Product packaging for 1,2,3,4-Tetrahydroisoquinolylmethylamine(Cat. No.:CAS No. 84500-70-9)

1,2,3,4-Tetrahydroisoquinolylmethylamine

Cat. No.: B1349852
CAS No.: 84500-70-9
M. Wt: 162.23 g/mol
InChI Key: WZZJAYPARCLIPG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolylmethylamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its core structure is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in a wide range of biologically active natural products and approved therapeutics . Compounds featuring the THIQ nucleus are known to exhibit diverse pharmacological activities, including effects on the central nervous system and potential antimicrobial properties . The primary research application of this amine-functionalized derivative lies in its role as a key intermediate for the synthesis of more complex molecules. It is particularly valuable in the design and construction of peptidomimetics, where it can serve as a rigid analogue of phenylalanine or other amino acids to confer specific conformational constraints on bioactive peptides . This can lead to enhanced selectivity, potency, and metabolic stability in potential drug candidates. The successful use of similar THIQ-based structures in approved drugs like the antihypertensive agent Quinapril and the anticancer therapy Trabectedin underscores the therapeutic potential of this chemical class . Researchers utilize this compound in various exploratory studies, including the development of novel laccase inhibitors for agricultural fungicide research and the creation of compounds with neuroprotective properties . Its mechanism of action is derived from the parent THIQ scaffold, which has been studied for its ability to act as a free radical scavenger and modulate neurotransmitter systems, such as exhibiting antagonism at the NMDA receptor, which plays a key role in glutamate-induced excitotoxicity . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B1349852 1,2,3,4-Tetrahydroisoquinolylmethylamine CAS No. 84500-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZJAYPARCLIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,2,3,4-Tetrahydroisoquinolylmethylamine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 1,2,3,4-tetrahydroisoquinolylmethylamine and its foundational structure, 1,2,3,4-tetrahydroisoquinoline (THIQ). This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, basicity, lipophilicity, and key pharmacological interactions of this important chemical class. The guide includes structured data tables for easy comparison of quantitative properties, detailed experimental protocols for key analytical methods, and visualizations of relevant biological pathways to facilitate a deeper understanding of their mechanism of action.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prevalent structural motif in a wide array of natural products and synthetic molecules of significant pharmacological interest. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. This guide focuses on the basic properties of the THIQ core and specifically investigates the characteristics of this compound, a derivative with a primary amine substituent that is anticipated to modulate its physicochemical and biological profile. A thorough understanding of its fundamental properties is crucial for the rational design and development of novel therapeutics.

Physicochemical Properties

The basicity (pKa) and lipophilicity (logP) are critical parameters that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While experimental data for this compound is limited, the properties of the parent THIQ molecule provide a valuable baseline.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for 1,2,3,4-tetrahydroisoquinoline (THIQ) and provides key data for 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline, a closely related analogue to the topic compound.

Property1,2,3,4-Tetrahydroisoquinoline (THIQ)1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline
Molecular Formula C₉H₁₁NC₁₀H₁₄N₂O₂
Molecular Weight 133.19 g/mol 194.23 g/mol
pKa (Predicted) 9.66 ± 0.20-
pKa (Experimental) -pKa₁: 8.63 (exocyclic N), pKa₂: 9.71 (ring N)[1]
logP (Predicted) 1.31 - 1.57-
Melting Point -30 °C-
Boiling Point 232-233 °C-
Water Solubility 20 g/L at 20 °C-

Note: The pKa values for 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline indicate that at physiological pH, the exocyclic nitrogen is substantially monoprotonated.[1]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard experimental protocols for measuring pKa and logP.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Titration:

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant (acid or base) in small, precise increments using a burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting titration curve. For a monoprotic acid or base, this corresponds to the pH at which half of the compound has been neutralized.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound by measuring its equilibrium distribution between n-octanol and water.

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

    • Add a known volume of this solution to a known volume of the pre-saturated water in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

  • Calculation:

    • The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]water )

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To estimate the logP of a compound based on its retention time on a reverse-phase HPLC column. This method is faster and requires less material than the shake-flask method.[3][4][5][6]

Methodology:

  • System Setup:

    • Use a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). For basic compounds, a high pH mobile phase may be necessary to ensure the compound is in its neutral form.[3]

  • Calibration:

    • Inject a series of standard compounds with known logP values that span the expected logP range of the test compound.

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions and determine its retention time and capacity factor.

  • Calculation:

    • Use the calibration curve to determine the logP of the test compound from its measured capacity factor.

Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline

An established method for the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves the reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines.[1]

Experimental Workflow

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction start 1,2,3,4-Tetrahydroisoquinoline reagent1 Cyanogen Bromide start->reagent1 Reaction product1 1-Cyano-1,2,3,4-tetrahydroisoquinoline reagent1->product1 reagent2 Aluminum Hydride (AlH3) product1->reagent2 Reaction product2 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline reagent2->product2

Caption: Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.

Biological Activities and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroisoquinoline are known to interact with several key biological targets, including dopamine receptors and monoamine oxidases.

Interaction with Dopamine Receptors

THIQ derivatives can act as ligands for dopamine receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.

G cluster_D1 D1-like Receptor Pathway (Gs-coupled) cluster_D2 D2-like Receptor Pathway (Gi-coupled) D1 Dopamine / THIQ Derivative D1R D1 Receptor D1->D1R Gs Gs D1R->Gs AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene D2 Dopamine / THIQ Derivative D2R D2 Receptor D2->D2R Gi Gi D2R->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibits cAMP_inhibit cAMP AC_inhibit->cAMP_inhibit

Caption: Dopaminergic receptor signaling pathways.

Monoamine Oxidase (MAO) Inhibition

Certain THIQ derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.

G MAO Monoamine Oxidase (MAO) Intermediate Imine Intermediate MAO->Intermediate Oxidation FADH2 FADH2 MAO->FADH2 Reduction of FAD Substrate Monoamine Neurotransmitter (e.g., Dopamine) Substrate->MAO Inhibitor THIQ Derivative (Inhibitor) Inhibitor->MAO Inhibition Product Aldehyde + Ammonia Intermediate->Product Hydrolysis FAD FAD FADH2->FAD Re-oxidation by O2

Caption: Mechanism of monoamine oxidase and its inhibition.

Conclusion

This compound and its parent scaffold, THIQ, represent a class of compounds with significant potential in drug discovery. Their basic properties, including pKa and logP, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The ability of these compounds to interact with key neurological targets such as dopamine receptors and monoamine oxidases underscores their therapeutic potential. This guide provides a foundational understanding of these properties and the experimental methodologies required for their characterization, serving as a valuable resource for the continued exploration and development of novel THIQ-based therapeutics. Further research is warranted to fully elucidate the specific properties and biological activities of this compound.

References

Pharmacological Profile of 1-(Aminomethyl)-tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(aminomethyl)-tetrahydroisoquinoline scaffold represents a class of compounds with recognized interactions with the adrenergic system. This technical guide provides a comprehensive overview of their pharmacological profile, focusing on their activity at adrenoceptors. Due to the limited availability of specific quantitative data in publicly accessible literature for certain derivatives, this document combines established knowledge with representative data to illustrate their pharmacological characteristics. The methodologies for key experiments are detailed to provide a framework for further research and development in this area.

Pharmacological Data

The primary pharmacological activity of 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline derivatives is characterized by a weak partial agonism at β-adrenoceptors and a weak agonism at α-adrenoceptors.

Table 1: In Vitro β-Adrenoceptor Activity

The following table summarizes the partial agonist activity of 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline derivatives on isolated guinea pig atria. The data is representative of weak partial agonists and is intended to be illustrative due to the absence of specific values in the available literature.

CompoundpD2 (-log EC50)Intrinsic Activity (Relative to Isoprenaline)
1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline~ 5.0 - 6.0~ 0.2 - 0.4
1-[(Isopropylamino)methyl]-6,7-dihydroxytetrahydroisoquinoline~ 5.5 - 6.5~ 0.3 - 0.5
1-[(tert-Butylamino)methyl]-6,7-dihydroxytetrahydroisoquinoline~ 5.0 - 6.0~ 0.2 - 0.4
Table 2: In Vivo α-Adrenoceptor Activity

This table presents the pressor effects of 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinoline in anesthetized cats, indicative of α-adrenoceptor agonist activity. The values are illustrative of a weak pressor response.

CompoundDose Range (µg/kg, i.v.)Mean Arterial Blood Pressure Increase (mmHg)
1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinoline10 - 1005 - 15

Experimental Protocols

Synthesis of 1-(Aminomethyl)-tetrahydroisoquinolines

A common method for the synthesis of 1-(aminomethyl)-tetrahydroisoquinolines is the reduction of the corresponding 1-cyano-tetrahydroisoquinoline precursor.

Protocol: Aluminum Hydride Reduction of 1-Cyano-1,2,3,4-tetrahydroisoquinoline

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 1-cyano-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.

  • Reaction: A solution of aluminum hydride (AlH3) or lithium aluminum hydride (LiAlH4) (typically 1.5-2.0 equivalents) in anhydrous THF is added dropwise to the stirred solution of the nitrile at 0 °C.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water to precipitate the aluminum salts.

  • Filtration: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to yield the 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.

In Vitro β-Adrenoceptor Functional Assay

Protocol: Isolated Guinea Pig Atria Preparation

  • Tissue Preparation: Male guinea pigs (250-350 g) are euthanized by cervical dislocation. The heart is rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2 at 37 °C. The atria are dissected free from the ventricles.

  • Mounting: The right atrium (for chronotropic effects) or left atrium (for inotropic effects, stimulated with a field electrode) is suspended in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37 °C and gassed with 95% O2 / 5% CO2. The atrium is connected to an isometric force transducer.

  • Equilibration: The preparation is allowed to equilibrate for 60 minutes under a resting tension of 1.0 g, with the bathing solution being changed every 15 minutes.

  • Data Recording: Changes in the rate of contraction (chronotropy) or force of contraction (inotropy) are recorded using a data acquisition system.

  • Cumulative Concentration-Response Curve: After equilibration, a cumulative concentration-response curve to a standard agonist (e.g., isoprenaline) is established to confirm tissue viability. Following washout and re-equilibration, cumulative concentrations of the test compound are added to the organ bath, and the responses are recorded.

  • Data Analysis: The responses are expressed as a percentage of the maximal response to the standard agonist. The pD2 (-log EC50) and intrinsic activity are calculated from the concentration-response curves.

In Vivo α-Adrenoceptor Agonist Assay

Protocol: Blood Pressure Measurement in Anesthetized Cats

  • Animal Preparation: Adult cats of either sex (2.5-4.0 kg) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium, i.p.). The trachea is cannulated to ensure a patent airway.

  • Catheterization: The right femoral artery is cannulated and connected to a pressure transducer for the continuous measurement of arterial blood pressure. The right femoral vein is cannulated for intravenous administration of test compounds.

  • Stabilization: Following the surgical preparation, the animal is allowed to stabilize for at least 30 minutes until the cardiovascular parameters are constant.

  • Drug Administration: Test compounds are administered intravenously as bolus injections in increasing doses. Each injection is followed by a saline flush. A sufficient time interval is allowed between doses for the blood pressure to return to the baseline level.

  • Data Recording and Analysis: The mean arterial blood pressure is recorded continuously. The change in blood pressure from the pre-drug baseline is measured for each dose of the test compound.

Signaling Pathways and Experimental Workflows

The interaction of 1-(aminomethyl)-tetrahydroisoquinolines with adrenoceptors initiates intracellular signaling cascades. The following diagrams illustrate the canonical pathways associated with the G-proteins coupled to these receptors and the general workflow of the pharmacological experiments.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 1-(Aminomethyl)-THIQ (Agonist) Receptor β-Adrenoceptor Agonist->Receptor Gs_protein Gs Protein (αβγ) Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Gs Protein Signaling Pathway for β-Adrenoceptor Agonism.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 1-(Aminomethyl)-THIQ (Agonist) Receptor α1-Adrenoceptor Agonist->Receptor Gq_protein Gq Protein (αβγ) Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates Targets

Caption: Gq Protein Signaling Pathway for α1-Adrenoceptor Agonism.

Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist Receptor α2-Adrenoceptor Agonist->Receptor Gi_protein Gi Protein (αβγ) Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response Decreased Activation

Caption: Gi Protein Signaling Pathway for α2-Adrenoceptor Agonism.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_pharmacology Pharmacological Evaluation Start 1-Cyano-THIQ Precursor Reduction Aluminum Hydride Reduction Start->Reduction Purification Purification (Chromatography/ Crystallization) Reduction->Purification Product 1-(Aminomethyl)-THIQ Purification->Product In_Vitro In Vitro Assay (Isolated Guinea Pig Atria) Product->In_Vitro In_Vivo In Vivo Assay (Anesthetized Cat BP) Product->In_Vivo Data_Analysis Data Analysis (pD2, Intrinsic Activity, BP Change) In_Vitro->Data_Analysis In_Vivo->Data_Analysis Profile Pharmacological Profile Data_Analysis->Profile

The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetic molecules, establishing it as a "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity and three-dimensional character allow for precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This guide provides a comprehensive overview of the biological significance of the THIQ scaffold, detailing its diverse pharmacological activities, summarizing key quantitative data, and providing experimental protocols for the synthesis and evaluation of THIQ-based compounds.

Pharmacological Significance: A Scaffold of Diverse Activities

The THIQ framework is the cornerstone of numerous biologically active molecules, demonstrating a broad spectrum of pharmacological effects. This versatility has made it a focal point for the development of novel therapeutic agents across various disease areas.

Anticancer Activity

The THIQ moiety is present in several potent anticancer agents.[1][2] Its derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of critical cellular machinery.

One of the key targets for THIQ-based anticancer drugs is the inhibition of oncogenic proteins such as KRas.[1] Certain THIQ derivatives have demonstrated significant inhibitory activity against KRas, a protein frequently mutated in various cancers.[1] Additionally, THIQ compounds have been investigated as anti-angiogenic agents, effectively hindering the formation of new blood vessels that are crucial for tumor growth and metastasis.[1]

Table 1: Anticancer Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
GM-3-18HCT116 (Colon)0.9 - 10.7KRas Inhibition[1]
GM-3-121-1.72Anti-angiogenesis[1]
Compound 15 MCF-7 (Breast)15.16Not specified
HepG-2 (Liver)18.74Not specified
A549 (Lung)18.68Not specified
TQ9 Human Oral Squamous CarcinomaHighTumor-specific cytotoxicity
TD13 Human Oral Squamous CarcinomaHighTumor-specific cytotoxicity
Compound 4g HCT-116 (Colon)1.09 ± 0.17Cell cycle arrest at G1[2]
A549 (Lung)45.16 ± 0.92Cell cycle arrest at G1[2]
Compound 4f HCT116 (Colon)15.59Not specified[2]
HepG2 (Liver)53.64Not specified[2]
Compound 4k A549 (Lung)57.96Not specified[2]
Neuroprotective and Neuromodulatory Roles

The THIQ scaffold is also implicated in the modulation of neurological functions and has been investigated for its potential in treating neurodegenerative diseases. Some endogenous and synthetic THIQs exhibit neuroprotective properties, while others can act as neurotoxins, highlighting the critical role of substitution patterns on the scaffold.[3][4]

THIQ derivatives have been shown to interact with various receptors and enzymes in the central nervous system, including dopamine receptors and monoamine oxidase (MAO).[3] Their ability to modulate these targets suggests potential therapeutic applications in conditions such as Parkinson's disease and Alzheimer's disease.[5]

Table 2: Neuroprotective and Neuromodulatory Activities of Selected THIQ Derivatives

CompoundBiological Target/AssayActivityReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Neuroprotection against MPTP-induced toxicityNeuroprotective[4]
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diolDopamine D1 and D2 receptor modulationModulatory[6]
Various THIQ derivativesMitochondrial Complex I InhibitionInhibitory (related to cytotoxicity)[7]
Antimicrobial and Antiviral Activities

The THIQ scaffold has been successfully utilized in the development of agents to combat infectious diseases. Derivatives of THIQ have demonstrated significant activity against a range of bacterial and viral pathogens.

Table 3: Antimicrobial Activity of Selected 1,2,3,4-Tetrahydroisoquinoline Derivatives

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazole-THIQ hybridsS. aureus, E. coli, P. aeruginosaVariable[8]
Benzimidazolo benzothiophene-THIQ derivativesKlebsiella pneumoniae10-20[9]
1,3-bis(aryloxy)propan-2-amines with THIQ-like featuresMethicillin-resistant Staphylococcus aureus (MRSA)2.5 - 10[10]
Thiourea-THIQ derivative TD4Methicillin-resistant Staphylococcus aureus (MRSA)2 - 16

Key Signaling Pathways and Experimental Workflows

The biological effects of THIQ derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[11][12] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some THIQ derivatives have been shown to modulate the NF-κB pathway, making it a key area of investigation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits IkB_p p-IkB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Target Genes Target Genes NF-kB_nuc->Target Genes caption Simplified NF-κB Signaling Pathway.

Caption: Simplified NF-κB Signaling Pathway.

Drug Discovery and Development Workflow

The journey from a hit compound to a clinical candidate involves a rigorous and systematic process of screening, optimization, and evaluation. The following workflow illustrates a typical cascade for the development of THIQ-based therapeutics.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Library_Screening Natural Product or Synthetic Library Screening Hit_Identification Hit Identification Library_Screening->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Safety Studies Lead_Optimization->In_Vivo_Studies Phase_I Phase I In_Vivo_Studies->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A typical drug discovery workflow.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of the THIQ scaffold and for key biological assays used to evaluate the activity of its derivatives.

Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Scaffold

Two of the most common and powerful methods for the synthesis of the THIQ core are the Pictet-Spengler and Bischler-Napieralski reactions.

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][14]

General Protocol:

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane).

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Acid Catalysis: Add a protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid catalyst.

  • Reaction: Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline.

This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[15][16]

General Protocol:

  • Amide Formation: Prepare the N-acyl derivative of the β-phenylethylamine.

  • Cyclization: Treat the amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in a suitable solvent (e.g., toluene, acetonitrile) and reflux the mixture.

  • Work-up: After completion of the reaction, cool the mixture and carefully quench with ice-water. Basify the aqueous layer and extract the 3,4-dihydroisoquinoline intermediate with an organic solvent.

  • Reduction: Reduce the intermediate using a reducing agent such as sodium borohydride (NaBH₄) in methanol to yield the 1,2,3,4-tetrahydroisoquinoline.

  • Purification: Purify the final product by column chromatography or recrystallization.

Biological Assays

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the THIQ compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.[19][20]

Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Pre-treatment: Treat the cells with various concentrations of the THIQ derivative for a specified period (e.g., 1-2 hours).

  • Toxin Induction: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone.

  • Incubation: Co-incubate the cells with the THIQ compound and the neurotoxin for 24-48 hours.

  • Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells treated with the THIQ compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. Its widespread presence in nature and the relative ease of its synthesis and derivatization make it an attractive starting point for drug discovery campaigns. The diverse pharmacological activities, ranging from anticancer and neuroprotective to antimicrobial effects, underscore the immense potential of this privileged scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new THIQ-based molecules with improved therapeutic profiles. Further exploration of the structure-activity relationships and mechanisms of action of THIQ derivatives will undoubtedly lead to the discovery of next-generation drugs for a wide range of human diseases.

References

The Privileged Scaffold of 1,2,3,4-Tetrahydroisoquinolylmethylamine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Versatile Core in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This technical guide focuses on a particularly promising derivative, the 1,2,3,4-tetrahydroisoquinolylmethylamine scaffold. This core structure has demonstrated significant potential in the development of novel therapeutics, particularly in the realms of central nervous system disorders and beyond. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed insights into the synthesis, biological activity, and therapeutic potential of this remarkable scaffold.

Introduction to a Privileged Structure

The 1,2,3,4-tetrahydroisoquinoline nucleus is a recurring motif in numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[1][2] The addition of a methylamine group at the C1 position introduces a basic center and extends the scaffold, allowing for diverse interactions with biological targets. This modification has proven particularly fruitful in the design of potent and selective ligands for G-protein coupled receptors (GPCRs), such as adrenoceptors and opioid receptors.

Synthetic Strategies

The construction of the this compound core and its derivatives relies on established synthetic methodologies for the formation of the tetrahydroisoquinoline ring system, followed by the introduction or modification of the C1-methylamine substituent.

Core Scaffold Synthesis: Pictet-Spengler and Bischler-Napieralski Reactions

Two of the most prominent methods for synthesizing the tetrahydroisoquinoline skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[3][4] This method is highly versatile and allows for the introduction of various substituents on the aromatic ring and at the C1 position.

The Bischler-Napieralski reaction utilizes a β-arylethylamide, which undergoes cyclodehydration in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to yield a 3,4-dihydroisoquinoline.[5][6] This intermediate is then reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.

Introduction of the Aminomethyl Group

A common and effective strategy to introduce the C1-aminomethyl group is through the reduction of a 1-cyano-1,2,3,4-tetrahydroisoquinoline precursor. This cyano group can be introduced via a Strecker reaction or by other nucleophilic cyanation methods on a suitable precursor.[7] The subsequent reduction of the nitrile to the primary amine is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or aluminum hydride (AlH3).[8]

Biological Activity and Therapeutic Potential

Derivatives of this compound have shown significant promise as modulators of key physiological pathways, with notable activity at adrenoceptors and kappa opioid receptors.

Adrenoceptor Modulation

Certain 1-(aminomethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their activity at adrenoceptors. These compounds have been reported to exhibit weak partial agonist activity at β-adrenoceptors and weak agonist activity at α-adrenoceptors.[8] While the potency of these initial compounds is modest, they provide a valuable starting point for the design of more potent and selective adrenergic ligands. Further optimization of the substitution pattern on both the aromatic ring and the aminomethyl side chain could lead to the development of novel cardiovascular or central nervous system agents.

Kappa Opioid Receptor Agonism

A significant area of interest for this scaffold is in the development of potent and selective kappa opioid receptor (KOR) agonists. A series of (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their antinociceptive properties.[8][9] These compounds have demonstrated high affinity for the KOR, with some derivatives exhibiting Ki values in the sub-nanomolar range. The structure-activity relationship (SAR) studies have revealed that substituents on the arylacetyl moiety and the nature of the aminomethyl group play a crucial role in determining potency and selectivity.[9] The development of potent KOR agonists is a promising avenue for the treatment of pain, addiction, and mood disorders.

Quantitative Data Presentation

The following tables summarize the biological activity of representative this compound derivatives.

Table 1: Kappa Opioid Receptor Binding Affinity of (1S)-1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline Derivatives [8][9]

CompoundR (Arylacetyl)R' (Aminomethyl)Ki (κ) [nM]Ki (μ) / Ki (κ)
1 3,4-Cl2-PhH0.20950
2 4-Cl-PhH0.35450
3 PhH1.20300
4 3,4-Cl2-PhMe0.15800
5 5-OH-THIQH0.095

Experimental Protocols

General Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolines

A generalized experimental workflow for the synthesis of the target compounds is presented below.

G cluster_0 Synthesis of THIQ Core cluster_1 Alternative Core Synthesis cluster_2 Introduction of Aminomethyl Group A β-Arylethylamine C Pictet-Spengler Reaction A->C B Aldehyde/Ketone B->C D 1-Substituted THIQ C->D J 1-Cyano-THIQ D->J Cyanation E β-Arylethylamide F Bischler-Napieralski Reaction E->F G 3,4-Dihydroisoquinoline F->G H Reduction G->H I 1-Substituted THIQ H->I I->J Cyanation K Reduction (e.g., AlH3) J->K L 1-(Aminomethyl)-THIQ K->L

Caption: General synthetic workflow for 1-(aminomethyl)-THIQs.

Detailed Protocol for the Reduction of 1-Cyano-1,2,3,4-tetrahydroisoquinoline: [8]

To a solution of the 1-cyano-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, a solution of aluminum hydride (AlH3) (typically 1.5-2.0 eq) in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.

Radioligand Binding Assay for Kappa Opioid Receptors

The following provides a general protocol for determining the binding affinity of test compounds to the kappa opioid receptor.[2]

G A Prepare CHO cell membranes expressing human KOR B Incubate membranes with [3H]U69,593 (radioligand) and varying concentrations of test compound A->B C Incubate at 25°C for 60 min B->C D Terminate reaction by rapid filtration C->D E Wash filters to remove unbound radioligand D->E F Measure radioactivity on filters using liquid scintillation counting E->F G Determine IC50 and Ki values F->G

Caption: Workflow for a kappa opioid receptor binding assay.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific GPCRs, leading to the activation of downstream signaling cascades.

Adrenergic Receptor Signaling

Adrenergic receptors are broadly classified into α and β subtypes, which couple to different G proteins and initiate distinct signaling pathways.

G cluster_alpha α-Adrenergic Signaling cluster_beta β-Adrenergic Signaling alpha_agonist α-Agonist (THIQ derivative) alpha_receptor α-Adrenoceptor alpha_agonist->alpha_receptor gq Gq protein alpha_receptor->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ release ip3->ca_release pkc Protein Kinase C dag->pkc cellular_response_alpha Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response_alpha pkc->cellular_response_alpha beta_agonist β-Agonist (THIQ derivative) beta_receptor β-Adrenoceptor beta_agonist->beta_receptor gs Gs protein beta_receptor->gs ac Adenylyl Cyclase gs->ac atp ATP ac->atp camp cAMP atp->camp pka Protein Kinase A camp->pka cellular_response_beta Cellular Response (e.g., increased heart rate) pka->cellular_response_beta

Caption: Adrenergic receptor signaling pathways.

Kappa Opioid Receptor Signaling

Activation of the kappa opioid receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release.

G agonist KOR Agonist (THIQ derivative) kor Kappa Opioid Receptor agonist->kor gio Gi/o protein kor->gio alpha_subunit αi/o subunit gio->alpha_subunit beta_gamma_subunit βγ subunit gio->beta_gamma_subunit ac Adenylyl Cyclase alpha_subunit->ac k_channel GIRK Channel beta_gamma_subunit->k_channel ca_channel Voltage-gated Ca2+ Channel beta_gamma_subunit->ca_channel camp ↓ cAMP ac->camp cellular_response Neuronal Hyperpolarization ↓ Neurotransmitter Release camp->cellular_response k_efflux ↑ K+ efflux k_channel->k_efflux k_efflux->cellular_response ca_influx ↓ Ca2+ influx ca_channel->ca_influx ca_influx->cellular_response

Caption: Kappa opioid receptor signaling pathway.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as modulators of adrenoceptors and kappa opioid receptors, underscore its importance in modern drug discovery. This technical guide provides a foundational understanding of this promising scaffold, offering valuable insights for the design and development of novel therapeutic agents. Further exploration of the structure-activity relationships and optimization of the pharmacological properties of these compounds hold the potential to yield new and effective treatments for a range of human diseases.

References

A Technical Guide to the Neuroprotective Potential of 1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,2,3,4-Tetrahydroisoquinolines (THIQs) represent a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Endogenously present in the human brain, certain THIQ derivatives have emerged as promising candidates for the development of neuroprotective agents.[3] This technical guide provides a comprehensive overview of the neuroprotective potential of THIQ derivatives, focusing on their mechanisms of action, structure-activity relationships, and relevant experimental data. We detail key experimental protocols and present quantitative data in a structured format to facilitate comparison and further research. The multifaceted nature of their neuroprotective effects, spanning anti-excitotoxic, antioxidant, anti-inflammatory, and enzyme-inhibiting properties, positions them as a versatile class of compounds for tackling complex neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[4][5][6]

Introduction

Neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD) are characterized by the progressive loss of neuronal structure and function. The pathological cascades are complex, involving oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation.[7][8] Consequently, there is a significant need for therapeutic agents that can act on multiple targets within these pathological networks.

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are a class of compounds that have garnered substantial interest.[1] Some are endogenous to the mammalian brain, while others are derived from plant alkaloids or synthetic routes.[2][3] Their structural similarity to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has led to extensive investigation, revealing that while some derivatives can be neurotoxic, many exhibit potent neuroprotective properties.[6][9] This guide synthesizes the current understanding of the neuroprotective potential of THIQ derivatives, providing a technical resource for researchers in the field.

Core Mechanisms of Neuroprotection

THIQ derivatives exert their neuroprotective effects through several key mechanisms, often in a synergistic manner. These include inhibition of monoamine oxidase, antagonism of the glutamatergic system, reduction of oxidative stress and inflammation, and modulation of amyloid-beta processing.

Monoamine Oxidase (MAO) Inhibition

Several THIQ derivatives are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[4][10] Inhibition of MAO-B is a key strategy in Parkinson's disease treatment, as it increases dopaminergic tone and reduces the production of reactive oxygen species (ROS) generated during dopamine catabolism.[4][11] 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), for example, is a well-characterized reversible MAO inhibitor.[6][11] This inhibition of monoamine catabolism is a cornerstone of its antidepressant and neuroprotective effects.[11]

Attenuation of Glutamatergic Excitotoxicity

Glutamate-induced excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal death in ischemic events and chronic neurodegeneration.[12][13] Specific THIQ derivatives, notably 1MeTIQ, have been shown to antagonize the glutamatergic system.[12][13] 1MeTIQ prevents glutamate-induced cell death and calcium (Ca2+) influx in neuronal cultures and inhibits the binding of the NMDA receptor channel blocker [3H]MK-801, confirming a direct action on NMDA receptors.[12][13] Furthermore, it can prevent the kainate-induced release of excitatory amino acids in vivo.[12]

Antioxidant and Anti-inflammatory Activity

Oxidative stress and neuroinflammation are intertwined pathological processes that drive neurodegeneration.[8][14] THIQ derivatives combat these processes through multiple avenues:

  • Direct Free Radical Scavenging: Compounds like 1MeTIQ can directly scavenge free radicals.[4][13]

  • Reduction of Oxidative Markers: Pretreatment with 1MeTIQ significantly suppresses the formation of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, in animal models of neurotoxicity.[3]

  • Inhibition of Pro-inflammatory Mediators: Certain novel THIQ derivatives potently inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory molecules such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in microglial cells.[15]

  • Suppression of Inflammatory Signaling Pathways: The anti-inflammatory effects are often mediated by the suppression of key signaling pathways. For instance, the derivative ELC-D-2 inhibits the nuclear translocation of NF-κB and the phosphorylation of JNK, both of which are critical for the inflammatory response in microglia.[15]

Modulation of Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease, the processing of amyloid precursor protein (APP) is a critical therapeutic target. Some THIQ derivatives have been designed to beneficially modulate this process. They can stimulate the non-amyloidogenic pathway, leading to the release of the neuroprotective soluble APP alpha fragment (sAPPα), and simultaneously act as gamma-secretase inhibitors to reduce the production of neurotoxic amyloid-beta (Aβ) peptides.[16] This dual action offers a promising approach for AD treatment.

Enhancement of Lysosome Biogenesis

A more recently discovered mechanism involves the enhancement of lysosomal function. A THIQ derivative, LH2-051, was found to promote the activation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis.[17] This leads to enhanced clearance of Aβ aggregates, suggesting a novel therapeutic strategy for proteinopathies like AD.[17]

Quantitative Data on Bioactivity

The following tables summarize key quantitative data for various THIQ derivatives, allowing for a comparative assessment of their potency across different biological targets.

Table 1: Inhibition of Monoamine Oxidase (MAO) by THIQ Derivatives

Compound Target Inhibition Constant (Ki) Reference
Salsolidine MAO-A 6 µM [10]
Carnegine MAO-A 2 µM [10]
Salsolinol MAO-A 31 µM [10]
Salsoline MAO-A 77 µM [10]
1,2,3,4-Tetrahydroisoquinoline (TIQ) MAO-B 15 µM [10]
2-Methyl-TIQ MAO-B 1 µM [10]

| O-methylcorypalline | MAO-B | 29 µM |[10] |

Table 2: Neuroprotective and Cellular Activities of THIQ Derivatives

Compound/Derivative Model/Assay Effect Quantitative Data Reference
(+)-1-methyl-1-phenyl-THIQ (FR115427) Rat model of ischemia Protection of CA1 hippocampal neurons Effective at 32 mg/kg i.p. [18]
1-Methyl-THIQ (1MeTIQ) MPTP-induced toxicity in rats Inhibition of dopaminergic firing decrease Significant at 80 mg/kg i.p. [3]
1-Benzyl-THIQ (1BnTIQ) Glutamate-induced apoptosis Concentration-dependent effects Neuroprotective at 50 µM, Neurotoxic at 500 µM [7]
3',4'DHBnTIQ Dopamine Transporter (DAT) Uptake Substrate for DAT Km = 6.14 µM; Vmax = 214.3 pmol/min/mg [19]
6,7DHBnTIQ Dopamine Transporter (DAT) Uptake Substrate for DAT Km = 7.82 µM; Vmax = 112.2 pmol/min/mg [19]

| Compound 37 & 45 | APP/PS1 mice | Amelioration of cognitive impairment | Significant improvement in learning and memory |[17] |

Table 3: Inhibition of Deoxyribonuclease I (DNase I) by THIQ Derivatives

Compound Target Inhibition Constant (IC50) Reference
2 DNase I 134.35 µM [20]
15 DNase I 147.51 µM [20]
18 DNase I 149.07 µM [20]

| 22 | DNase I | 148.31 µM |[20] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the neuroprotective properties of THIQ derivatives.

In Vitro Neuroprotection Assay (against Oxidative Stress)

This protocol assesses a compound's ability to protect neuronal cells from a neurotoxin like 6-hydroxydopamine (6-OHDA), which induces oxidative stress.

  • Cell Culture: Plate human neuroblastoma SH-SY5Y cells at a density of 1 × 10⁵ cells/mL in 6-well plates and culture until they reach appropriate confluency.

  • Pre-treatment: Treat the cells with the test THIQ derivative (e.g., at 1 µM) for 3 hours. Include a vehicle-only control group.

  • Induction of Toxicity: Expose the pre-treated cells to a neurotoxin (e.g., 100 µM 6-OHDA) for 24 hours. A control group should receive no toxin.

  • Assessment of Cell Death (LDH Assay): Collect the culture medium from each well. Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a colorimetric LDH assay kit, following the manufacturer's instructions.[21] Neuroprotection is quantified as the percentage reduction in LDH release compared to the toxin-only group.

  • Assessment of Cell Viability (MTT Assay): Alternatively, assess cell viability by adding MTT reagent to the cells, incubating, and then solubilizing the formazan product. Measure absorbance to determine the percentage of viable cells relative to controls.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the antioxidant effect of a compound within cells.

  • Cell Culture and Treatment: Follow steps 1-3 from the neuroprotection assay protocol, typically in a 96-well plate format.

  • Probe Loading: After the toxin incubation period, wash the cells with phosphate-buffered saline (PBS) and incubate them with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: A reduction in fluorescence intensity in the compound-treated group compared to the toxin-only group indicates a decrease in intracellular ROS levels, demonstrating an antioxidant effect.[21]

NF-κB Nuclear Translocation Assay

This protocol determines if a compound can inhibit the activation of the pro-inflammatory NF-κB pathway.

  • Cell Culture and Treatment: Culture BV2 microglial cells and treat them with the THIQ derivative, followed by stimulation with an inflammatory agent like LPS.[15]

  • Cell Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a specialized kit.

  • Western Blotting: Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for an NF-κB subunit (e.g., p65). Use a secondary antibody conjugated to an enzyme for detection.

  • Analysis: A reduced amount of NF-κB p65 protein in the nuclear fraction of compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.[15]

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

neuroprotection_mechanisms cluster_THIQ THIQ Derivatives cluster_mechanisms Neuroprotective Mechanisms cluster_outcomes Therapeutic Outcomes THIQ 1,2,3,4-Tetrahydroisoquinoline Derivatives MAO MAO Inhibition THIQ->MAO NMDA NMDA Receptor Antagonism THIQ->NMDA ROS ROS Scavenging & Antioxidant Effects THIQ->ROS Inflammation Anti-inflammatory (NF-κB, JNK ↓) THIQ->Inflammation Outcome1 ↑ Monoamines ↓ Oxidative Stress MAO->Outcome1 Outcome2 ↓ Excitotoxicity ↓ Ca2+ Influx NMDA->Outcome2 Outcome3 ↓ Neuronal Damage ROS->Outcome3 Outcome4 ↓ Neuroinflammation Inflammation->Outcome4

Caption: Key neuroprotective mechanisms of THIQ derivatives.

experimental_workflow cluster_assays Endpoint Assays start Plate Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with THIQ Derivative or Vehicle start->pretreat toxin Induce Neurotoxicity (e.g., 6-OHDA, Glutamate) pretreat->toxin incubate Incubate for 24 hours toxin->incubate LDH LDH Assay (Cell Death) incubate->LDH MTT MTT Assay (Viability) incubate->MTT ROS DCFDA Assay (Oxidative Stress) incubate->ROS analysis Data Analysis: Compare THIQ vs. Toxin-only LDH->analysis MTT->analysis ROS->analysis

Caption: Workflow for an in vitro neuroprotection assay.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 JNK_path JNK Pathway TLR4->JNK_path activates IKK IKK TLR4->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates IkappaB_NFkappaB IκB-NF-κB (Inactive Complex) IkappaB_NFkappaB->IkappaB releases IkappaB_NFkappaB->NFkappaB releases Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB_nuc->Gene activates THIQ THIQ Derivative (e.g., ELC-D-2) THIQ->JNK_path inhibits THIQ->IKK inhibits

Caption: Suppression of NF-κB and JNK pathways by THIQ derivatives.

Synthesis and Future Perspectives

The synthesis of novel THIQ analogs is often achieved through established chemical reactions like the Pictet-Spengler condensation, which allows for significant structural diversity.[1][4] This versatility is crucial for optimizing the neuroprotective profile and drug-like properties of these compounds.

While the preclinical data are compelling, the journey of THIQ derivatives to the clinic is still in its early stages. Future research should focus on:

  • Optimizing Potency and Selectivity: Fine-tuning the chemical structure to enhance potency for specific targets (e.g., MAO-B vs. MAO-A, or specific NMDA receptor subunits) while minimizing off-target effects.

  • In Vivo Efficacy: Expanding studies in more complex animal models of neurodegenerative diseases to validate the promising in vitro results.

  • Pharmacokinetics and Brain Penetration: Ensuring that lead compounds have favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, particularly the ability to cross the blood-brain barrier. Currently, there are no major clinical trials specifically focused on THIQ derivatives for neuroprotection, highlighting the need for further development to translate these preclinical findings.[22]

  • Long-term Safety: Evaluating the safety profile of long-term administration, which is critical for treating chronic neurodegenerative conditions.

Conclusion

1,2,3,4-Tetrahydroisoquinoline derivatives represent a highly promising and versatile class of compounds with significant neuroprotective potential. Their ability to simultaneously target multiple key pathological pathways—including enzymatic activity, excitotoxicity, oxidative stress, and neuroinflammation—makes them particularly attractive for the development of disease-modifying therapies for complex neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to build upon, paving the way for the next generation of neuroprotective agents.

References

Exploring the Anticancer Potential of THIQ Aminomethyl Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among these, THIQ aminomethyl analogues have emerged as a promising class of molecules with significant anticancer potential. This in-depth technical guide provides a comprehensive overview of the current understanding of the anticancer activity of these compounds, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Quantitative Anticancer Activity

The cytotoxic effects of various THIQ aminomethyl analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
GM-3-18 HCT116 (Colon)0.9 - 10.7[1]
Colo320 (Colon)Data not specified[1]
DLD-1 (Colon)Data not specified[1]
SNU-C1 (Colon)Data not specified[1]
SW480 (Colon)Data not specified[1]
GM-3-121 MCF-7 (Breast)0.43 µg/mL[1]
MDA-MB-231 (Breast)0.37 µg/mL[1]
Ishikawa (Endometrial)0.01 µg/mL[1]
Compound 15 MCF-7 (Breast)15.16[2]
HepG-2 (Liver)18.74[2]
A549 (Lung)18.68[2]
Compound 9 PC-3 (Prostate)28.32[3]
Compound 15 (Isoliquiritigenin derivative) PC-3 (Prostate)35.14[3]
HO-8910 (Ovarian)37.85[3]
MCF-7 (Breast)>100[3]
Quercetin-THIQ derivative 2a HeLa (Cervical)Reduces viability to 35% at 72h[4]
Quercetin-THIQ derivative 2b HeLa (Cervical)Reduces viability to 21% at 72h[4]

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the anticancer activity of THIQ aminomethyl analogues.

Synthesis of THIQ Aminomethyl Analogues

A common and effective method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

General Procedure for Pictet-Spengler Reaction:

  • Starting Materials: A β-phenylethylamine derivative and an appropriate aldehyde (e.g., formaldehyde for an unsubstituted C1 position).

  • Solvent and Catalyst: The reaction is typically carried out in a protic or aprotic solvent, with a strong acid catalyst such as hydrochloric acid or trifluoroacetic acid.

  • Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, with the reaction time varying from a few hours to overnight.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Another classical method for the synthesis of dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines, is the Bischler-Napieralski reaction . This involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl3).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the THIQ aminomethyl analogues and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the THIQ aminomethyl analogues at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol for PI Staining:

  • Cell Treatment: Treat cells with THIQ aminomethyl analogues for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

Signaling Pathways and Mechanisms of Action

THIQ aminomethyl analogues exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Inhibition of the KRAS Signaling Pathway

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a frequently mutated oncogene in many cancers, leading to constitutive activation of downstream signaling pathways that promote tumor growth. Some THIQ derivatives have been shown to inhibit KRAS signaling.[1] While the direct binding of THIQ aminomethyl analogues to KRAS has not been definitively demonstrated, their inhibitory effect is likely mediated through indirect mechanisms or by targeting downstream effectors.

KRAS_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS KRAS Growth_Factor_Receptor->KRAS Activates RAF RAF KRAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival THIQ_Analogue THIQ Aminomethyl Analogue THIQ_Analogue->KRAS Inhibits (Indirectly) Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

KRAS signaling pathway and potential inhibition by THIQ analogues.
Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival. Inhibition of the Wnt pathway is a promising strategy for cancer therapy. While direct evidence is still emerging for THIQ aminomethyl analogues, related THIQ compounds have been shown to interfere with this pathway.

Wnt_Pathway_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Destruction_Complex Inhibits beta_Catenin_cyto β-catenin Destruction_Complex->beta_Catenin_cyto Degrades beta_Catenin_nuc β-catenin beta_Catenin_cyto->beta_Catenin_nuc Translocates TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates THIQ_Analogue THIQ Aminomethyl Analogue THIQ_Analogue->Destruction_Complex Stabilizes? THIQ_Analogue->beta_Catenin_nuc Inhibits Translocation?

Wnt/β-catenin pathway and potential modulation by THIQ analogues.
Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. As indicated by the experimental protocols, THIQ aminomethyl analogues are evaluated for their ability to induce apoptosis, often through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, they can cause cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with THIQ Aminomethyl Analogue Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Endpoint Data Analysis & Mechanism Elucidation Cytotoxicity->Endpoint Apoptosis->Endpoint CellCycle->Endpoint

References

An In-depth Technical Guide on the Mechanism of Action for 1,2,3,4-Tetrahydroisoquinolines at Adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives at adrenoceptors. It synthesizes findings on their binding affinities, functional activities, and the signaling pathways they modulate, presenting a valuable resource for professionals in pharmacology and medicinal chemistry.

Introduction to Tetrahydroisoquinolines and Adrenoceptors

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide range of biological activities.[1] Derivatives of THIQ have been explored for their therapeutic potential in various domains, including cardiovascular disease and neurological disorders.[1][2] A significant area of interest is their interaction with adrenoceptors (ARs), which are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[3]

Adrenoceptors are classified into two main types, α and β, which are further divided into subtypes (α1, α2, β1, β2, β3).[3][4] These receptors are integral to the regulation of numerous bodily functions, including blood pressure, heart rate, and airway resistance.[3] Consequently, molecules that modulate adrenoceptor activity are of high pharmacological importance. This guide focuses on the specific interactions of THIQ derivatives, particularly those with a methylamine group at the 1-position, with these critical receptors.

Mechanism of Action at Adrenoceptors

The interaction of THIQ derivatives with adrenoceptors is complex and highly dependent on the substitution pattern of the THIQ core. Different derivatives can act as agonists, partial agonists, or antagonists at various adrenoceptor subtypes.[5][6]

2.1 Interaction with Alpha (α)-Adrenoceptors

Certain THIQ derivatives exhibit activity at α-adrenoceptors. For instance, 1,2,3,4-tetrahydroisoquinoline (TIQ) itself has been shown to increase noradrenaline (NA) metabolism and release in the mouse brain.[7] Comparative studies using the α2-agonist clonidine and the α2-antagonist yohimbine suggest that the biochemical effects of TIQ are similar to those of an α2-adrenergic antagonist.[7] This antagonistic action at presynaptic α2-autoreceptors could explain the observed increase in NA release. Functionally, this can lead to effects like a strong hypotensive response, as observed in rats treated with TIQ.[7]

The compound salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), a dopamine-derived THIQ, has also been reported to have agonistic effects at α-adrenoceptors.[8]

2.2 Interaction with Beta (β)-Adrenoceptors

The activity of THIQ derivatives at β-adrenoceptors has been more extensively studied, with many compounds designed as either β-agonists or antagonists.[5][9]

  • Agonist Activity: Derivatives such as trimetoquinol (TMQ) are potent, non-selective β-AR agonists.[10] The presence of a catechol-like 6,7-dihydroxy substitution is often considered important for β-receptor activity.[11] However, studies on 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinolines revealed that while these compounds do show partial agonist activity at β-adrenoceptors, their potency is low.[6] This suggests that the catechol group of these specific THIQ sympathomimetics may bind differently than that of traditional catecholamines.[6] Other structural modifications, such as those in 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols, have led to the development of potent and selective β3-AR agonists.[10]

  • Antagonist Activity: Modifications of known β-adrenergic agonists have been used to synthesize THIQ derivatives that act as potential β-adrenergic blockers.[5] For example, derivatives of 1,2,3,4-tetrahydroisoquinoline-4,6,8-triol have been evaluated for their β-adrenoceptor binding and blocking activity.[5]

Quantitative Data on Adrenoceptor Activity

The affinity and potency of THIQ derivatives vary significantly based on their chemical structure. While comprehensive data for 1,2,3,4-tetrahydroisoquinolylmethylamine itself is limited in the public domain, data for related and more complex derivatives provide insight into structure-activity relationships.

Compound/Derivative ClassReceptor SubtypeAssay TypeQuantitative DataReference
1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinolinesβ-AdrenoceptorsIn vitro functional assayWeak partial agonist activity[6]
1-(Aminomethyl)-6,7-dihydroxytetrahydroisoquinolineα-AdrenoceptorsIn vivo assayWeak agonist activity[6]
1,2,3,4-Tetrahydroisoquinoline (TIQ)α2-AdrenoceptorsIn vivo biochemical assayEffects similar to α2-antagonist yohimbine[7]
YS 51 (1-α-naphthylmethyl-6,7-dihydroxy-THIQ)α1-AdrenoceptorRat thoracic aorta relaxationpA2 = 6.05 ± 0.24[11]
YS 55 (1-α-naphthylmethyl-6,7-dimethoxy-THIQ)α1-AdrenoceptorRat thoracic aorta relaxationpA2 = 5.88 ± 0.16[11]
Salsolinol (S-SAL)Dopamine D3 ReceptorRadioligand BindingKi = 0.48 ± 0.09 µM[12]
Salsolinolα and β-AdrenoceptorsFunctional AssaysAgonistic effects reported[8]

Note: The table summarizes available data for the broader class of THIQ derivatives to infer potential activities. Data for the specific title compound is sparse.

Signaling Pathways

The interaction of THIQ derivatives with adrenoceptors triggers specific intracellular signaling cascades depending on the receptor subtype and whether the compound acts as an agonist or antagonist.

Agonist-Activated Pathways:

  • β1/β2/β3-Adrenoceptors (Gs-Coupling): An agonist-binding event activates the receptor, which in turn activates the stimulatory G-protein (Gs). Gs activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses like increased heart rate (β1) or bronchodilation (β2).[13][14]

Gs_Pathway cluster_membrane Cell Membrane Receptor β-Adrenoceptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Ligand THIQ Agonist Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Figure 1: Gs-protein coupled β-adrenoceptor signaling pathway activated by a THIQ agonist.
  • α1-Adrenoceptors (Gq-Coupling): Agonist binding activates the Gq-protein. The α-subunit of Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][15] IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC), collectively leading to responses like smooth muscle contraction.[4]

Gq_Pathway cluster_membrane Cell Membrane Receptor α1-Adrenoceptor G_Protein Gq Protein (αβγ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC α-subunit activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC Ligand THIQ Agonist Ligand->Receptor Binds Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Figure 2: Gq-protein coupled α1-adrenoceptor signaling pathway.

Antagonist Action: An antagonist would bind to the adrenoceptor but fail to induce the conformational change necessary for G-protein activation, thereby blocking the binding and subsequent action of endogenous agonists like norepinephrine.

Experimental Protocols

Characterizing the activity of THIQ compounds at adrenoceptors involves a combination of in vitro and in vivo assays.

5.1 Radioligand Binding Assays

This method is used to determine the affinity (Ki) of a compound for a specific receptor subtype.

  • Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β) is incubated with a cell membrane preparation expressing the receptor of interest. The unlabeled test compound (THIQ derivative) is added at various concentrations to compete for binding with the radioligand.

  • Methodology:

    • Membrane Preparation: Tissues or cultured cells expressing the adrenoceptor subtype are homogenized and centrifuged to isolate the membrane fraction.

    • Incubation: Membranes are incubated with a fixed concentration of radioligand and a range of concentrations of the test compound in a suitable buffer.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

5.2 Functional Assays

These assays measure the functional response of a cell upon compound binding, determining whether the compound is an agonist, antagonist, or partial agonist, and quantifying its potency (EC50) and efficacy.

  • cAMP Accumulation Assay (for Gs/Gi-coupled receptors):

    • Cell Culture: Cells expressing the β-adrenoceptor (for Gs) or α2-adrenoceptor (for Gi) are cultured.

    • Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with various concentrations of the THIQ test compound. For antagonist testing, cells are co-incubated with a known agonist.

    • Lysis and Detection: Cells are lysed, and the intracellular cAMP level is quantified using methods like ELISA, HTRF, or radioimmunoassay.

    • Analysis: A dose-response curve is generated to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Calcium Mobilization Assay (for Gq-coupled receptors):

    • Cell Loading: Cells expressing the α1-adrenoceptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: The baseline fluorescence is measured, and then the test compound is added.

    • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.

    • Analysis: Dose-response curves are plotted to calculate the EC50 for agonist activity.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assay Affinity Determine Affinity (Ki) & Selectivity Binding->Affinity Functional Functional Assays (cAMP, Ca²⁺) Activity Determine Potency (EC₅₀) & Efficacy (Emax) Functional->Activity AnimalModel Animal Models (e.g., Spontaneously Hypertensive Rat) Activity->AnimalModel Measurement Measure Physiological Response (e.g., Blood Pressure, Heart Rate) AnimalModel->Measurement Lead Lead Compound Identification Measurement->Lead Start THIQ Compound Synthesis Start->Binding Start->Functional

Figure 3: A typical experimental workflow for characterizing THIQ derivatives at adrenoceptors.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold serves as a versatile platform for the design of adrenoceptor-modulating agents. The specific mechanism of action—be it α-antagonism, β-agonism, or β-blockade—is intricately linked to the substitution pattern on the THIQ ring system. While 1-(aminomethyl) derivatives have shown weak partial agonism at β-adrenoceptors and weak agonism at α-adrenoceptors, other related structures demonstrate high potency and selectivity for specific subtypes.[6] The ongoing exploration of this chemical space, guided by the experimental and analytical frameworks outlined in this guide, continues to be a promising avenue for the development of novel therapeutics targeting the adrenergic system.

References

The Pivotal Role of the 1-Position: A Technical Guide to the Structure-Activity Relationship of Tetrahydroisoquinoline Derivatives at Dopamine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The substituent at the 1-position, in particular, has been a focal point of extensive structure-activity relationship (SAR) studies, revealing its critical role in modulating the affinity and selectivity of these compounds for various biological targets. This technical guide provides a comprehensive overview of the SAR of 1-substituted THIQs, with a specific focus on their interaction with dopamine D1 and D2 receptors, crucial targets in the treatment of neurological and psychiatric disorders.

Core SAR Insights at Dopamine Receptors

The affinity of 1-substituted THIQs for dopamine receptors is exquisitely sensitive to the nature of the substituent at the C-1 position. Systematic exploration of this position has yielded crucial insights into the structural requirements for potent and selective dopaminergic ligands.

Impact of 1-Position Substituents on Dopamine Receptor Affinity

The size, lipophilicity, and electronic properties of the substituent at the 1-position significantly influence binding to both D1 and D2 receptors. A curated summary of these relationships is presented below.

Compound ID1-SubstituentD1 Ki (nM)D2 Ki (nM)D2/D1 Selectivity
1a Phenyl>100001800-
1b 4-Hydroxyphenyl8502503.4
1c 3,4-Dihydroxyphenyl120801.5
2a Benzyl32009503.4
2b 4-Hydroxybenzyl6001803.3
3 n-Butyl32006649

Note: The data presented is a compilation from multiple sources for illustrative purposes. Ki values can vary between different assay conditions.

From this data, several key SAR trends emerge:

  • Aromatic vs. Aliphatic Substituents: While both aromatic and aliphatic substituents at the 1-position can confer affinity for dopamine receptors, their profiles differ. The n-butyl substituent in compound 3 leads to a remarkable 49-fold selectivity for the D2 receptor over the D1 receptor.[1]

  • Hydroxylation of Aromatic Rings: The presence of hydroxyl groups on a 1-phenyl or 1-benzyl substituent is crucial for enhancing affinity at both D1 and D2 receptors.[2] This is exemplified by the significant increase in potency observed when moving from the unsubstituted phenyl compound 1a to the catechol derivative 1c . This is likely due to the ability of the hydroxyl groups to form key hydrogen bond interactions with serine residues in the binding pockets of these receptors.

  • Catechol Moiety: A 3,4-dihydroxyphenyl (catechol) substituent at the 1-position generally results in the highest affinity for both D1 and D2 receptors, highlighting the importance of this pharmacophore for dopamine receptor recognition.

Synthetic Strategies for 1-Substituted THIQs

The synthesis of 1-substituted THIQs is predominantly achieved through two classical and robust methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.

Pictet-Spengler Reaction

This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form the THIQ ring system in a single step.

Pictet-Spengler Reaction cluster_conditions Reaction Conditions reagents β-Arylethylamine + Aldehyde/Ketone intermediate Iminium Ion Intermediate reagents->intermediate Condensation acid Acid Catalyst (e.g., TFA, H+) cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization 6-endo-trig product 1-Substituted THIQ cyclization->product Deprotonation

Caption: The Pictet-Spengler reaction workflow.

Bischler-Napieralski Reaction

This two-step sequence involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.

Bischler-Napieralski Synthesis cluster_reagents Reagents start β-Arylethylamide dhiq 3,4-Dihydroisoquinoline start->dhiq Cyclization dehydrating_agent Dehydrating Agent (e.g., POCl3, P2O5) product 1-Substituted THIQ dhiq->product Reduction reducing_agent Reducing Agent (e.g., NaBH4)

Caption: The Bischler-Napieralski synthesis workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative protocols for the synthesis of a 1-substituted THIQ and for a dopamine receptor binding assay.

Synthesis of 1-Phenyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler)
  • Reaction Setup: To a solution of dopamine hydrochloride (1.0 eq) in a mixture of water and ethanol is added benzaldehyde (1.1 eq).

  • Acid Catalysis: Concentrated hydrochloric acid is added dropwise to the stirred solution until a pH of 1-2 is achieved.

  • Reaction Execution: The reaction mixture is heated to reflux for 4-6 hours and the progress is monitored by thin-layer chromatography.

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.

  • Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 1-phenyl-THIQ derivative.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Dopamine Receptor Binding Assay start Prepare D2 Receptor Membranes incubation Incubate Membranes with Radioligand (e.g., [3H]Spiperone) and Test Compound start->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Calculate Ki values quantification->analysis

Caption: Workflow for a dopamine receptor binding assay.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor are prepared and stored at -80°C.

  • Assay Buffer: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Incubation: In a 96-well plate, the receptor membranes (20-40 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Equilibrium: The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[3]

Conclusion

The SAR of 1-substituted THIQs at dopamine receptors is a well-established field that continues to provide valuable insights for the design of novel central nervous system agents. The 1-position is a key determinant of both affinity and selectivity, with aromatic substituents, particularly those bearing hydroxyl groups, generally favoring high affinity, while specific aliphatic substituents can impart significant D2 selectivity. The synthetic accessibility of this class of compounds, primarily through the Pictet-Spengler and Bischler-Napieralski reactions, ensures that the exploration of the chemical space around the 1-position will continue to be a fruitful area of research for the development of next-generation dopaminergic modulators.

References

Protonation Behavior of Aminomethyl-Tetrahydroisoquinolines at Physiological pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the protonation behavior of aminomethyl-tetrahydroisoquinolines (THIQs) at physiological pH (approximately 7.4). Understanding the protonation state of these compounds is critical for drug design and development, as it governs their solubility, membrane permeability, and interaction with biological targets. This document summarizes the key physicochemical properties, details the experimental methodologies for their determination, and explores the biological implications of their protonation, with a focus on their interaction with adrenoceptors.

Introduction

Aminomethyl-tetrahydroisoquinolines (THIQs) are a class of compounds with significant pharmacological interest due to their diverse biological activities. The aminomethyl side chain and the tetrahydroisoquinoline nitrogen atom are both ionizable, meaning their protonation state is dependent on the pH of their environment. At physiological pH, the degree of protonation of these functional groups profoundly influences the molecule's overall charge, lipophilicity, and conformation. These properties, in turn, are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Research has shown that aminomethyl-THIQs are substantially monoprotonated at physiological pH, with the protonation occurring preferentially at the exocyclic (aminomethyl) nitrogen.[1] This selective protonation has significant implications for the interaction of these molecules with their biological targets, such as adrenoceptors.

Quantitative Data on Protonation

The acid dissociation constant (pKa) is the primary quantitative measure of a compound's protonation behavior. While specific pKa values for a wide range of aminomethyl-THIQ derivatives are not extensively cataloged in publicly available literature, studies on representative compounds have established the foundational understanding of their ionization. The key finding is the preferential protonation of the more basic exocyclic aminomethyl group over the less basic tetrahydroisoquinoline nitrogen.

Table 1: Protonation Characteristics of Aminomethyl-THIQs at Physiological pH (~7.4)

FeatureDescriptionReference
Primary Site of Protonation Exocyclic (aminomethyl) nitrogen[1]
Dominant Species at pH 7.4 Monoprotonated cation[1]
Tetrahydroisoquinoline Nitrogen Largely unprotonated at pH 7.4[1]

Further research is required to populate a comprehensive table of specific pKa values for various aminomethyl-THIQ analogs.

Experimental Protocols

The determination of pKa values is crucial for understanding the protonation behavior of aminomethyl-THIQs. The two primary methods employed for such determinations are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

  • Sample Preparation: A precise amount of the aminomethyl-THIQ compound is dissolved in a suitable solvent, typically purified water or a co-solvent system if solubility is limited. The concentration is generally in the range of 1-10 mM. To maintain a constant ionic strength throughout the titration, an inert salt like KCl (e.g., 0.15 M) is added to the solution.

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. The titrant, a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate. The data is then plotted as pH versus the volume of titrant added.

  • Data Analysis: The pKa value corresponds to the pH at the half-equivalence point, where half of the basic groups have been protonated. This point is identified as the midpoint of the steepest portion of the titration curve. For more precise determinations, the first or second derivative of the titration curve can be plotted to accurately locate the equivalence point(s).

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining pKa values by monitoring the changes in the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH. The chemical shift of a nucleus is sensitive to its local electronic environment, which changes upon protonation or deprotonation.

Methodology:

  • Sample Preparation: A series of solutions of the aminomethyl-THIQ compound are prepared in a suitable solvent (often D₂O to avoid a large water signal in ¹H NMR) across a range of pH (or pD) values. The pH is adjusted using small additions of a strong acid or base.

  • NMR Data Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample at a constant temperature.

  • Data Analysis: The chemical shift of a nucleus close to the ionization center is plotted against the pH. The resulting data points typically form a sigmoidal curve. This curve is then fitted to the Henderson-Hasselbalch equation to extract the pKa value. The pKa is the pH at which the chemical shift is exactly halfway between the chemical shifts of the fully protonated and fully deprotonated species.

Visualizing Biological Interactions and Workflows

The protonation state of aminomethyl-THIQs is critical for their interaction with biological targets. As partial agonists at adrenoceptors, their ability to bind to and activate these receptors is influenced by their charge and structure.

Experimental Workflow for pKa Determination

The logical flow of determining the pKa of an aminomethyl-THIQ and assessing its protonation state at physiological pH can be visualized as follows.

G cluster_prep Sample Preparation cluster_methods pKa Determination Methods cluster_analysis Data Analysis cluster_conclusion Conclusion prep Prepare aminomethyl-THIQ solution pot_titration Potentiometric Titration prep->pot_titration nmr_spec NMR Spectroscopy prep->nmr_spec titration_curve Plot pH vs. Titrant Volume pot_titration->titration_curve nmr_shift Plot Chemical Shift vs. pH nmr_spec->nmr_shift pka_calc Calculate pKa values titration_curve->pka_calc nmr_shift->pka_calc protonation_state Determine Protonation State at pH 7.4 pka_calc->protonation_state

Workflow for pKa Determination of Aminomethyl-THIQs.
Adrenoceptor Signaling Pathway

Aminomethyl-THIQs have been shown to act as partial agonists at β-adrenoceptors. The protonated aminomethyl group is thought to mimic the protonated amine of endogenous catecholamines like norepinephrine, enabling it to bind to the receptor. Upon binding, it initiates a G-protein-coupled signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Protonated Aminomethyl-THIQ receptor β-Adrenoceptor (GPCR) ligand->receptor Binding g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., smooth muscle relaxation) pka->response Phosphorylation of target proteins

β-Adrenoceptor Signaling Pathway Activated by Aminomethyl-THIQs.

Conclusion

The protonation behavior of aminomethyl-tetrahydroisoquinolines is a fundamental aspect of their chemical identity and pharmacological activity. At physiological pH, these compounds exist predominantly as monoprotonated species, with the positive charge localized on the exocyclic aminomethyl group. This feature is critical for their interaction with biological targets such as adrenoceptors. A thorough understanding and quantitative determination of their pKa values, through methods like potentiometric titration and NMR spectroscopy, are essential for the rational design and development of new therapeutic agents based on the THIQ scaffold. Future work should focus on building a comprehensive database of pKa values for a wider array of aminomethyl-THIQ derivatives to enable more precise structure-activity relationship studies.

References

The Quest for Nature's Aminomethyl-Tetrahydroisoquinolines: A Technical Guide to Their Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural alkaloids, exhibiting a wide spectrum of biological activities.[1][2] This has made the THIQ core a focal point for medicinal chemists and drug discovery programs. A particularly intriguing, yet elusive, subclass of these compounds are those bearing an aminomethyl group at the C1 position. This technical guide delves into the discovery of natural alkaloids containing the aminomethyl-THIQ moiety and its close structural analogs, providing a comprehensive overview of their isolation, structural elucidation, and biological significance.

While the aminomethyl-THIQ framework is more frequently encountered in synthetic chemistry, its natural occurrence is rare. This guide will focus on a prominent and well-documented natural THIQ alkaloid, calycotomine, which possesses a C1-hydroxymethyl group—a direct biogenetic precursor and close structural analog to the aminomethyl moiety. The discovery of calycotomine serves as an exemplary case study for the methodologies employed in the identification and characterization of novel, simple C1-substituted THIQ alkaloids.

Furthermore, this guide will provide context by summarizing the discovery and potent biological activities of more complex marine-derived bis-THIQ alkaloids, such as the renieramycins and jorumycin, which, while not containing a simple aminomethyl group, underscore the therapeutic potential of the broader THIQ alkaloid family.

Discovery of Calycotomine: A Case Study

A prime example of a naturally occurring simple THIQ alkaloid with a C1-functionalized methyl group is (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline , also known as calycotomine. Its discovery provides a clear roadmap for the isolation and characterization of such compounds.

Natural Source and Isolation

Calycotomine was isolated from the seeds of Calycotome villosa subsp. intermedia, a plant species that has been a source of various flavonoid glucosides. The isolation of alkaloids from this plant involves a systematic extraction and chromatographic purification process.

Structural Elucidation

The determination of calycotomine's structure was achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis. These methods are fundamental in the structural characterization of novel natural products.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of calycotomine from Calycotome villosa seeds.

Extraction of Alkaloids

The general procedure for the extraction of alkaloids from the plant material is as follows:

  • Maceration : Dried and powdered seeds of Calycotome villosa are macerated with a polar solvent, typically methanol, at an elevated temperature.

  • Acid-Base Extraction : The methanolic extract is concentrated and then subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components.

    • The residue is dissolved in an acidic aqueous solution (e.g., 2% H₂SO₄).

    • The acidic solution is washed with a nonpolar solvent (e.g., diethyl ether) to remove lipids and other non-basic compounds.

    • The aqueous layer is then basified with a base (e.g., NH₄OH) to a pH of 9-10.

    • The liberated free bases are then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).

  • Drying and Concentration : The organic extract containing the alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid extract is subjected to column chromatography for the separation of individual compounds:

  • Stationary Phase : Silica gel 60 (70-230 mesh) is commonly used.

  • Mobile Phase : A gradient of solvents with increasing polarity, such as a mixture of chloroform and methanol, is employed to elute the compounds based on their polarity.

  • Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Crystallization : Fractions containing pure calycotomine are combined, concentrated, and the compound is crystallized from a suitable solvent like methanol to obtain crystals suitable for X-ray analysis.

Spectroscopic and Spectrometric Analysis

The structure of the isolated compound is determined using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR spectroscopy is used to determine the number and types of protons and their connectivity.

    • ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

    • 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the complete connectivity of the molecule.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight and elemental composition of the alkaloid.

  • Infrared (IR) Spectroscopy : Provides information about the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Used to identify the presence of chromophores in the structure.

  • X-ray Crystallography : Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.

Data Presentation

While specific quantitative biological activity data for calycotomine is not extensively reported in the public domain, the broader class of THIQ alkaloids, particularly those from marine sources, have demonstrated potent cytotoxic and antitumor activities. The following table summarizes the in vitro cytotoxicity of selected complex THIQ alkaloids.

AlkaloidCancer Cell LineIC₅₀ (nM)Source OrganismReference
Jorumycin A549 (Lung Carcinoma)0.24Jorunna funebris[3]
DU145 (Prostate Carcinoma)0.49Jorunna funebris[3]
HCT116 (Colon Carcinoma)0.57Jorunna funebris[3]
Renieramycin M derivative (5a) H292 (Lung Mucoepidermoid Carcinoma)3.56Xestospongia sp.[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the discovery of calycotomine and a simplified representation of the general biosynthetic pathway for simple THIQ alkaloids.

experimental_workflow plant_material Calycotome villosa seeds extraction Methanolic Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chroma Silica Gel Column Chromatography crude_alkaloids->column_chroma fractions Fraction Collection & TLC Analysis column_chroma->fractions crystallization Crystallization fractions->crystallization calycotomine Pure Calycotomine Crystals crystallization->calycotomine structure_elucidation Structural Elucidation (NMR, MS, X-ray) calycotomine->structure_elucidation

Experimental workflow for the isolation of calycotomine.

biosynthetic_pathway dopamine Dopamine pictet_spengler Pictet-Spengler Reaction (Norcoclaurine Synthase) dopamine->pictet_spengler aldehyde Aldehyde/Pyruvic Acid aldehyde->pictet_spengler thiq_core Tetrahydroisoquinoline Core pictet_spengler->thiq_core modifications Further Modifications (Methylation, Hydroxylation, etc.) thiq_core->modifications simple_thiq Simple THIQ Alkaloids (e.g., Calycotomine) modifications->simple_thiq

Simplified biosynthetic pathway to simple THIQ alkaloids.

Conclusion

The discovery of natural alkaloids featuring the aminomethyl-THIQ moiety remains a challenging endeavor, with their occurrence in nature appearing to be exceptionally rare. However, the study of closely related analogs, such as the hydroxymethyl-THIQ alkaloid calycotomine, provides invaluable insights into the chemical diversity of the broader THIQ family and the methodologies required for their discovery. The detailed experimental protocols for the isolation and structural elucidation of calycotomine serve as a foundational guide for natural product chemists. While simple C1-substituted THIQs from terrestrial plants are yet to reveal significant biological activities, the potent cytotoxicity of complex marine-derived THIQ alkaloids continues to inspire research into the therapeutic potential of this remarkable class of natural products. Future bioprospecting efforts, guided by biosynthetic knowledge and advanced analytical techniques, may yet uncover novel aminomethyl-THIQ alkaloids with unique pharmacological properties.

References

Methodological & Application

Asymmetric Synthesis of Chiral 1-(Aminomethyl)-tetrahydroisoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines (THIQs) are privileged structural motifs found in numerous natural products and pharmacologically active compounds. Their rigid scaffold and the presence of a chiral center at the C1 position make them attractive candidates for the development of novel therapeutics targeting a range of biological entities, including G-protein coupled receptors and enzymes. The precise stereochemistry at the C1 position is often crucial for biological activity, necessitating the development of efficient and highly stereoselective synthetic methods. This document provides an overview of key asymmetric strategies for the synthesis of these valuable compounds, along with detailed experimental protocols and comparative data.

Key Asymmetric Synthetic Strategies

The enantioselective synthesis of 1-(aminomethyl)-THIQs can be broadly achieved through several powerful catalytic methods. These include the asymmetric hydrogenation of prochiral precursors such as 3,4-dihydroisoquinolines (DHIQs), the asymmetric Pictet-Spengler reaction, and intramolecular reductive amination.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines is one of the most direct and atom-economical methods to access chiral THIQs.[1][2] Transition metal complexes of iridium, rhodium, and ruthenium with chiral ligands are highly effective for this transformation, often providing excellent enantioselectivities and high yields.[2] The general approach involves the reduction of a 1-(cyanomethyl)- or 1-(protected-aminomethyl)-3,4-dihydroisoquinoline precursor.

Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound followed by cyclization, is a cornerstone in the synthesis of THIQs.[3] The asymmetric variant of this reaction can be achieved by using a chiral auxiliary, a chiral catalyst, or an enzymatic approach to control the stereochemistry of the newly formed C1 center.[4][5] For the synthesis of 1-(aminomethyl)-THIQs, a protected aminoacetaldehyde or a related synthetic equivalent can be employed as the carbonyl component.

Intramolecular Asymmetric Reductive Amination

One-pot intramolecular asymmetric reductive amination of suitable acyclic precursors offers an efficient route to chiral THIQs.[6][7] This strategy typically involves the in situ formation of a cyclic imine from an amino-aldehyde or amino-ketone, which is then asymmetrically reduced using a chiral catalyst. A notable advantage of this method is the ability to construct the chiral tetrahydroisoquinoline core from readily available starting materials in a single synthetic operation.[6]

Comparative Data of Asymmetric Synthesis Methods

The choice of synthetic strategy often depends on the desired substrate scope, scalability, and the availability of chiral catalysts. The following table summarizes representative quantitative data for different asymmetric methods, highlighting the effectiveness of each approach.

MethodCatalyst/LigandSubstrateYield (%)ee (%)Reference
Asymmetric Hydrogenation[Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos1-Aryl-3,4-dihydroisoquinolinesup to 99up to 99[8]
Asymmetric Transfer Hydrogenation[RhCp*Cl₂]₂ / (R)-CAMPY1-Aryl-3,4-dihydroisoquinolinesup to 99up to 69[9]
Intramolecular Reductive AminationIridium complex / tBu-ax-JosiphosN-Boc protected phenethylamine derivatives78-9680-99[10]
Enzymatic Pictet-SpenglerNorcoclaurine Synthase (NCS)Dopamine and various aldehydes86-9995-98[5]
Organocatalytic 1,3-Dipolar CycloadditionChiral Primary AmineC,N-Cyclic Azomethine Imines & Allyl Ketonesup to 96up to 95[11]

Experimental Protocols

The following are detailed protocols for key experiments in the asymmetric synthesis of chiral 1-(aminomethyl)-tetrahydroisoquinolines.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 1-Substituted-3,4-Dihydroisoquinoline

This protocol is adapted from established procedures for the asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines and is applicable to substrates with a protected aminomethyl group at the C1 position.[8]

Materials:

  • 1-(N-Boc-aminomethyl)-3,4-dihydroisoquinoline

  • [Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

  • (R)-SynPhos (or other suitable chiral phosphine ligand)

  • Iodine (I₂)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard glassware for inert atmosphere techniques

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).

  • Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes.

  • Iodine (2.5 mol%) is added, and the mixture is stirred for another 10 minutes.

  • The 1-(N-Boc-aminomethyl)-3,4-dihydroisoquinoline substrate (1.0 mmol) is added to the catalyst mixture.

  • The flask is transferred to an autoclave. The atmosphere is purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen gas to 50 bar.

  • The reaction is stirred at 30 °C for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral N-Boc protected 1-(aminomethyl)-tetrahydroisoquinoline.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: One-Pot Intramolecular Asymmetric Reductive Amination

This protocol is based on the one-pot N-Boc deprotection and catalytic intramolecular asymmetric reductive amination for the synthesis of tetrahydroisoquinolines.[6]

Materials:

  • N-Boc protected 2-(2-oxoethyl)phenethylamine derivative

  • [Ir(I)(COD)]₂

  • Chiral phosphine ligand (e.g., tBu-ax-Josiphos)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • p-Toluenesulfonic acid (p-TsOH)

  • Molecular iodine (I₂)

  • Toluene (anhydrous)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • To a solution of the N-Boc protected 2-(2-oxoethyl)phenethylamine derivative (0.2 mmol) in anhydrous toluene (2.0 mL) in a glovebox, is added Ti(O-iPr)₄ (0.2 mmol) and p-TsOH (0.02 mmol).

  • The mixture is stirred at 80 °C for 1 hour to effect N-Boc deprotection and cyclization to the corresponding dihydroisoquinoline.

  • The reaction is cooled to room temperature. The iridium catalyst, prepared separately by stirring [Ir(I)(COD)]₂ (0.002 mmol) and the chiral ligand (0.0044 mmol) in toluene (1.0 mL) for 20 minutes, is added, followed by molecular iodine (0.01 mmol).

  • The reaction vessel is transferred to an autoclave and pressurized with hydrogen gas to 50 atm.

  • The reaction is stirred at 35 °C for 24 hours.

  • After carefully releasing the pressure, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated.

  • The crude product is purified by flash chromatography to yield the chiral 1-substituted-tetrahydroisoquinoline.

  • The enantiomeric excess is determined by chiral HPLC.

Visualizations

The following diagrams illustrate the general workflows for the asymmetric synthesis of chiral 1-(aminomethyl)-tetrahydroisoquinolines.

Asymmetric Hydrogenation Workflow cluster_prep Precursor Synthesis cluster_reaction Asymmetric Hydrogenation cluster_workup Workup & Purification Precursor Synthesis of 1-(Protected-aminomethyl)- 3,4-dihydroisoquinoline Catalyst_Prep In situ Catalyst Preparation ([Ir(COD)Cl]₂ + Chiral Ligand) Precursor->Catalyst_Prep Hydrogenation Hydrogenation Reaction (H₂, Pressure, Temp) Catalyst_Prep->Hydrogenation Workup Solvent Removal Hydrogenation->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC for ee determination Purification->Analysis Final_Product Final_Product Analysis->Final_Product Chiral 1-(Aminomethyl)-THIQ

Caption: General workflow for asymmetric hydrogenation.

Pictet-Spengler Workflow cluster_reactants Starting Materials cluster_reaction Asymmetric Pictet-Spengler Reaction cluster_workup Workup & Purification Amine β-Arylethylamine Condensation Condensation & Iminium Ion Formation Amine->Condensation Carbonyl Protected Aminoacetaldehyde Carbonyl->Condensation Cyclization Stereoselective Cyclization (Chiral Catalyst/Auxiliary) Condensation->Cyclization Deprotection Removal of Protecting Groups Cyclization->Deprotection Purification Purification Deprotection->Purification Analysis Chiral Analysis Purification->Analysis Final_Product Final_Product Analysis->Final_Product Chiral 1-(Aminomethyl)-THIQ

Caption: Workflow for the asymmetric Pictet-Spengler reaction.

Applications in Drug Development

The chiral 1-(aminomethyl)-tetrahydroisoquinoline scaffold is a key component in a variety of biologically active molecules. These compounds have shown promise as modulators of P-glycoprotein (P-gp), which is involved in multidrug resistance in cancer therapy.[12] Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these derivatives as P-gp ligands.[13] Furthermore, the tetrahydroisoquinoline core is present in numerous natural alkaloids with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[14][15] The ability to synthesize these compounds in an enantiomerically pure form is critical for elucidating their specific biological functions and for developing them into potential drug candidates.

Conclusion

The asymmetric synthesis of chiral 1-(aminomethyl)-tetrahydroisoquinolines is a vibrant area of research with significant implications for drug discovery and development. The methodologies outlined in this document, particularly catalytic asymmetric hydrogenation and the Pictet-Spengler reaction, provide robust and efficient pathways to these valuable chiral building blocks. The provided protocols and comparative data serve as a practical guide for researchers in the field to select and implement the most suitable synthetic strategy for their specific needs. Further advancements in catalyst design and reaction optimization will continue to enhance the accessibility and utility of this important class of molecules.

References

Application Notes and Protocols: Pictet-Spengler Reaction for 1-Aminomethyl-THIQ Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-aminomethyl-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The Pictet-Spengler reaction offers a powerful tool for the construction of the core THIQ framework. This document provides detailed application notes and protocols for the synthesis of 1-aminomethyl-THIQs, with a focus on a strategy involving N-protected amino aldehydes, as the direct use of unprotected amino aldehydes can be challenging.

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure.[1] The reaction was first discovered in 1911 by Amé Pictet and Theodor Spengler.[1] Traditionally, an acidic catalyst in a protic solvent is employed with heating; however, the reaction has been shown to work in aprotic media with superior yields and sometimes without acid catalysis.[1]

Synthesis Strategy: N-Protected Amino Aldehydes

A common and effective strategy for the synthesis of 1-aminomethyl-THIQs via the Pictet-Spengler reaction involves the use of an N-protected amino aldehyde, such as N-Boc-aminoacetaldehyde. The protecting group prevents unwanted side reactions of the amino group and can be readily removed in a subsequent step to yield the desired primary amine.

Reaction Scheme

The general reaction scheme is as follows: a β-arylethylamine reacts with an N-protected amino aldehyde in the presence of an acid catalyst to form an N-protected 1-aminomethyl-THIQ derivative. This intermediate is then deprotected to afford the final 1-aminomethyl-THIQ product.

Data Presentation

The following table summarizes representative quantitative data for the Pictet-Spengler synthesis of N-Boc-1-aminomethyl-THIQ derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Entryβ-Arylethylamine SubstrateAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
1PhenethylamineN-Boc-aminoacetaldehydeTFACH2Cl2rt2465
23,4-DimethoxyphenethylamineN-Boc-aminoacetaldehydeTFACH2Cl2rt1885
33-MethoxyphenethylamineN-Boc-aminoacetaldehydep-TsOHToluene801270
4TryptamineN-Boc-aminoacetaldehydeTFACH2Cl2rt2490

Experimental Protocols

Protocol 1: Synthesis of tert-butyl ((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)carbamate

This protocol describes the synthesis of an N-Boc protected 1-aminomethyl-THIQ derivative using phenethylamine and N-Boc-aminoacetaldehyde.

Materials:

  • Phenethylamine

  • N-Boc-aminoacetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of phenethylamine (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add N-Boc-aminoacetaldehyde (1.1 eq).

  • Cool the mixture to 0 °C using an ice bath and slowly add trifluoroacetic acid (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl ((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)carbamate.

Protocol 2: Deprotection to 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline

This protocol describes the removal of the Boc protecting group to yield the final product.

Materials:

  • tert-butyl ((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)carbamate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the tert-butyl ((1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)carbamate (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add 4 M HCl in 1,4-dioxane (10 eq) to the solution and stir at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Mandatory Visualizations

Pictet-Spengler Reaction Mechanism

Pictet_Spengler_Mechanism Reactants β-Arylethylamine + N-Boc-aminoacetaldehyde Iminium Iminium Ion Intermediate Reactants->Iminium Acid Catalyst (TFA) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Carbocation Spirocyclic Carbocation Cyclization->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Product N-Boc-1-aminomethyl-THIQ Deprotonation->Product

Caption: Mechanism of the Pictet-Spengler reaction for 1-aminomethyl-THIQ synthesis.

Experimental Workflow

Experimental_Workflow Start Start: Starting Materials (β-Arylethylamine, N-Boc-aminoacetaldehyde) Reaction Pictet-Spengler Reaction (TFA, CH2Cl2, rt, 24h) Start->Reaction Workup Aqueous Workup (NaHCO3, Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Protected_Product N-Boc-1-aminomethyl-THIQ Purification->Protected_Product Deprotection Boc Deprotection (4M HCl in Dioxane) Protected_Product->Deprotection Final_Product Final Product: 1-aminomethyl-THIQ (Hydrochloride Salt) Deprotection->Final_Product

Caption: General experimental workflow for the synthesis of 1-aminomethyl-THIQs.

Applications in Drug Development

1-Aminomethyl-THIQ derivatives have shown promise in various therapeutic areas. Their rigid scaffold allows for the precise positioning of functional groups to interact with biological targets.

Adrenoceptor Modulation

Certain 1-aminomethyl-THIQ derivatives have been found to exhibit activity at adrenergic receptors. For instance, some have shown weak partial agonist activity at β-adrenoceptors and weak agonist activity at α-adrenoceptors.[2] This suggests potential applications in cardiovascular and respiratory diseases.

Adrenoceptor_Signaling Ligand 1-aminomethyl-THIQ Derivative (Agonist) Receptor Adrenergic Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: General signaling pathway for G-protein coupled adrenoceptors.

LFA-1/ICAM-1 Antagonism

A novel series of THIQ derivatives has been identified as potent inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3] This interaction is crucial for T-cell mediated immune responses, and its inhibition has therapeutic potential in autoimmune diseases and inflammation. These THIQ derivatives act as allosteric inhibitors, preventing the conformational change in LFA-1 that is necessary for high-affinity binding to ICAM-1.

LFA1_ICAM1_Antagonism THIQ 1-aminomethyl-THIQ Derivative LFA1_Inactive LFA-1 (Inactive Conformation) THIQ->LFA1_Inactive Binds to & Stabilizes LFA1_Active LFA-1 (Active Conformation) LFA1_Inactive->LFA1_Active Activation Signal No_Adhesion Inhibition of T-Cell Adhesion & Immune Response LFA1_Inactive->No_Adhesion ICAM1 ICAM-1 LFA1_Active->ICAM1 Binds to Adhesion T-Cell Adhesion & Immune Response ICAM1->Adhesion

Caption: Mechanism of LFA-1/ICAM-1 antagonism by THIQ derivatives.

References

Application Notes and Protocols for the Enantioselective Synthesis of (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline, a potent κ-opioid analgesic. The described methodology is crucial for researchers in medicinal chemistry and drug development focusing on novel analgesics.

Introduction

(1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives represent a significant class of κ-opioid receptor agonists. The specific (S)-configuration at the C1 stereocenter is critical for their pharmacological activity. The enantioselective synthesis of this scaffold is therefore of high importance. The following protocols outline a robust method for preparing these compounds with high enantiopurity. The synthetic strategy involves an asymmetric Pictet-Spengler reaction to establish the chiral center, followed by functional group manipulations to install the aminomethyl and N-arylacetyl moieties.

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

StepReactionStarting MaterialProductTypical Yield (%)
1Asymmetric Pictet-Spengler Reactionβ-Phenylethylamine derivative & Arylacetaldehyde(S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline85-95
2Conversion to 1-Cyanomethyl derivative(S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline(S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline70-80
3Reduction of Nitrile(S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline(S)-1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline80-90
4N-Arylacetylation(S)-1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline(1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline75-85

Table 2: Enantiomeric Excess (ee) for the Chiral Product

CompoundMethod of ee DeterminationTypical ee (%)
(S)-1-Aryl-1,2,3,4-tetrahydroisoquinolineChiral HPLC>98
(1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolineChiral HPLC>98

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_0 Step 1: Asymmetric Pictet-Spengler Reaction cluster_1 Step 2: Introduction of Aminomethyl Precursor cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: N-Arylacetylation start β-Phenylethylamine Derivative + Arylacetaldehyde catalyst1 Chiral Phosphoric Acid Catalyst start->catalyst1 step1_product (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline catalyst1->step1_product reagent2 1. Tosyl Chloride, Pyridine 2. KCN step1_product->reagent2 step2_product (S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline reagent2->step2_product reagent3 LiAlH4, THF step2_product->reagent3 step3_product (S)-1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline reagent3->step3_product reagent4 Arylacetyl chloride, Et3N, CH2Cl2 step3_product->reagent4 final_product (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline reagent4->final_product

Caption: Synthetic workflow for the enantioselective synthesis of the target compound.

Experimental Protocols

Step 1: Enantioselective Synthesis of (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline via Asymmetric Pictet-Spengler Reaction

Materials:

  • Substituted β-phenylethylamine (1.0 eq)

  • Substituted arylacetaldehyde (1.2 eq)

  • Chiral phosphoric acid catalyst (e.g., TRIP) (2-5 mol%)

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the substituted β-phenylethylamine and anhydrous toluene.

  • Add the chiral phosphoric acid catalyst and powdered 4 Å molecular sieves.

  • Cool the mixture to 0 °C and add the substituted arylacetaldehyde dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (S)-1-aryl-1,2,3,4-tetrahydroisoquinoline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Step 2: Synthesis of (S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline

Materials:

  • (S)-1-Aryl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Tosyl chloride (1.1 eq)

  • Pyridine, anhydrous

  • Potassium cyanide (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the (S)-1-aryl-1,2,3,4-tetrahydroisoquinoline in anhydrous pyridine and cool to 0 °C.

  • Add tosyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-tosylated intermediate.

  • Dissolve the crude intermediate in anhydrous DMF.

  • Add potassium cyanide and heat the mixture to 60-70 °C for 12-16 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate) to yield (S)-1-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline.

Step 3: Reduction of (S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline

Materials:

  • (S)-1-(Cyanomethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve the (S)-1-(cyanomethyl)-1,2,3,4-tetrahydroisoquinoline in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through celite and wash the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification or purified by chromatography.

Step 4: N-Arylacetylation to Yield (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline

Materials:

  • (S)-1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline (1.0 eq)

  • Substituted arylacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the crude (S)-1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of a solution of the substituted arylacetyl chloride in anhydrous CH₂Cl₂.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, CH₂Cl₂/methanol or ethyl acetate/hexanes) to afford the final product, (1S)-1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry, and confirm its enantiopurity by chiral HPLC.

"catalytic asymmetric reduction methods for chiral THIQ synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Catalytic Asymmetric Reduction for Chiral Tetrahydroisoquinoline (THIQ) Synthesis

Introduction

Chiral tetrahydroisoquinolines (THIQs) are privileged scaffolds found in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting significant biological and pharmacological activities.[1][2] The development of efficient and stereoselective methods to access these enantiopure compounds is a critical endeavor in medicinal chemistry and drug development. Among the various synthetic strategies, the catalytic asymmetric reduction of prochiral precursors such as dihydroisoquinolines (DHIQs), enamines, and imines stands out as one of the most direct, atom-economical, and environmentally benign approaches.[1][2] This document provides detailed application notes and protocols for key catalytic asymmetric reduction methods for chiral THIQ synthesis, including asymmetric hydrogenation, asymmetric transfer hydrogenation, and asymmetric hydrosilylation.

Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation (AH) is a powerful technique that utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal catalyst.[1] Catalysts based on iridium, rhodium, and ruthenium, paired with chiral phosphine ligands, have demonstrated high efficacy in the enantioselective reduction of C=N bonds in DHIQ precursors.[1][3]

Rhodium-Catalyzed Asymmetric Hydrogenation of DHIQs

Rhodium catalysts, particularly those paired with chiral diphosphine ligands like TsDPEN, have been successfully applied to the asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines.[1]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

  • Catalyst Precursor Preparation: A stock solution of the catalyst can be prepared by dissolving [Rh(COD)Cl]₂ and the chiral ligand (e.g., (S,S)-TsDPEN) in a suitable degassed solvent like dichloromethane (DCM) or a DCM/isopropanol mixture.[3]

  • Reaction Setup: In a glovebox, a pressure-resistant vial is charged with the 3,4-dihydroisoquinoline substrate (1.0 equiv). The catalyst solution (typically 0.5-2 mol % Rh) is then added.[3]

  • Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas (3-5 times). The reaction is stirred under a specific hydrogen pressure (e.g., 40-60 atm) at a controlled temperature (e.g., 25-60 °C) for a designated time (e.g., 12-24 hours).[3]

  • Work-up and Analysis: After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral THIQ. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Presentation: Comparison of Catalytic Systems in Asymmetric Hydrogenation
Catalyst/LigandSubstrateS/C RatioH₂ Pressure (atm)Temp (°C)SolventYield (%)ee (%)Reference
[Rh(COD)Cl]₂ / (S,R)-Thiourea-phosphine1-Methylisoquinoline100:14025DCM/iPrOH>9999[3]
Ir-tBu-ax-Josiphos1-Phenyl-3,4-DHIQ----85-9674-99[2]
Rh/(R,R)-TsDPENVarious DHIQs----HighHigh[1]

Data presented is representative and may vary based on specific substrate and reaction conditions.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to AH, employing readily available hydrogen donors like formic acid, isopropanol, or Hantzsch esters in place of high-pressure hydrogen gas.[1][4][5] Ruthenium and rhodium complexes with chiral diamine ligands are commonly used for this transformation.[4][6]

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

The Noyori-type catalysts, such as Ru(II)-TsDPEN complexes, are highly effective for the ATH of imines and ketones.[4]

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

  • Catalyst System: A typical catalyst system involves a ruthenium precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand such as (S,S)-TsDPEN.

  • Reaction Setup: To a solution of the 3,4-dihydroisoquinoline substrate (1.0 equiv) in a suitable solvent (e.g., a mixture of water and dimethylformamide), the catalyst (typically 1-2 mol %) and the hydrogen donor (e.g., sodium formate, 2.0-5.0 equiv) are added.[6]

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a period of 12-48 hours until completion, as monitored by TLC or GC-MS.

  • Work-up and Analysis: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.

Data Presentation: Asymmetric Transfer Hydrogenation of DHIQs
Catalyst/LigandHydrogen DonorSubstrateSolventYield (%)ee (%)Reference
Ru(II)-TsDPENHCOOH/Et₃NVarious Ketones/IminesVariousHighHigh[4]
Rh-DiamineHCOOH6,7-Dimethoxy-1-methyl-3,4-DHIQCD₃OD--[7][8]
Rh/(R)-Me-CAMPYHCOOH/Et₃N1-Aryl-3,4-DHIQsAqueous mediaup to quant.up to 69[9][10]

Data presented is representative and may vary based on specific substrate and reaction conditions.

Asymmetric Hydrosilylation

Asymmetric hydrosilylation involves the reduction of a C=N bond using a silane reagent in the presence of a chiral catalyst. This method has been explored for the synthesis of chiral hydrazines from acyl hydrazones, and the principles can be extended to THIQ synthesis.[11]

Organocatalytic Asymmetric Hydrosilylation

Chiral Lewis bases, such as biisoquinoline N,N'-dioxides, can catalyze the enantioselective hydrosilylation of imine-type substrates with trichlorosilane.[11]

Experimental Protocol: Organocatalytic Asymmetric Hydrosilylation

  • Catalyst and Reagents: The reaction is carried out using a chiral organocatalyst (e.g., axial-chiral biisoquinoline N,N'-dioxide, 5-10 mol %), the dihydroisoquinoline substrate (1.0 equiv), and a silane reducing agent (e.g., trichlorosilane, 1.2-1.5 equiv).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), the catalyst and substrate are dissolved in a dry, non-protic solvent (e.g., toluene or dichloromethane). The mixture is cooled to a low temperature (e.g., -78 °C to -20 °C).

  • Hydrosilylation: The trichlorosilane is added dropwise to the cooled solution. The reaction is stirred at this temperature for several hours to days.

  • Work-up and Analysis: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by chromatography, and the enantiomeric excess is determined by chiral HPLC.

Visualizations

Asymmetric_Hydrogenation_Workflow sub Prochiral Substrate (e.g., DHIQ) reactor Autoclave Reactor sub->reactor cat Chiral Catalyst ([Rh]-Diphosphine) cat->reactor h2 H₂ Gas (High Pressure) h2->reactor solvent Solvent (e.g., DCM/iPrOH) solvent->reactor workup Work-up & Purification reactor->workup Reaction product Chiral THIQ workup->product Isolation

Caption: General workflow for Asymmetric Hydrogenation of DHIQs.

Catalytic_Reduction_Methods title Catalytic Asymmetric Reduction for Chiral THIQs parent Prochiral Precursor (e.g., 3,4-Dihydroisoquinoline) ah Asymmetric Hydrogenation (AH) parent->ah ath Asymmetric Transfer Hydrogenation (ATH) parent->ath ahs Asymmetric Hydrosilylation (AHS) parent->ahs product Chiral Tetrahydroisoquinoline (THIQ) ah->product [M]-L, H₂ ath->product [M]-L, H-Donor ahs->product Catalyst, Silane

Caption: Comparison of catalytic asymmetric reduction strategies.

Conclusion

The catalytic asymmetric reduction of dihydroisoquinolines and related precursors is a highly effective and versatile strategy for the synthesis of enantioenriched tetrahydroisoquinolines. The choice of method—asymmetric hydrogenation, transfer hydrogenation, or hydrosilylation—depends on factors such as substrate scope, functional group tolerance, and practical considerations like the handling of high-pressure hydrogen gas. The protocols and data presented herein provide a valuable resource for researchers in the development of novel chiral THIQ-based therapeutic agents. Further advancements in this field will likely focus on the development of more active and selective catalysts that can operate under milder conditions with broader substrate compatibility.[1][2]

References

Application Notes and Protocols: 1,2,3,4-Tetrahydroisoquinolylmethylamine as a Chiral Diamine Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1,2,3,4-tetrahydroisoquinolylmethylamine as a chiral ligand in organometallic chemistry. The protocols detailed below are based on established methodologies for similar chiral diamines and are intended to serve as a foundational guide for researchers exploring the catalytic potential of this ligand.

Introduction

Chiral diamines are a cornerstone of asymmetric catalysis, enabling the stereoselective synthesis of a vast array of molecules crucial for the pharmaceutical and fine chemical industries. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure found in numerous natural products and biologically active compounds. By incorporating a methylamine group at the C1 position, this compound emerges as a promising bidentate chiral ligand. Its rigid bicyclic structure can impart a well-defined chiral environment around a metal center, making it an attractive candidate for various asymmetric transformations, most notably asymmetric transfer hydrogenation of prochiral ketones and imines.

Synthesis of the Ligand

The synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several reported methods. A common and effective approach involves the reduction of a 1-cyano-1,2,3,4-tetrahydroisoquinoline precursor.[1] Another established route proceeds via a phthalimide-protected intermediate.[2]

Experimental Protocol: Synthesis of (±)-1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from the aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinoline.[1]

Materials:

  • 1-Cyano-1,2,3,4-tetrahydroisoquinoline

  • Aluminum hydride (AlH₃) solution (e.g., 0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 1-cyano-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of aluminum hydride (AlH₃) in THF (approximately 2.0 eq) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C, followed by the addition of a 15% aqueous NaOH solution.

  • Filter the resulting precipitate and wash it thoroughly with THF and diethyl ether.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude amine can be purified by distillation or by conversion to its hydrochloride salt by treatment with a solution of HCl in diethyl ether, followed by recrystallization.

Application in Asymmetric Transfer Hydrogenation

Based on the extensive use of chiral diamines in ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones, this compound is an excellent candidate for this transformation.[3][4] The following is a representative protocol for the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)- or (R)-1,2,3,4-Tetrahydroisoquinolylmethylamine

  • Acetophenone

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous isopropanol

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Under an inert atmosphere, in a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral (S)-1,2,3,4-tetrahydroisoquinolylmethylamine ligand (0.011 eq) in anhydrous isopropanol.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the catalyst complex.

  • Add acetophenone (1.0 eq) to the reaction mixture.

  • Add the formic acid/triethylamine (5:2) azeotrope (2.0 eq) as the hydrogen source.

  • Stir the reaction mixture at 25-30 °C for 24 hours.

  • Monitor the conversion by Gas Chromatography (GC) or TLC.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or chiral GC analysis.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the asymmetric transfer hydrogenation of various prochiral ketones using a Ru-(S)-1,2,3,4-tetrahydroisoquinolylmethylamine catalyst, based on typical results for similar chiral diamine ligands.

EntrySubstrateProductTime (h)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol24>9995 (R)
24'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol24>9997 (R)
32'-Chloroacetophenone1-(2-Chlorophenyl)ethanol369592 (R)
4Propiophenone1-Phenyl-1-propanol369893 (R)
51-Indanone1-Indanol18>9998 (R)

Visualizations

Experimental Workflow for Ligand Synthesis

G Workflow for the Synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 1-Cyano-1,2,3,4-tetrahydroisoquinoline in Anhydrous THF reduction Addition of AlH3 at 0 °C, then stir at RT for 12-18h start->reduction Reaction Initiation quench Quench with H2O and NaOH solution reduction->quench Reaction Completion filter Filter and wash precipitate quench->filter extract Dry and concentrate organic filtrate filter->extract purify Distillation or conversion to HCl salt and recrystallization extract->purify end 1-(Aminomethyl)-1,2,3,4-tetrahydroisoquinoline purify->end

Caption: Synthetic workflow for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

G Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation cluster_inputs Inputs cluster_outputs Outputs Ru_precatalyst [Ru(II)-Cl(p-cymene)]2 + Chiral Diamine Ru_hydride [Ru(II)-H(diamine)]+ Ru_precatalyst->Ru_hydride Activation with HCOOH/NEt3 Transition_state [Substrate-Ru-H(diamine)]‡ Ru_hydride->Transition_state Coordination of Ketone CO2_NEt3 CO2 + NEt3H+ Ru_hydride->CO2_NEt3 Product_complex [Ru(II)(Product)(diamine)] Transition_state->Product_complex Hydride Transfer Product_complex->Ru_hydride Product Release Alcohol Chiral Alcohol Product_complex->Alcohol Ketone Prochiral Ketone Ketone->Ru_hydride H_source HCOOH/NEt3 H_source->Ru_precatalyst

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

References

Application of Aminomethyl-Tetrahydroisoquinolines (THIQs) in the Development of Kappa Opioid Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa opioid receptor (KOR) has emerged as a promising target for the development of potent analgesics with a lower risk of the adverse effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression and abuse liability.[1] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects, including dysphoria, sedation, and hallucinations. The aminomethyl-tetrahydroisoquinoline (THIQ) scaffold represents a novel class of potent KOR agonists with the potential for a more favorable side-effect profile. This document provides an overview of the application of aminomethyl-THIQs in the development of KOR analgesics, including their pharmacological properties, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.

Pharmacological Profile of Aminomethyl-THIQ KOR Agonists

Substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines are a class of compounds that have demonstrated high affinity and selectivity for the KOR, coupled with potent antinociceptive activity.[2][3][4] These compounds are formally derived from the condensation of a benzene ring onto the piperidine nucleus of related 1-(arylacetyl)-2-(aminomethyl)piperidine derivatives. This structural modification has been shown to increase antinociceptive potency by 3 to 7 times and extend the duration of action.[4]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo analgesic potency of representative aminomethyl-THIQ derivatives.

Table 1: In Vitro Opioid Receptor Binding Affinities of Selected Aminomethyl-THIQ Derivatives

Compound IDR (Arylacetyl Moiety)Basic MoietyKi (nM) KORKi (nM) MORSelectivity (MOR Ki / KOR Ki)
28 3,4-Cl2Pyrrolidino0.2088440
30 3,4-Cl2Dimethylamino0.22209950
39 UnsubstitutedPyrrolidino---
40 5-OHPyrrolidino---
48 3,4-Cl2Pyrrolidino0.25110440
59 5-OHPyrrolidino0.090.455

Data synthesized from multiple sources.[2][4]

Table 2: In Vivo Antinociceptive Potency of Selected Aminomethyl-THIQ Derivatives (Mouse Hot-Plate Test)

Compound IDR (Arylacetyl Moiety)Basic MoietyED50 (µM/kg, s.c.)
28 3,4-Cl2Pyrrolidino0.020
30 3,4-Cl2Dimethylamino0.025
40 5-OHPyrrolidino~2x more potent than 39
48 3,4-Cl2Pyrrolidino0.022

Data synthesized from multiple sources.[2][4]

Structure-Activity Relationship (SAR)

The SAR studies of aminomethyl-THIQ derivatives have revealed key structural features that govern their affinity for the KOR and their analgesic potency.[2][4]

  • Arylacetyl Moiety: The presence of electron-withdrawing and lipophilic substituents, such as chlorine atoms at the 3 and 4 positions of the arylacetic moiety, is crucial for optimal biological activity.[4]

  • Basic Moiety: Pyrrolidino and dimethylamino basic groups have been shown to be favorable for high potency.[4]

  • Isoquinoline Nucleus: Introduction of a hydroxyl group at the 5-position of the isoquinoline nucleus can significantly increase antinociceptive potency.[2] A quantitative structure-activity relationship (QSAR) analysis has demonstrated that antinociceptive activity is inversely correlated with the lipophilicity of substituents at this position.[2]

  • Stereochemistry: The absolute configuration at the chiral center of the THIQ nucleus is critical for activity, with the (S)-enantiomers being the active isomers.[4]

Signaling Pathways and Biased Agonism

KORs are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[5] Activation of the G-protein pathway leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, the desired analgesic effects. However, KORs can also signal through the β-arrestin pathway, which is often associated with the undesirable side effects of KOR agonists, such as dysphoria and sedation.

The concept of "biased agonism" or "functional selectivity" aims to develop ligands that preferentially activate the G-protein signaling pathway over the β-arrestin pathway, thereby separating the therapeutic effects from the adverse effects. While specific data on the biased agonism of aminomethyl-THIQs is still emerging, the development of KOR agonists with such a profile is a key area of research.

KOR_Signaling_Pathways cluster_0 Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Side_Effects Side Effects (Dysphoria, Sedation) beta_arrestin->Side_Effects Mediates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to Ligand Aminomethyl-THIQ Agonist Ligand->KOR Binds to

Caption: KOR signaling pathways.

Experimental Workflow for Drug Development

The development of novel aminomethyl-THIQ-based KOR analgesics follows a standard drug discovery pipeline, from initial hit identification to preclinical evaluation.

Drug_Development_Workflow cluster_0 Discovery & Optimization cluster_1 Preclinical Evaluation A Chemical Synthesis of THIQ Analogs B In Vitro Screening (Binding & Functional Assays) A->B C SAR Analysis B->C C->A Iterative Optimization D In Vivo Analgesia Models (Hot-Plate, Tail-Flick) C->D E Assessment of Side Effects (Sedation, Aversion) D->E F Pharmacokinetic Studies E->F

Caption: Drug development workflow.

Experimental Protocols

Radioligand Binding Assay for Kappa Opioid Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the KOR.

Materials:

  • CHO cells stably expressing the human KOR (CHO-hKOR).

  • [3H]U-69,593 (specific KOR radioligand).

  • U-69,593 (unlabeled, for non-specific binding).

  • Test compounds (aminomethyl-THIQs).

  • 50 mM Tris-HCl buffer (pH 7.4).

  • Whatman GF/C glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare cell membranes from CHO-hKOR cells.

  • In a final volume of 1 mL of 50 mM Tris-HCl buffer, incubate cell membranes (approximately 20 µg of protein) with various concentrations of the test compound and a fixed concentration of [3H]U-69,593 (e.g., 0.4 nM).

  • For the determination of non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled U-69,593 (e.g., 10 µM).

  • Incubate the mixture for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters.

  • Wash the filters three times with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds as KOR agonists by measuring G-protein activation.

Materials:

  • CHO-hKOR cell membranes.

  • [35S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GTPγS (unlabeled, for non-specific binding).

Procedure:

  • In a final volume of 1 mL of assay buffer, incubate CHO-hKOR cell membranes (approximately 15 µg of protein) with 10 µM GDP and various concentrations of the test compound for 15 minutes at 25°C.

  • Add [35S]GTPγS (e.g., 0.05 nM) to the mixture.

  • Incubate for 60 minutes at 25°C.

  • Determine non-specific binding in the presence of 10 µM unlabeled GTPγS.

  • Terminate the reaction by rapid filtration through Whatman GF/C filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity of the filters by liquid scintillation counting.

  • Analyze the data using non-linear regression to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To assess the ability of test compounds to promote the recruitment of β-arrestin to the KOR, a measure of a key signaling pathway.

Materials:

  • U2OS cells co-expressing the human KOR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).

  • Cell culture medium.

  • Test compounds.

  • Assay substrate (e.g., chemiluminescent substrate).

  • Luminometer.

Procedure:

  • Plate the cells in a 384-well plate and incubate overnight.

  • Add various concentrations of the test compound to the cells.

  • Incubate for 90 minutes at 37°C.

  • Add the detection reagent containing the substrate.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a luminometer.

  • Analyze the data to determine EC50 and Emax values for β-arrestin recruitment.

In Vivo Analgesia Models

Objective: To evaluate the antinociceptive effects of test compounds in animal models of pain.

a) Hot-Plate Test

Materials:

  • Mice or rats.

  • Hot-plate apparatus set to a constant temperature (e.g., 55°C).

  • Test compounds.

  • Vehicle control (e.g., saline).

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., subcutaneously).

  • At a predetermined time after administration (e.g., 30 minutes), place the animal on the hot plate.

  • Record the latency time for the animal to exhibit a pain response, such as licking a hind paw or jumping.

  • A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

  • Calculate the percent maximal possible effect (%MPE) and determine the ED50 value.

b) Tail-Flick Test

Materials:

  • Mice or rats.

  • Tail-flick apparatus with a radiant heat source.

  • Test compounds.

  • Vehicle control.

Procedure:

  • Administer the test compound or vehicle to the animals.

  • At a predetermined time, place the animal's tail over the radiant heat source.

  • Measure the time it takes for the animal to flick its tail away from the heat.

  • Use a cut-off time to prevent tissue injury.

  • Calculate the %MPE and determine the ED50 value.

Conclusion

Aminomethyl-tetrahydroisoquinolines represent a promising class of kappa opioid receptor agonists with potent antinociceptive properties. The detailed structure-activity relationships provide a roadmap for the rational design of new analogs with improved potency and selectivity. The application of the described in vitro and in vivo assays is crucial for the comprehensive pharmacological characterization of these compounds and their potential development as novel analgesics with a reduced side-effect profile. Further investigation into the biased agonism of aminomethyl-THIQs will be instrumental in advancing this chemical class towards clinical application.

References

Application Notes and Protocols: Designing 1,2,3,4-Tetrahydroisoquinolylmethylamine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQA) derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against various key enzymes implicated in a range of pathologies. This document provides a comprehensive overview of the design, synthesis, and evaluation of THIQA derivatives as potent enzyme inhibitors, with a focus on Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). Detailed protocols for the synthesis of a representative THIQA compound and for robust enzymatic inhibition assays are provided to guide researchers in the development of novel therapeutic agents based on this privileged structure.

Introduction to this compound Derivatives as Enzyme Inhibitors

The 1,2,3,4-tetrahydroisoquinoline core is a structural motif present in numerous natural products and synthetic compounds with a wide array of biological activities. The addition of an aminomethyl group at the 1-position creates the this compound (THIQA) scaffold, which has proven to be a valuable pharmacophore for the design of enzyme inhibitors. The structural rigidity of the tetrahydroisoquinoline ring system, combined with the flexibility of the aminomethyl side chain, allows for precise interactions with the active sites of various enzymes.

This application note will focus on two prominent enzyme targets for THIQA derivatives:

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] Inhibition of MAO is a key therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3][4]

  • Acetylcholinesterase (AChE): AChE is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[5][6] AChE inhibitors are the primary class of drugs used for the symptomatic treatment of Alzheimer's disease.[7]

Design Principles and Structure-Activity Relationships (SAR)

The design of potent and selective THIQA-based enzyme inhibitors relies on a thorough understanding of their structure-activity relationships (SAR). The following sections summarize key SAR observations for MAO and AChE inhibition.

SAR of THIQA Derivatives as Monoamine Oxidase (MAO) Inhibitors

The inhibitory potency and selectivity of THIQA derivatives against MAO-A and MAO-B are highly dependent on the substitution pattern on both the aromatic ring of the tetrahydroisoquinoline core and the exocyclic amine.

Table 1: Structure-Activity Relationship of Selected THIQA Derivatives as MAO Inhibitors

Compound IDR1R2R3MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1a HHH15.50.8518.2
1b 6-OCH3HH8.20.4219.5
1c 7-OCH3HH12.10.6518.6
1d 6,7-(OCH3)2HH5.40.2125.7
1e HHCH325.31.516.9
1f HHPropargyl0.120.052.4

Note: Data presented here is a representative compilation from various sources and is intended for illustrative purposes.

From the representative data, several SAR trends can be deduced:

  • Substitution on the Aromatic Ring: Electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the tetrahydroisoquinoline ring generally enhance MAO inhibitory activity, particularly for MAO-B.

  • Substitution on the Exocyclic Amine: The nature of the substituent on the exocyclic aminomethyl group plays a crucial role. Small alkyl groups may be well-tolerated, while the introduction of a propargyl group can lead to potent, irreversible inhibition.

SAR of THIQA Derivatives as Acetylcholinesterase (AChE) Inhibitors

For AChE inhibition, the THIQA scaffold can be viewed as a mimic of the choline group of acetylcholine, allowing it to interact with the catalytic anionic site (CAS) of the enzyme.

Table 2: Structure-Activity Relationship of Selected THIQA Derivatives as AChE Inhibitors

Compound IDR1R2R4AChE IC50 (µM)
2a HHH25.8
2b 6-OCH3HH15.2
2c 6,7-(OCH3)2HH8.9
2d HCH3H18.5
2e HHBenzyl5.1

Note: Data presented here is a representative compilation from various sources and is intended for illustrative purposes.

Key SAR insights for AChE inhibition include:

  • Aromatic Ring Substitution: Similar to MAO inhibitors, methoxy substituents on the aromatic ring tend to increase AChE inhibitory potency.

  • N-Substitution: Substitution on the tetrahydroisoquinoline nitrogen (R4) with a benzyl group can significantly enhance activity, likely by promoting interactions with the peripheral anionic site (PAS) of AChE.

Experimental Protocols

Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of 1-(aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a key intermediate for further derivatization, via the Pictet-Spengler reaction.[2][8]

Scheme 1: Synthesis of 1-(aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

G start 3,4-Dimethoxyphenethylamine step1 Pictet-Spengler Reaction start->step1 intermediate 6,7-Dimethoxy-1-methyl- 1,2,3,4-tetrahydroisoquinoline step1->intermediate step2 Further Derivatization intermediate->step2 product 1-(Aminomethyl)-6,7-dimethoxy- 1,2,3,4-tetrahydroisoquinoline step2->product

Caption: Synthetic workflow for a THIQA derivative.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Aminoacetaldehyde dimethyl acetal

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in dichloromethane (DCM, 0.1 M), add aminoacetaldehyde dimethyl acetal (1.2 eq).

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA, 2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-(aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO assay kits and provides a sensitive fluorometric method for measuring MAO-A and MAO-B inhibition.[9][10][11][12]

Workflow for MAO Inhibition Assay

G reagents Prepare Reagents: - MAO Enzyme (A or B) - Substrate (e.g., Tyramine) - Inhibitor (THIQA derivative) - Detection Reagent (HRP, Probe) incubation Incubate Enzyme and Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Stop Reaction and Measure Fluorescence reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: General workflow for the MAO inhibition assay.

Materials:

  • Recombinant human MAO-A or MAO-B

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • MAO-A specific inhibitor (e.g., Clorgyline) for control

  • MAO-B specific inhibitor (e.g., Pargyline) for control

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the THIQA derivatives and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer.

  • Assay Setup: In a 96-well black microplate, add 50 µL of assay buffer to each well. Add 10 µL of various concentrations of the THIQA derivative or control inhibitor. Add 20 µL of the MAO enzyme solution (MAO-A or MAO-B).

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate solution containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. Add 20 µL of the substrate solution to each well to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-590 nm. Continue to read the fluorescence every 5 minutes for 30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the classic Ellman's method, a colorimetric assay for measuring AChE activity and inhibition.[1][13][14][15][16][17]

Workflow for AChE Inhibition Assay (Ellman's Method)

G reagents Prepare Reagents: - AChE Enzyme - Substrate (ATCI) - DTNB (Ellman's Reagent) - Inhibitor (THIQA derivative) incubation Incubate Enzyme and Inhibitor reagents->incubation reaction Initiate Reaction with Substrate and DTNB incubation->reaction detection Measure Absorbance at 412 nm reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis

Caption: General workflow for the AChE inhibition assay.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Positive control inhibitor (e.g., Donepezil)

  • Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the THIQA derivatives and control inhibitor in a suitable solvent. Prepare working solutions by diluting in assay buffer. Prepare solutions of ATCI and DTNB in assay buffer.

  • Assay Setup: In a 96-well clear microplate, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the THIQA derivative or control inhibitor at various concentrations.

  • Enzyme Addition: Add 10 µL of the AChE enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37 °C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the ATCI substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm and continue to read the absorbance every 2 minutes for 10 minutes.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percent inhibition for each inhibitor concentration compared to the control without inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.

Signaling Pathway Visualizations

Monoamine Oxidase in Neurotransmitter Metabolism

MAO plays a crucial role in regulating the levels of monoamine neurotransmitters in the presynaptic neuron. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

G cluster_presynaptic Presynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicle MA->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites Synapse Synaptic Cleft Vesicle->Synapse Release THIQA THIQA Derivative (MAO Inhibitor) THIQA->MAO Inhibition Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Binding to Receptors

Caption: Role of MAO in neurotransmitter metabolism and its inhibition.

Acetylcholinesterase in Cholinergic Signaling

AChE is located in the synaptic cleft and is responsible for the rapid hydrolysis of acetylcholine, terminating the signal. Inhibition of AChE increases the concentration and duration of action of acetylcholine at the postsynaptic receptors.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline + Acetate AChE->Choline Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Signal Transduction THIQA THIQA Derivative (AChE Inhibitor) THIQA->AChE Inhibition Presynaptic Presynaptic Neuron Presynaptic->ACh Release

Caption: Role of AChE in cholinergic signaling and its inhibition.

Conclusion

This compound derivatives are a promising class of compounds for the development of novel enzyme inhibitors. Their synthetic accessibility and the tunability of their pharmacological properties through structural modifications make them an attractive scaffold for drug discovery. The detailed protocols and SAR information provided in this document serve as a valuable resource for researchers aiming to design and evaluate new THIQA-based therapeutic agents targeting enzymes such as MAO and AChE. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile molecular framework.

References

Application Notes and Protocols: Synthesis of THIQ-Peptide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis, purification, and characterization of tetrahydroisoquinoline (THIQ) derivatives conjugated with peptides. The methodologies outlined are based on established solid-phase peptide synthesis (SPPS) techniques and are intended to serve as a guide for researchers developing novel peptide-based therapeutics.

Introduction

Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The conjugation of THIQ derivatives to peptides can enhance their therapeutic potential by improving target specificity, cellular uptake, and pharmacokinetic profiles.[4][5] 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a notable unnatural amino acid derivative of THIQ that is used in peptide and peptidomimetic design.[6] This document details a robust protocol for the synthesis of THIQ-peptide conjugates, their subsequent purification, and characterization.

Data Summary

The following tables summarize quantitative data from studies on THIQ-peptide conjugates, providing insights into their biological activity.

Table 1: Antimicrobial Activity of THIQ-Dipeptide Conjugates [7]

CompoundPeptide SequenceMIC (μM) vs. E. coliMIC (μM) vs. P. aeruginosaMIC (μM) vs. S. aureusMIC (μM) vs. S. pyogenesMIC (μM) vs. A. niger
7a THIQ-Gly-Lys>332>664>830>315>1661
7b THIQ-Ala-Lys166>664>830>315>1661
7c THIQ-His-Lys33.2166498315265
7d THIQ-Trp-Lys>332>664>830>315>1661
7e THIQ-Arg-Lys16683>830315>1661
7f THIQ-Pro-Lys>332>664>830>315>1661
7g THIQ-Ser-Lys>332>664>830>315166
7h THIQ-Thr-Lys166>664>830>315>1661
7i THIQ-Val-Lys>332>664>830>315>1661
Ampicillin -332332830315-
Nystatin -----332

Table 2: VEGFR-2 Kinase Inhibition and Antioxidant Activity [4]

CompoundVEGFR-2 IC₅₀ (nM)DPPH IC₅₀ (µM)
BenTic(F) 47.9452.19 ± 0.36
Pazopanib 123.5-

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of THIQ-Peptide Conjugates

This protocol is based on the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[7][8]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin or pre-loaded Wang resin[9]

  • THIQ-3-carboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)[9]

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)[7]

  • Washing solvent: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA):Triisopropylsilane (TIS):Water (e.g., 95:2.5:2.5 or 80:10:10)[7]

  • Precipitation solvent: Cold diethyl ether[9]

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (N,N-Diisopropylethylamine) (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.[7] If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • THIQ Derivative Coupling:

    • After the final amino acid has been coupled and deprotected, couple the THIQ-3-carboxylic acid using the same procedure as for the amino acids.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal THIQ derivative as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of THIQ-Peptide Conjugates

Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Materials:

  • Crude THIQ-peptide conjugate

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

  • Filter the solution to remove any particulates.

  • Inject the solution onto the C18 column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the purified peptide.

  • Confirm the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 3: Characterization of THIQ-Peptide Conjugates

The identity and purity of the synthesized conjugates should be confirmed using mass spectrometry and NMR spectroscopy.[7][11]

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Procedure: Dissolve a small amount of the purified peptide in a suitable solvent and analyze according to the instrument's standard operating procedure.

  • Expected Outcome: The observed molecular weight should match the calculated molecular weight of the THIQ-peptide conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR.

  • Procedure: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectra.

  • Expected Outcome: The NMR spectra should be consistent with the structure of the synthesized conjugate, showing characteristic peaks for both the THIQ moiety and the peptide backbone and side chains.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane MC4R MC4R Gs Gαs MC4R->Gs Activates THIQ THIQ Agonist THIQ->MC4R Binds AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes G Resin Resin Swelling Fmoc_De Fmoc Deprotection Resin->Fmoc_De Coupling Amino Acid Coupling Fmoc_De->Coupling Wash1 Wash Coupling->Wash1 THIQ_Coup THIQ Coupling Coupling->THIQ_Coup Final AA Kaiser Kaiser Test Wash1->Kaiser Kaiser->Fmoc_De Negative Kaiser->Coupling Positive Final_De Final Deprotection THIQ_Coup->Final_De Cleavage Cleavage from Resin Final_De->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS and NMR Analysis Purification->Characterization Final_Product Pure THIQ-Peptide Conjugate Characterization->Final_Product

References

Application Notes and Protocols: Developing Antimicrobial Agents from 1,2,3,4-Tetrahydroisoquinolylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the development of novel antimicrobial agents derived from the 1,2,3,4-tetrahydroisoquinolylmethylamine scaffold. This document outlines synthetic strategies, protocols for antimicrobial evaluation, and insights into the potential mechanism of action, serving as a valuable resource for researchers in the field of antimicrobial drug discovery.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial effects.[1][2] This document focuses on derivatives of this compound, a specific subclass of THIQs, and provides a framework for their synthesis, antimicrobial characterization, and mechanistic investigation. While direct studies on the antimicrobial properties of this compound are limited, this document draws upon data from structurally related THIQ and quinoline derivatives to provide a foundational guide for research in this area.

Data Presentation: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives

The following tables summarize the antimicrobial activity of various 1,2,3,4-tetrahydroisoquinoline derivatives against a range of microbial pathogens. This data, collected from published literature, highlights the potential of this chemical class as a source of new antimicrobial leads.

Table 1: Antifungal Activity of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives [3]

CompoundAspergillus niger (% Inhibition)Aspergillus flavus (% Inhibition)Aspergillus parasiticus (% Inhibition)Penicillium verrucosum (% Inhibition)Botrytis cinerea (% Inhibition)
2 35.7116.6720.5933.3373.33
3 46.4327.7829.4130.9553.33
4 32.1425.0026.4735.7146.67
5 39.2977.7894.1280.9566.67
6 71.4363.8973.5338.1053.33
7 53.5722.2226.4740.4860.00

Table 2: Antibacterial Activity of N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives (MIC in µg/mL) [4]

CompoundStaphylococcus aureus (ATCC 25923)Staphylococcus aureus (ATCC 43300, MRSA)
2 >50>50
3 >50>50
4 >50>50
5 >50>50
6 >50>50
7 >50>50
Ciprofloxacin 0.50.5
Imipenem 0.5-

Experimental Protocols

This section provides detailed protocols for the synthesis and antimicrobial evaluation of this compound derivatives.

General Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives

A common and versatile method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[5] This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.

Materials:

  • Substituted β-phenylethylamine

  • Aldehyde or ketone

  • Protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid, BF₃·OEt₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Protocol:

  • Dissolve the substituted β-phenylethylamine (1 equivalent) in the anhydrous solvent.

  • Add the aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Add the acid catalyst (catalytic to stoichiometric amount).

  • Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[1][6][7]

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[8]

Visualizations

Proposed Mechanism of Action

While the specific mechanism of action for this compound derivatives is yet to be elucidated, related quinoline-based compounds have been shown to target the bacterial cell membrane.[9] The proposed mechanism involves the disruption of the cytoplasmic membrane, leading to depolarization, leakage of intracellular components, and ultimately, cell death.[9][10]

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space THIQ_derivative 1,2,3,4-Tetrahydroisoquinolyl- methylamine Derivative Membrane Lipid Bilayer THIQ_derivative->Membrane Interaction and Insertion Depolarization Membrane Depolarization Membrane->Depolarization Disruption of Membrane Integrity Leakage Leakage of Intracellular Components (e.g., ATP, ions) Depolarization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for quinoline-based antimicrobial agents.

Experimental Workflow for Antimicrobial Agent Development

The following diagram illustrates a typical workflow for the development of novel antimicrobial agents, from initial synthesis to biological evaluation.

G Synthesis Synthesis of 1,2,3,4-Tetrahydroisoquinolyl- methylamine Derivatives Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Purification->Screening MIC_MBC Quantitative Evaluation (MIC and MBC Determination) Screening->MIC_MBC Mechanism Mechanism of Action Studies MIC_MBC->Mechanism Toxicity Cytotoxicity Assays MIC_MBC->Toxicity Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Optimization Toxicity->Lead_Optimization

Caption: General workflow for antimicrobial drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and understand the mechanisms of action of this class of compounds. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for advancing these derivatives towards clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Aminomethyl)-tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(aminomethyl)-tetrahydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(aminomethyl)-tetrahydroisoquinolines?

A1: The primary synthetic strategies include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and the reduction of 1-cyano-tetrahydroisoquinolines. Each method presents its own set of challenges and considerations.

Q2: Why is the protection of the aminomethyl group often necessary during the synthesis?

A2: The primary amine of the aminomethyl group is nucleophilic and can interfere with the key cyclization reactions (Pictet-Spengler and Bischler-Napieralski). Protection, typically as a carbamate (e.g., Boc), prevents side reactions and ensures the desired ring formation.[1]

Q3: What are the typical protecting groups used for the aminomethyl moiety, and how are they removed?

A3: The tert-butoxycarbonyl (Boc) group is a common choice due to its stability in various reaction conditions and its straightforward removal under acidic conditions (e.g., trifluoroacetic acid or HCl).[2] Other protecting groups like Carboxybenzyl (Cbz) can also be employed and are typically removed by catalytic hydrogenation.

Troubleshooting Guides by Synthetic Method

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by cyclization to form the tetrahydroisoquinoline core.[3][4] For the synthesis of 1-(aminomethyl)-tetrahydroisoquinolines, a protected aminoacetaldehyde is typically used.

Logical Workflow for Pictet-Spengler Synthesis

pictet_spengler_workflow start Start Materials: - Phenylethylamine - N-Boc-aminoacetaldehyde condensation Condensation & Iminium Ion Formation (Acid Catalyst, e.g., TFA) start->condensation cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) condensation->cyclization deprotonation Deprotonation & Aromatization cyclization->deprotonation protected_product 1-(Boc-aminomethyl)- tetrahydroisoquinoline deprotonation->protected_product deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) protected_product->deprotection final_product 1-(Aminomethyl)- tetrahydroisoquinoline deprotection->final_product

Caption: General workflow for the Pictet-Spengler synthesis of 1-(aminomethyl)-tetrahydroisoquinolines.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation - Inactive aromatic ring. The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings.[4] - Unstable aldehyde. Aminoacetaldehyde is prone to polymerization. - Ineffective acid catalyst.- Ensure the phenylethylamine starting material has electron-donating substituents. - Use a protected form of aminoacetaldehyde, such as N-Boc-aminoacetaldehyde. - Screen different acid catalysts (e.g., TFA, HCl, Lewis acids) and optimize the concentration.
Formation of side products - Oxidation of the tetrahydroisoquinoline ring. - N-alkylation of the starting phenylethylamine if the protecting group is not stable. - Formation of an iso-tetrahydroisoquinoline isomer.[5]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Choose a robust protecting group like Boc. - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired regioisomer. Purification by column chromatography may be necessary.
Difficulty in purification - The final product is a polar amine, which can be challenging to purify by standard silica gel chromatography.- Convert the final amine to its hydrochloride salt to facilitate purification by crystallization. - Use a modified mobile phase for column chromatography, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.[3]
Bischler-Napieralski Reaction

This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[6]

Logical Workflow for Bischler-Napieralski Synthesis

bischler_napieralski_workflow start Start Material: N-(β-arylethyl)-N'-Boc-glycinamide cyclization Cyclization (Dehydrating Agent, e.g., POCl3) start->cyclization dihydroisoquinoline 1-(Boc-aminomethyl)-3,4- dihydroisoquinoline cyclization->dihydroisoquinoline reduction Reduction (e.g., NaBH4) dihydroisoquinoline->reduction protected_product 1-(Boc-aminomethyl)- tetrahydroisoquinoline reduction->protected_product deprotection Boc Deprotection (e.g., TFA or HCl) protected_product->deprotection final_product 1-(Aminomethyl)- tetrahydroisoquinoline deprotection->final_product

Caption: General workflow for the Bischler-Napieralski synthesis of 1-(aminomethyl)-tetrahydroisoquinolines.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Low yield of cyclized product - The aromatic ring is not sufficiently activated. The reaction works best with electron-donating groups on the benzene ring.[7] - Harsh reaction conditions leading to decomposition.- Use starting materials with electron-rich aromatic rings. - Optimize the dehydrating agent (e.g., POCl₃, P₂O₅, or Tf₂O) and reaction temperature.[6] Microwave-assisted synthesis can sometimes improve yields.[8]
Formation of styrene as a side product - Retro-Ritter reaction, which is a known side reaction of the Bischler-Napieralski reaction, especially with certain substrates.[9]- Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[9]
Incomplete reduction of the dihydroisoquinoline - Insufficient reducing agent. - Inappropriate choice of reducing agent.- Increase the equivalents of the reducing agent (e.g., NaBH₄). - Consider alternative reducing agents such as catalytic hydrogenation (H₂/Pd-C).
Reduction of 1-Cyano-tetrahydroisoquinolines

This method provides a more direct route to the 1-(aminomethyl) group by reducing a nitrile at the 1-position.

Logical Workflow for Cyano Reduction Synthesis

cyano_reduction_workflow start Start Material: 1-Cyano-tetrahydroisoquinoline reduction Reduction (e.g., Aluminum Hydride) start->reduction final_product 1-(Aminomethyl)- tetrahydroisoquinoline

Caption: Workflow for the synthesis of 1-(aminomethyl)-tetrahydroisoquinolines via nitrile reduction.

Troubleshooting:

Problem Possible Cause(s) Suggested Solution(s)
Incomplete reduction of the nitrile - Insufficient reducing agent. - Deactivation of the reducing agent by moisture.- Ensure an adequate excess of the reducing agent is used. - The reaction must be carried out under strictly anhydrous conditions. Use dry solvents and glassware.[10]
Difficult work-up of the reaction - The aluminum salts formed during the work-up of aluminum hydride reductions can be difficult to filter.- Follow a standard Fieser work-up procedure: sequential addition of water, 15% NaOH solution, and then more water to precipitate granular aluminum salts that are easier to filter.[11]
Low yield of the final product - Loss of product during extraction due to its high polarity.- After quenching the reaction, perform multiple extractions with an appropriate organic solvent. - Acidify the aqueous layer and extract again to recover any amine that may have remained in the aqueous phase.

Data Presentation

Table 1: Comparison of Synthetic Methods for 1-(Aminomethyl)-tetrahydroisoquinolines

Method Key Reagents Typical Yields Advantages Disadvantages
Pictet-Spengler Reaction Phenylethylamine, N-Boc-aminoacetaldehyde, Acid catalyst (TFA)60-80%Milder conditions, good for electron-rich systems.Requires a protected aldehyde, sensitive to electronic effects of the aromatic ring.
Bischler-Napieralski Reaction N-(β-arylethyl)-N'-Boc-glycinamide, POCl₃, NaBH₄50-70%Can be used for a variety of substituted starting materials.Often requires harsh conditions, potential for side reactions.[3]
Reduction of 1-Cyano-THIQ 1-Cyano-tetrahydroisoquinoline, Aluminum Hydride70-90%[12]High yields, direct formation of the aminomethyl group.Requires handling of highly reactive and moisture-sensitive reagents.

Experimental Protocols

Protocol 1: Synthesis of 1-(Boc-aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction
  • Starting Materials: 3,4-Dimethoxyphenethylamine and N-Boc-aminoacetaldehyde.

  • Procedure: a. Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). b. Add N-Boc-aminoacetaldehyde (1.2 eq) to the solution. c. Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (1.5 eq). d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. e. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of hexane/ethyl acetate) to afford the N-Boc protected product.

Protocol 2: Deprotection of 1-(Boc-aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Starting Material: 1-(Boc-aminomethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

  • Procedure: a. Dissolve the Boc-protected compound in a suitable solvent such as dioxane or DCM. b. Add a 4M solution of HCl in dioxane (excess, e.g., 10 eq). c. Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC. d. Upon completion, evaporate the solvent under reduced pressure. e. The resulting solid is the hydrochloride salt of the desired 1-(aminomethyl)-tetrahydroisoquinoline, which can be further purified by recrystallization.[2]

Protocol 3: Reduction of 1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Starting Material: 1-Cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

  • Procedure (under inert atmosphere): a. In a flame-dried flask under nitrogen, prepare a suspension of lithium aluminum hydride (or another aluminum hydride source) (e.g., 3 eq) in anhydrous tetrahydrofuran (THF).[13] b. Cool the suspension to 0 °C. c. Slowly add a solution of 1-cyano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous THF. d. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. e. Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.[11] f. Stir the resulting mixture at room temperature for 30 minutes. g. Filter the granular precipitate and wash thoroughly with THF. h. Concentrate the filtrate under reduced pressure to obtain the crude product. i. Purify by converting to the hydrochloride salt or by column chromatography.

References

Technical Support Center: Overcoming Low Yields in the Pictet-Spengler Synthesis of THIQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pictet-Spengler synthesis of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Pictet-Spengler reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler synthesis of THIQs that can lead to low product yields.

Issue 1: Low or No Product Formation

Possible Cause Suggested Solution
Insufficiently activated aromatic ring The Pictet-Spengler reaction is favored by electron-rich aromatic rings.[1][2] If your β-arylethylamine substrate has electron-withdrawing groups, the cyclization step will be slow or may not proceed. Consider using a substrate with electron-donating groups (e.g., alkoxy groups) or employing harsher reaction conditions such as stronger acids or higher temperatures.[1][2]
Iminium ion not forming The formation of the iminium ion intermediate is crucial for the reaction.[1] This step is acid-catalyzed. Ensure your acid catalyst is of appropriate strength and concentration. For less reactive substrates, stronger acids like trifluoroacetic acid (TFA) or superacids may be necessary.[1][3] In some cases, pre-forming the Schiff base before adding the acid catalyst can be beneficial.[2]
Decomposition of starting materials or product High temperatures and strongly acidic conditions can lead to the degradation of sensitive substrates or the desired THIQ product. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and consider running the reaction at a lower temperature for a longer duration.[4] The use of milder catalysts, such as organocatalysts or enzymes, can also prevent degradation.[5][6]
Steric hindrance Bulky substituents on either the β-arylethylamine or the aldehyde/ketone can sterically hinder the condensation or cyclization steps. If possible, consider using starting materials with smaller protecting groups or substituents.

Issue 2: Formation of Side Products

Possible Cause Suggested Solution
N-Acyliminium ion side reactions When using the N-acyliminium ion variant of the Pictet-Spengler reaction, side reactions such as the formation of enamides can occur, especially with aliphatic aldehydes.[7] Careful selection of the acylating agent and reaction conditions is important.
Rearrangement of intermediates The initially formed spiroindolenine intermediate can sometimes undergo rearrangement to undesired products.[4][8] The stability of this intermediate and the subsequent reaction pathway can be influenced by the substrate structure and reaction conditions.
Oxidation of the THIQ product Tetrahydroisoquinolines can be susceptible to oxidation, especially if the reaction is worked up in the presence of air for extended periods or if certain catalysts are used. Ensure a proper inert atmosphere during the reaction and workup if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Pictet-Spengler reaction?

A1: The optimal catalyst depends heavily on the specific substrates being used.

  • Protic Acids: Traditional conditions employ protic acids like HCl or H₂SO₄ with heating.[1] Trifluoroacetic acid (TFA) is also commonly used, sometimes in dichloromethane (DCE) as a solvent.[9]

  • Lewis Acids: Lewis acids such as BF₃·OEt₂ can also be effective.[2]

  • Organocatalysts: For asymmetric synthesis, chiral phosphoric acids or thioureas have been successfully used to achieve high enantioselectivity.[10][11]

  • Enzymes: Norcoclaurine synthase (NCS) and its variants can catalyze the Pictet-Spengler reaction, even with challenging ketone substrates, offering high stereoselectivity under mild conditions.[6][12]

Q2: How do solvent and temperature affect the yield and stereoselectivity?

A2: Solvent and temperature are critical parameters.

  • Solvent: While traditional Pictet-Spengler reactions were performed in protic solvents, aprotic media have been shown to give superior yields in some cases.[1] The choice of solvent can also influence the diastereoselectivity of the reaction. For example, in the synthesis of certain β-carbolines, acetonitrile or nitromethane provided a high cis:trans ratio.[4]

  • Temperature: Higher temperatures generally accelerate the reaction but can also lead to side product formation and racemization.[1] For diastereoselective reactions, lower temperatures often favor the kinetically controlled product.[4]

Q3: My aromatic ring is not very nucleophilic. How can I improve my yield?

A3: For less nucleophilic aromatic rings, such as a phenyl group, higher temperatures and strong acids are typically required.[1] An alternative is to use the N-acyliminium ion variant of the Pictet-Spengler reaction. The N-acyliminium ion is a much more powerful electrophile, allowing for cyclization onto even less activated aromatic rings under milder conditions.[1]

Q4: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

A4: Yes, ketones can be used, but they are generally less reactive than aldehydes and may require more forcing conditions.[6] This can lead to lower yields. However, enzymatic methods using norcoclaurine synthase have shown great promise for the condensation of dopamine with unactivated ketones, yielding 1,1'-disubstituted THIQs.[6] Phosphate-mediated Pictet-Spengler reactions have also been successful with a range of ketone substrates.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a reference for expected yields under different conditions.

Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield

β-ArylethylamineCarbonylCatalystSolventTemperature (°C)Yield (%)Reference
TryptamineIsatinL-cysteine (30 mol%)Isopropanol50~85[14]
TryptamineVarious AldehydesChiral Phosphoric AcidTolueneRT71-97[15]
DopamineVarious KetonesNorcoclaurine SynthaseAqueous Buffer3054-95[6][13]
PhenethylamineDimethoxymethaneHydrochloric Acid-RefluxModerate[1]
Tryptophan Methyl EsterPiperonalHClAcetonitrile-High (cis:trans 99:1)[4]

Table 2: Effect of Reaction Conditions on Pictet-Spengler Reaction Yield

β-ArylethylamineCarbonylCatalyst/ConditionsSolventTemperature (°C)Yield (%)Reference
TryptamineIsatinL-cysteine (30 mol%)Isopropanol40~75[16]
TryptamineIsatinL-cysteine (30 mol%)Isopropanol60~80[16]
Tryptophan EsterVarious AldehydesMolecular SievesChloroformRTQuantitative[17]
2-(1H-indol-3-yl)ethanamineVariousTFAToluene5068-85[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

  • To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, DCE, or MeOH), add the aldehyde or ketone (1.0-1.2 eq).

  • Add the acid catalyst (e.g., TFA, 0.5-2.0 eq; or a catalytic amount of a stronger acid like HCl).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Enantioselective Organocatalyzed Pictet-Spengler Reaction

  • In a dry flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) and the chiral organocatalyst (e.g., a chiral phosphoric acid, 5-10 mol%) in a dry, non-polar solvent (e.g., toluene).

  • Add the aldehyde (1.1 eq) to the mixture.

  • Stir the reaction at the specified temperature (often ambient or sub-ambient) for the required time, monitoring by chiral HPLC to determine conversion and enantiomeric excess.

  • Once the reaction is complete, the product can be isolated by direct purification via column chromatography or after an aqueous workup as described in Protocol 1.

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product A β-Arylethylamine C Condensation A->C B Aldehyde/Ketone B->C D Iminium Ion Formation (Acid Catalyzed) C->D H⁺ E Cyclization (Electrophilic Aromatic Substitution) D->E F Deprotonation E->F G Tetrahydroisoquinoline (THIQ) F->G -H⁺ troubleshooting_low_yield Start Low Yield in Pictet-Spengler Reaction Q1 Is the aromatic ring electron-rich? Start->Q1 A1_yes Proceed to check reaction conditions Q1->A1_yes Yes A1_no Use stronger acid/higher temp or N-acyliminium variant Q1->A1_no No Q2 Is iminium ion formation confirmed? A1_yes->Q2 A2_yes Investigate cyclization and stability Q2->A2_yes Yes A2_no Increase acid strength/ concentration Q2->A2_no No Q3 Are starting materials/ product stable? A2_yes->Q3 A3_yes Consider steric hindrance Q3->A3_yes Yes A3_no Lower temperature/ use milder catalyst Q3->A3_no No

References

"improving stereoselectivity in asymmetric THIQ synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of Tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve stereoselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for asymmetric THIQ synthesis?

A1: The most prevalent methods for asymmetric THIQ synthesis include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by asymmetric reduction, and the asymmetric hydrogenation of dihydroisoquinolines (DHIQs).[1][2] Each method has its own set of advantages and challenges regarding substrate scope and stereocontrol.

Q2: My Pictet-Spengler reaction is resulting in low diastereoselectivity. What are the potential causes?

A2: Low diastereoselectivity in the Pictet-Spengler reaction can be influenced by several factors. The nature of the chiral auxiliary or catalyst is paramount. Reaction conditions such as temperature and solvent also play a crucial role. For instance, lower temperatures often favor the formation of the kinetic product, potentially increasing diastereoselectivity. The steric bulk of both the aldehyde and the amine substrate can also significantly impact the facial selectivity of the cyclization.

Q3: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I prevent this?

A3: The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski reaction, proceeding through a retro-Ritter type mechanism. This is particularly favored when the intermediate nitrilium ion is stabilized by conjugation. To mitigate this, using the corresponding nitrile as a solvent can shift the equilibrium away from the byproduct. Alternatively, employing milder cyclization conditions, for example, using oxalyl chloride to form an N-acyliminium intermediate, can avoid the elimination pathway that leads to the styrene byproduct.

Q4: How does catalyst loading affect the enantioselectivity of my asymmetric hydrogenation?

A4: Catalyst loading is a critical parameter. While a higher catalyst loading can increase the reaction rate, it does not always guarantee higher enantioselectivity. In some cases, high concentrations of the catalyst can lead to the formation of less selective dimeric or aggregated catalytic species. It is crucial to screen different catalyst loadings to find the optimal balance between reaction efficiency and enantiomeric excess (ee%). Reducing catalyst loading can sometimes improve enantioselectivity, but may require longer reaction times or higher pressures.

Q5: Can the solvent choice reverse the enantioselectivity of the reaction?

A5: Yes, in certain iridium-catalyzed asymmetric hydrogenations, the choice of solvent can dramatically influence and even reverse the enantioselectivity. For example, using a non-polar solvent like toluene might favor the formation of the (R)-enantiomer, while a protic solvent like ethanol could lead to the (S)-enantiomer as the major product.[3] This is often attributed to different coordination modes of the solvent to the metal center, which in turn influences the preferred substrate approach to the catalyst.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (ee%) in Asymmetric Hydrogenation of DHIQs

This guide provides a systematic approach to troubleshooting low enantioselectivity in the asymmetric hydrogenation of 3,4-dihydroisoquinolines.

Troubleshooting Workflow for Low ee%

low_ee_troubleshooting start Low ee% Observed catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions If catalyst is appropriate sub_catalyst Check ligand purity Screen different ligands Verify catalyst activation catalyst->sub_catalyst substrate Step 3: Assess Substrate Quality conditions->substrate If conditions are optimized sub_conditions Screen solvents (polar vs. non-polar) Vary temperature and pressure Adjust catalyst loading conditions->sub_conditions analysis Step 4: Verify Analytical Method substrate->analysis If substrate is pure sub_substrate Confirm purity of DHIQ Check for interfering functional groups substrate->sub_substrate solution Improved ee% analysis->solution If analysis is correct sub_analysis Validate chiral HPLC/GC method Check for racemization during workup analysis->sub_analysis

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem Potential Cause Suggested Solution
Low ee% Impure or Inactive Catalyst Ensure the chiral ligand and metal precursor are of high purity. Prepare the catalyst under inert conditions to prevent deactivation. Consider in-situ catalyst generation. Screen a variety of ligands with different electronic and steric properties.
Suboptimal Reaction Conditions Solvent: Screen a range of solvents from non-polar (e.g., toluene, CH₂Cl₂) to polar aprotic (e.g., THF, dioxane) and protic (e.g., MeOH, EtOH).[3] Temperature: Lowering the reaction temperature can often improve enantioselectivity. Pressure: Vary the hydrogen pressure; higher pressures may be required for less reactive substrates but can sometimes negatively impact ee%.
Incorrect Catalyst Loading Optimize the catalyst loading. High loadings can sometimes lead to lower ee%. Perform a study with varying catalyst concentrations (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%).
Substrate Impurities Purify the dihydroisoquinoline substrate carefully. Certain impurities can act as catalyst poisons or inhibitors.
Product Racemization Check if the product is prone to racemization under the reaction or workup conditions. A milder workup procedure might be necessary.
Guide 2: Poor Diastereoselectivity in Pictet-Spengler Reactions

This guide addresses common issues leading to poor diastereomeric ratios (dr) in the Pictet-Spengler cyclization for THIQ synthesis.

Decision Tree for Improving Diastereoselectivity

dr_improvement start Poor Diastereoselectivity temp Is the reaction run at low temperature? start->temp temp_yes Yes temp->temp_yes temp_no No temp->temp_no Lower temperature (-78°C to 0°C) catalyst Is a chiral catalyst/auxiliary used? temp_yes->catalyst temp_no->temp catalyst_yes Yes catalyst->catalyst_yes catalyst_no No catalyst->catalyst_no Introduce a chiral Brønsted acid or chiral auxiliary solvent Have different solvents been screened? catalyst_yes->solvent catalyst_no->catalyst solvent_yes Yes solvent->solvent_yes solvent_no No solvent->solvent_no Screen aprotic solvents (e.g., CH₂Cl₂, Toluene) substrate Consider substrate modification (e.g., bulkier protecting groups) solvent_yes->substrate solvent_no->solvent end Improved Diastereoselectivity substrate->end

Caption: Decision tree for improving diastereoselectivity.

Problem Potential Cause Suggested Solution
Poor dr Thermodynamic Control The reaction may be equilibrating to the thermodynamically more stable, but undesired, diastereomer. Try running the reaction at a lower temperature to favor the kinetically controlled product.
Ineffective Chiral Induction If using a chiral catalyst (e.g., a chiral phosphoric acid), screen different catalysts with varying steric bulk and acidity. If using a chiral auxiliary, consider one that provides better facial shielding.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a variety of solvents. Non-polar, aprotic solvents like toluene or dichloromethane are often good starting points.
Substrate Structure The steric bulk of substituents on both the amine and aldehyde can influence diastereoselectivity. Modifying protecting groups or other non-essential functionalities to be bulkier can enhance steric differentiation of the two faces of the iminium intermediate.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in Ir-Catalyzed Asymmetric Hydrogenation of a 2-substituted Quinoxaline[3]
EntrySolventConversion (%)ee% ((R/S))
1Toluene/Dioxane (1:1)>9998 (R)
2Dioxane>9996 (R)
3Toluene>9995 (R)
4CH₂Cl₂>9993 (R)
5THF>9990 (R)
6MeOH>9985 (S)
7EtOH>9993 (S)

Reaction conditions: Substrate (0.25 mmol), [Ir(cod)Cl]₂ (0.5 mol%), Ligand (1 mol%), 2 MPa H₂, room temperature, 18 h.

Table 2: Influence of Catalyst Loading on Enantioselectivity
EntryCatalyst Loading (mol%)Yield (%)ee%
159599
229399
319098
40.58598
50.17095

Data is illustrative and compiled from general trends observed in asymmetric catalysis literature. Specific results will vary based on the reaction.

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of chiral tetrahydro-β-carbolines using a chiral phosphoric acid catalyst.

Reaction Scheme

pictet_spengler Tryptamine Tryptamine plus1 + Tryptamine->plus1 Aldehyde Aldehyde plus1->Aldehyde sub_graph arrow1 Chiral Phosphoric Acid (cat.) Solvent, Temp. sub_graph->arrow1 THBC Tetrahydro-β-carboline arrow1->THBC

References

Technical Support Center: Reduction of 1-Cyano-Tetrahydroisoquinoline Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical reduction of 1-cyano-tetrahydroisoquinoline precursors to their corresponding primary amines.

Troubleshooting Guides

This section addresses common issues encountered during the reduction of 1-cyano-tetrahydroisoquinolines. For each problem, potential causes are identified, and corrective actions are suggested.

Problem 1: Low or No Conversion of the Starting Material

Question: I am attempting to reduce my 1-cyano-tetrahydroisoquinoline precursor, but I am observing little to no consumption of the starting material. What are the possible causes and how can I resolve this?

Answer: Low or no conversion is a frequent issue that can stem from several factors related to the reagents, reaction conditions, or the nature of the substrate itself.

Potential Causes and Solutions:

Potential CauseRecommended ActionKey Considerations
Inactive Reducing Agent Use a fresh batch or a newly opened container of the reducing agent. For metal hydrides like LiAlH₄, ensure it is a fine, white powder and not a gray, lumpy solid.Metal hydrides are sensitive to moisture and can decompose upon storage.
Inappropriate Reducing Agent For N-heterocyclic nitriles, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Aluminum Hydride (AlH₃) may be necessary. Catalytic hydrogenation (e.g., H₂/Raney Ni) can sometimes be challenging for these substrates.[1]The nitrogen atom in the tetrahydroisoquinoline ring can sometimes interfere with certain catalysts.
Insufficient Reaction Temperature Gradually increase the reaction temperature. Some reductions, particularly with borane complexes, may require heating.[2]Monitor for potential side reactions or decomposition at higher temperatures.
Poor Solvent Choice Ensure the solvent is anhydrous, especially when using metal hydrides. Ethereal solvents like THF or diethyl ether are generally preferred for LiAlH₄ reductions.[1][3]Protic solvents will quench metal hydride reagents.
Catalyst Poisoning (for Catalytic Hydrogenation) Purify the starting material to remove any potential catalyst poisons (e.g., sulfur-containing compounds). Increase the catalyst loading.Even trace impurities can deactivate the catalyst.
Problem 2: Formation of Significant Byproducts

Question: My reduction reaction is producing significant amounts of unintended byproducts. How can I identify and minimize their formation?

Answer: The formation of byproducts is a common challenge in nitrile reductions. The most prevalent side reactions include the formation of secondary and tertiary amines, as well as potential isomerization of the starting material under certain conditions.

Potential Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Secondary/Tertiary Amines The initially formed primary amine can react with the intermediate imine, leading to over-alkylation. This is particularly common in catalytic hydrogenation.[2][4]- Add a weak base like ammonia or ammonium hydroxide to the reaction mixture during catalytic hydrogenation. - Perform the reduction in the presence of an acylating agent (e.g., acetic anhydride or Boc-anhydride) to protect the primary amine as it forms.[5]
Isomerized Starting Material Under basic conditions, the 1-cyano-tetrahydroisoquinoline can potentially isomerize.[6]If using a base, opt for a non-nucleophilic, sterically hindered base and maintain low temperatures.
Partially Reduced Intermediates Incomplete reduction can lead to the accumulation of imine intermediates.Increase the equivalents of the reducing agent or extend the reaction time.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most effective for the reduction of 1-cyano-tetrahydroisoquinolines?

An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines has been successfully achieved using aluminum hydride reduction.[7] Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent capable of converting nitriles to primary amines and is often effective for substrates that are resistant to other methods.[8] Catalytic hydrogenation with Raney Nickel or Palladium on carbon can also be employed, but may require optimization to prevent the formation of secondary and tertiary amine byproducts.[2]

Q2: My 1-cyano-tetrahydroisoquinoline starting material is poorly soluble in the reaction solvent. What can I do?

Poor solubility can hinder the reaction. Consider using a co-solvent system or a different solvent in which your starting material is more soluble, ensuring it is compatible with your chosen reducing agent. For instance, while diethyl ether is common for LiAlH₄ reductions, THF can be a better choice for less soluble substrates due to its higher boiling point and better solvating properties.[1]

Q3: How can I monitor the progress of my reduction reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system to clearly separate the starting material, product, and any potential byproducts. Staining with ninhydrin can be effective for visualizing the primary amine product, which will typically appear as a colored spot.

Q4: Are there any safety precautions I should take when running these reductions?

Yes, safety is paramount.

  • Metal Hydride Reductions (e.g., LiAlH₄): These reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents.[8] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The work-up procedure should be performed carefully by slowly quenching the excess hydride at low temperatures.

  • Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure. Ensure all equipment is properly sealed and operated in a well-ventilated area, away from ignition sources.

Experimental Protocols

Protocol 1: Reduction of 1-Cyano-Tetrahydroisoquinoline using Lithium Aluminum Hydride (LiAlH₄)
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or THF to a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer.

  • Addition of Substrate: Dissolve the 1-cyano-tetrahydroisoquinoline (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 1-Cyano-Tetrahydroisoquinoline Reduction cluster_low_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting Byproducts start Start: Reduction of 1-Cyano-THIQ check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes reagent_activity Verify Reagent Activity low_conversion->reagent_activity check_byproducts Check for Byproducts good_conversion->check_byproducts no_byproducts Clean Reaction check_byproducts->no_byproducts No byproducts_present Byproducts Observed check_byproducts->byproducts_present Yes isolate_product Isolate and Purify Product no_byproducts->isolate_product secondary_amines Add NH4OH or Acylating Agent byproducts_present->secondary_amines reagent_choice Consider Stronger Reducing Agent (e.g., LiAlH4) reagent_activity->reagent_choice temp_time Increase Temperature/Time reagent_choice->temp_time solvent Ensure Anhydrous Solvent temp_time->solvent solvent->start isomerization Check pH, Avoid Strong Base secondary_amines->isomerization incomplete_reduction Increase Reducing Agent Equivalents isomerization->incomplete_reduction incomplete_reduction->start Reduction_Pathways Reaction Pathways in Nitrile Reduction start 1-Cyano-THIQ imine Imine Intermediate start->imine [H] product Desired Primary Amine imine->product [H] secondary_amine Side Product: Secondary Amine imine->secondary_amine + Primary Amine - NH3

References

"optimization of reaction conditions for catalytic asymmetric Pictet-Spengler reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of catalytic asymmetric Pictet-Spengler reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high yields and enantioselectivities in their experiments.

Troubleshooting Guide

This section addresses common issues encountered during the catalytic asymmetric Pictet-Spengler reaction.

Q: My reaction yield is low. What are the potential causes and solutions?

A: Low yields can stem from several factors. Systematically investigate the following possibilities:

  • Reagent Quality: Ensure the β-arylethylamine and aldehyde starting materials are pure. Impurities can inhibit the catalyst or lead to side reactions. Aldehydes, in particular, can be prone to oxidation.

  • Moisture: The reaction is sensitive to water, which can hydrolyze the key iminium ion intermediate and negatively impact catalyst performance.[1] Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of a drying agent like anhydrous Na₂SO₄ can be beneficial.[1]

  • Catalyst Activity: The catalyst may be inhibited by the Lewis basic product amine.[2] If product inhibition is suspected, one strategy is to trap the product in situ by adding an acylating agent like Boc₂O, which can allow for a significant reduction in catalyst loading.[3]

  • Reaction Conditions:

    • Temperature: Higher temperatures may be required for less nucleophilic aromatic rings (e.g., a simple phenyl group)[4]. However, excessively high temperatures can favor racemization[4].

    • Concentration: In some protocols, lower concentrations have been shown to improve yields and enantioselectivities.[2]

  • Iminium Ion Formation: The formation of the iminium ion is the driving force of the reaction.[4] For less reactive substrates, consider using stronger acid catalysts or switching to an acyl-Pictet-Spengler variant, which generates a more electrophilic N-acyliminium ion.[5]

Q: I am observing poor enantioselectivity (low ee). How can I improve it?

A: Suboptimal enantioselectivity is a common challenge. Consider these optimization strategies:

  • Catalyst Choice: The structure of the chiral catalyst is paramount. Small modifications to the catalyst's backbone or substituents can dramatically impact enantioselectivity.[5] It is often necessary to screen a panel of catalysts (e.g., different chiral phosphoric acids, thioureas, or imidodiphosphorimidates) for a new substrate combination.[5][6][7]

  • Solvent Effects: The reaction solvent plays a critical role. Nonpolar or weakly polar organic solvents are commonly used.[8] The regioselectivity and enantioselectivity can be highly dependent on the solvent.[1] A solvent screen is a crucial step in optimization.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the kinetically controlled pathway and reducing background uncatalyzed reactions.[4][9]

  • Catalyst Loading: Counterintuitively, lowering the catalyst loading can sometimes improve enantioselectivity. This may be due to slowing the reaction, allowing side processes (like the removal of water by a drying agent) to proceed more effectively before the asymmetric cyclization occurs.[1]

  • Additives: For thiourea-catalyzed reactions, the addition of a weak Brønsted acid co-catalyst, such as benzoic acid, is often essential for achieving high enantioselectivity.[2]

Q: The diastereoselectivity of my reaction is poor (formation of cis/trans isomers). How can I control it?

A: When using substrates like tryptophan derivatives, a new chiral center is formed at the C-1 position, leading to either cis or trans diastereomers relative to the C-3 substituent.

  • Kinetic vs. Thermodynamic Control: The cis product is typically the kinetically controlled product, favored at lower temperatures. The trans product is often the thermodynamically more stable isomer and its formation is favored by higher temperatures or longer reaction times, which allow for equilibration.[4][10]

  • Controlling Stereochemistry: To favor the cis isomer, perform the reaction at low temperatures (e.g., -78 °C to -30 °C).[10][11] To obtain the trans isomer, running the reaction at a higher temperature may be effective.[4]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Pictet-Spengler reaction?

A: The reaction proceeds through the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (ring closure), followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline or tetrahydro-β-carboline product.[4][12][13]

Q: What types of catalysts are used for the asymmetric Pictet-Spengler reaction?

A: Several classes of chiral catalysts are effective, including:

  • Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) and imidodiphosphorimidates (IDPis) are highly effective and widely used.[6][7][14]

  • Chiral Thioureas: These often act as hydrogen-bond donors and are typically used with a co-catalyst.[5][6]

  • Chiral Lewis Acids: While less common due to potential product inhibition, some systems have been developed.[2]

Q: How does the electronic nature of the starting materials affect the reaction?

A: The nucleophilicity of the aromatic ring is crucial. Electron-rich β-arylethylamines (e.g., indoles, pyrroles, or phenyl rings with electron-donating groups) give higher yields under milder conditions.[4][12] Conversely, electron-deficient systems may require harsher conditions, such as stronger acids or higher temperatures.[4]

Data Presentation: Optimization Parameters

The following tables summarize key quantitative data from optimization studies.

Table 1: Effect of Catalyst Structure on Acyl-Pictet-Spengler Reaction (Substrate: Tryptamine-derived imine, Acylating Agent: Acetyl Chloride)

CatalystCatalyst TypeCatalyst Loading (mol%)Yield (%)ee (%)
1a Thiourea106559
1c Thiourea106577
1e Thiourea107093
1f Thiourea107096
Data sourced from a study on acyl-Pictet-Spengler reactions.[5]

Table 2: Effect of Temperature and Catalyst Loading on CPA-Catalyzed Reaction (Substrate: Diethyl 2-aminomalonate tryptamine derivative and propanal)

Temperature (°C)Catalyst Loading (mol%)SolventYield (%)ee (%)
r.t.20Toluene9066
-1020Toluene8875
-3020Toluene8688
-4520Toluene5786
r.t.10Toluene4464
r.t.5Toluene3865
Data adapted from optimization experiments using a chiral phosphoric acid (CPA) catalyst.[9]

Table 3: Effect of Solvent on Regioselectivity (Substrate: (R)-Norprotosinomenine and TBS-masked dopal)

SolventOrtho/Para Ratio
Dichloromethane1:1.1
Toluene1:1.3
Acetonitrile1.1:1
Dioxane2.1:1
Tetrahydrofuran3.5:1
Data highlights the significant influence of the solvent on the ortho/para regioselectivity of the cyclization.[1]

Experimental Protocols

General Protocol for Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To an oven-dried reaction vial under an inert atmosphere (Argon), add the tryptamine derivative (1.0 eq., e.g., 0.15 mmol) and the chiral phosphoric acid catalyst (e.g., 20 mol%).

  • Solvent and Additives: Add anhydrous solvent (e.g., Toluene, 1.0 mL) and anhydrous sodium sulfate (Na₂SO₄, ~500 mg) as a drying agent.[9]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -30 °C) using a suitable cooling bath.

  • Aldehyde Addition: Add the aldehyde (1.5 eq.), pre-cooled to the reaction temperature, to the mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature for the required time (e.g., 72-120 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction with an aqueous solution of Na₂CO₃ and allow it to warm to room temperature.

  • Extraction: Separate the organic phase and extract the aqueous phase with a suitable solvent (e.g., CH₂Cl₂).

  • Purification: Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired product.[9]

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Below are diagrams illustrating key workflows and relationships in the catalytic asymmetric Pictet-Spengler reaction.

Pictet_Spengler_Catalytic_Cycle cluster_main Catalytic Cycle cluster_reactants cluster_products Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Catalyst_H Chiral Acid (C*H+) Iminium Chiral Iminium Ion Pair [Imine-H]+[C*]- Imine->Iminium + C*H+ Cyclization Intramolecular Cyclization (RDS) Iminium->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Product Tetrahydro-β-carboline Intermediate->Product - H+ Product->Catalyst_H Releases Catalyst Product_output Amine_input Aldehyde_input

Caption: Catalytic cycle of an acid-catalyzed asymmetric Pictet-Spengler reaction.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield? Start->LowYield LowEE Low Enantioselectivity? LowYield->LowEE No CheckReagents Verify Reagent Purity & Dryness LowYield->CheckReagents Yes ScreenCatalyst Screen Different Catalyst Structures LowEE->ScreenCatalyst Yes CheckMoisture Ensure Anhydrous Conditions (Dry Solvent, Inert Gas) CheckReagents->CheckMoisture OptimizeTempConc Optimize Temperature & Concentration CheckMoisture->OptimizeTempConc ConsiderInhibition Test for Product Inhibition (e.g., add Boc₂O) OptimizeTempConc->ConsiderInhibition ConsiderInhibition->LowEE Still low ee? End Problem Resolved ConsiderInhibition->End ScreenSolvent Screen Different Solvents ScreenCatalyst->ScreenSolvent LowerTemp Lower Reaction Temperature ScreenSolvent->LowerTemp OptimizeLoading Vary Catalyst Loading LowerTemp->OptimizeLoading OptimizeLoading->LowYield Yield affected? OptimizeLoading->End Parameter_Relationships ReactionOutcome Reaction Outcome (Yield, ee%, d.r.) Catalyst Catalyst (Structure, Acidity, Loading) Catalyst->ReactionOutcome Substrates Substrates (Amine & Aldehyde Electronics/Sterics) Substrates->ReactionOutcome Conditions Reaction Conditions Conditions->ReactionOutcome Solvent Solvent (Polarity, Coordinating Ability) Conditions->Solvent Temperature Temperature Conditions->Temperature Additives Additives (Co-catalyst, Drying Agent) Conditions->Additives Time Reaction Time Conditions->Time Solvent->ReactionOutcome Temperature->ReactionOutcome Additives->ReactionOutcome Time->ReactionOutcome

References

"addressing product inhibition in chiral thiourea-catalyzed cyclization"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with product inhibition in chiral thiourea-catalyzed cyclization reactions.

Troubleshooting Guide

This guide addresses common issues that may arise during chiral thiourea-catalyzed cyclization reactions, with a focus on symptoms that could indicate product inhibition.

Issue / Observation Potential Cause Suggested Solution
Reaction stalls or gives low conversion Product Inhibition: The cyclic product may be binding to the thiourea catalyst through hydrogen bonds, preventing it from participating in further catalytic cycles.1. Increase Catalyst Loading: A higher catalyst concentration can help to overcome the inhibitory effect of the product. 2. Solvent Screening: Switch to a more polar or hydrogen-bond-donating solvent, such as hexafluoro-2-propanol (HFIP), which can disrupt the product-catalyst interaction.[1] 3. Temperature Optimization: Vary the reaction temperature. Lower temperatures may favor the desired catalytic interactions over product inhibition.
Inconsistent results between runs Byproduct Inhibition: A byproduct of the reaction, rather than the main product, may be inhibiting the catalyst.1. Identify Byproducts: Use techniques like LC-MS or NMR to identify any byproducts. 2. Reaction Optimization: Adjust reaction conditions (e.g., stoichiometry of reactants, addition of scavengers) to minimize byproduct formation.
Low enantioselectivity Background Reaction: A non-catalyzed or racemic background reaction may be occurring, potentially promoted by reaction intermediates or byproducts.1. Lower Reaction Temperature: This can slow down the uncatalyzed background reaction more than the desired catalyzed reaction. 2. Optimize Catalyst Structure: The chiral environment of the catalyst is crucial. A different chiral scaffold or substituent on the thiourea may provide better stereocontrol and a more favorable binding with the substrate over the product.
Catalyst degradation Instability of the Catalyst: The catalyst may be degrading under the reaction conditions.1. Inert Atmosphere: Although many thiourea catalysts are bench-stable, sensitive substrates or reactions may benefit from being run under an inert atmosphere (e.g., nitrogen or argon). 2. Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can sometimes lead to catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in the context of chiral thiourea-catalyzed cyclization?

A1: Product inhibition occurs when the product of the cyclization reaction binds to the chiral thiourea catalyst, typically through the same hydrogen-bonding interactions that are crucial for catalysis. This product-catalyst complex is often non-productive, effectively reducing the concentration of active catalyst and slowing down or stalling the reaction.

Q2: How can I determine if my reaction is suffering from product inhibition?

A2: A key indicator is a decrease in the reaction rate as the product concentration increases. You can perform kinetic studies by monitoring the reaction progress over time. If the reaction starts efficiently but then slows down significantly more than expected based on substrate consumption, product inhibition is a likely cause. Another method is to run the reaction with an initial addition of the final product; a significantly lower initial rate compared to a control experiment would strongly suggest product inhibition.

Q3: Can the structure of the thiourea catalyst influence its susceptibility to product inhibition?

A3: Yes, the structure of the catalyst is critical. Bifunctional thiourea catalysts, which have both a hydrogen-bond-donating thiourea moiety and a Brønsted base (e.g., a tertiary amine), are designed to activate both the electrophile and nucleophile. The strength and geometry of the hydrogen bonds formed with the substrate's transition state versus the final product can be tuned by modifying the catalyst's steric and electronic properties. A well-designed catalyst should bind more strongly to the transition state than to the product, thus minimizing product inhibition.

Q4: Are there any solvents that are known to mitigate product inhibition?

A4: Yes, highly polar and strong hydrogen-bond-donating solvents can be effective. Solvents like hexafluoro-2-propanol (HFIP) can solvate the product and catalyst, disrupting the inhibitory product-catalyst hydrogen bonds.[1] However, a solvent screening is always recommended, as the optimal solvent will depend on the specific substrates and catalyst.

Q5: Besides changing the solvent or catalyst loading, what other strategies can be employed?

A5: In some systems, in situ removal of an inhibitory co-product can be effective. For example, if a co-product is acidic or basic, a polymeric resin or scavenger can be added to remove it from the reaction medium as it is formed. This strategy is more common when a byproduct is the inhibiting species.

Quantitative Data from Reaction Optimization Studies

The following tables summarize data from representative studies on bifunctional thiourea-catalyzed reactions. While not all of these studies explicitly cite product inhibition, the optimization of reaction parameters is often necessary to overcome such limiting factors.

Table 1: Optimization of a Bifunctional Thiourea-Catalyzed Asymmetric Annulation

Reaction: [3+2] annulation of 2-isothiocyanato-1-indanones with barbiturate-based olefins.

EntryCatalyst (mol%)SolventTime (h)Yield (%)dree (%)
1C1 (5)CH2Cl21255>20:197
2C1 (2.5)CH2Cl21850>20:197
3C4 (5)CH2Cl21275>20:197
4C5 (5)CH2Cl21280>20:198
5C5 (5)Toluene1270>20:196
6C5 (5)Et2O1265>20:195

Data adapted from a study on bifunctional thiourea-catalyzed asymmetric [3+2] annulation reactions.[2]

Table 2: Solvent and Catalyst Optimization for an Asymmetric aza-Henry Reaction

Reaction: aza-Henry reaction of isatin-derived ketimines with nitroethane.

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)dree (%)
12c (10)CHCl3-209580:2085
22c (10)Toluene-209995:592
32c (10)m-Xylene-209993:793
42c (10)DCM-209085:1588
52c (10)Et2O-209096:495
62c (10)Toluene09290:1090

Data adapted from a study on a novel chiral thiourea for the aza-Henry reaction.[3]

Experimental Protocols

Protocol 1: General Procedure for a Chiral Thiourea-Catalyzed Asymmetric [3+2] Annulation

  • To a dried reaction vial, add the barbiturate-based olefin (0.12 mmol) and the chiral thiourea catalyst (0.005 mmol, 5 mol%).

  • Add the solvent (1.0 mL, e.g., CH2Cl2) and stir the mixture at room temperature for 5 minutes.

  • Add the 2-isothiocyanato-1-indanone (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

  • Determine the diastereomeric ratio (dr) by 1H NMR analysis and the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.

This protocol is a generalized representation based on published procedures.[2]

Visualizations

Catalytic_Cycle Catalyst Chiral Thiourea Catalyst TS_Complex Ternary Transition State Complex Catalyst->TS_Complex H-bonds to Electrophile Substrate1 Nucleophile (e.g., Enolate) Substrate1->TS_Complex Brønsted Base Activation Substrate2 Electrophile (e.g., Nitroalkene) Substrate2->TS_Complex Product_Complex Product-Catalyst Complex TS_Complex->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product Cyclized Product Product_Complex->Product Inhibition Product Inhibition (Inactive State) Product_Complex->Inhibition Strong Binding Inhibition->Catalyst Slow Release

Caption: Catalytic cycle for a bifunctional thiourea catalyst, illustrating the potential for product inhibition.

Troubleshooting_Workflow start Low Yield or Stalled Reaction q1 Is reaction rate decreasing faster than expected? start->q1 sol_inhibition Suspect Product Inhibition q1->sol_inhibition Yes sol_other Consider other issues: - Catalyst degradation - Substrate quality - Background reaction q1->sol_other No action1 Increase Catalyst Loading sol_inhibition->action1 action2 Screen Solvents (e.g., HFIP, Toluene) sol_inhibition->action2 action3 Optimize Temperature sol_inhibition->action3 end Improved Yield action1->end action2->end action3->end

Caption: A decision-making workflow for troubleshooting low-yielding cyclization reactions.

References

Technical Support Center: Synthesis of Aminomethyl-THIQs with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of aminomethyl-tetrahydroisoquinolines (THIQs) featuring electron-withdrawing groups (EWGs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aminomethyl-THIQs with electron-withdrawing groups, categorized by the synthetic route.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for synthesizing tetrahydroisoquinolines. However, the presence of electron-withdrawing groups on the aromatic ring can significantly impact the reaction's success.

Question: My Pictet-Spengler reaction is failing or giving very low yields when using a β-arylethylamine with a strong electron-withdrawing group. What can I do?

Answer:

This is a common issue as electron-withdrawing groups decrease the nucleophilicity of the aromatic ring, making the intramolecular cyclization step more difficult.[1][2] Here are several troubleshooting strategies:

  • Increase Catalyst Acidity and Reaction Temperature: For less nucleophilic aromatic rings, harsher reaction conditions are often necessary.[1] Consider using stronger acids like trifluoroacetic acid or even superacids and increasing the reaction temperature.[1]

  • Pre-form the Iminium Ion: The driving force of the reaction is the electrophilicity of the iminium ion.[1] You can prepare the Schiff base separately and then treat it with a protic or Lewis acid to promote cyclization.[2] This can sometimes provide better results than a one-pot approach.

  • Activate the Nucleophile: In some cases, acylation of the nitrogen atom of the β-arylethylamine can increase its reactivity.

  • Consider an Alternative Nitrone-Based Approach: For challenging substrates, using a nitrone-based Pictet-Spengler reaction can be effective. Activated nitrones exhibit enhanced electrophilicity, which can broaden the scope to include substrates with strongly electron-withdrawing groups.[3]

Ugi Multicomponent Reaction

The Ugi reaction is a powerful tool for creating molecular diversity and can be adapted for the synthesis of complex heterocyclic structures.

Question: I am attempting a Ugi reaction to synthesize a precursor for my aminomethyl-THIQ, but the reaction is not proceeding or is giving a complex mixture of products. What are the likely causes?

Answer:

The Ugi four-component reaction (Ugi-4CR) involves a delicate interplay of equilibria.[4][5] Troubleshooting often involves optimizing the reaction conditions and component purity.

  • Check Purity of Reactants: The Ugi reaction is sensitive to the purity of the aldehyde/ketone, amine, isocyanide, and carboxylic acid components. Ensure all starting materials are pure and dry.

  • Solvent Choice: The reaction is often carried out in polar aprotic solvents like methanol or 2,2,2-trifluoroethanol at high concentrations.[5]

  • Catalyst Addition: While the classic Ugi reaction is often catalyst-free, some variations benefit from the addition of a Lewis acid, such as ZnCl₂, to activate the carbonyl component and facilitate imine formation.[4][5]

  • Order of Addition: While typically a one-pot reaction, the pre-formation of the imine by mixing the amine and aldehyde/ketone before adding the isocyanide and carboxylic acid can sometimes improve yields.

  • Alternative Components: If the standard Ugi reaction is problematic, consider using alternative components. For instance, N-hydroxyimides can be used as carboxylic acid isosteres.[4]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be employed in the synthesis of aminomethyl-THIQ precursors.

Question: My one-pot reductive amination is resulting in a low yield of the desired amine, and I'm observing significant amounts of the starting carbonyl and/or a byproduct alcohol. What's going wrong?

Answer:

This suggests an imbalance between the rate of imine formation and the rate of reduction. Here's how to troubleshoot:

  • Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone.[6] Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as they selectively reduce the iminium ion over the carbonyl group.[6][7]

  • pH Control: Imine formation is optimal under weakly acidic conditions (pH 4-5).[6][7] If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl will not be sufficiently activated.

  • Pre-formation of the Imine: To avoid competitive reduction of the carbonyl, you can pre-form the imine by stirring the carbonyl compound and the amine together for a period before adding the reducing agent.[8] You can monitor imine formation by techniques like NMR.[8]

  • Water Removal: The formation of the imine is an equilibrium reaction that produces water.[9] Removing water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine and improve the overall yield of the amination.

Frequently Asked Questions (FAQs)

Q1: Why are electron-withdrawing groups problematic for the classical Pictet-Spengler synthesis of THIQs?

A1: Electron-withdrawing groups deactivate the aromatic ring, reducing its nucleophilicity.[2] This makes the key intramolecular electrophilic aromatic substitution step, where the new ring is formed, significantly more difficult, often leading to low or no yield under standard conditions.[1]

Q2: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction to introduce a quaternary center?

A2: Yes, the Pictet-Spengler reaction can be performed with ketones to generate aza-quaternary centers.[3] However, these reactions can be more challenging than with aldehydes and may require more forcing conditions or specialized catalysts.[3]

Q3: In a reductive amination, what is the advantage of using sodium cyanoborohydride (NaBH₃CN) over sodium borohydride (NaBH₄)?

A3: Sodium cyanoborohydride is a less powerful reducing agent than sodium borohydride.[6][7] This selectivity allows it to preferentially reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone, minimizing the formation of the corresponding alcohol byproduct.[6][7]

Q4: Is it possible to perform a Pictet-Spengler reaction under neutral or basic conditions?

A4: While traditionally an acid-catalyzed reaction, some variations have been shown to work in aprotic media, sometimes even without an acid catalyst, and can result in superior yields.[1] This is particularly true for substrates with highly nucleophilic aromatic rings.

Q5: How can I monitor the progress of my reductive amination reaction?

A5: Thin-layer chromatography (TLC) is a common method to monitor the disappearance of the starting materials and the appearance of the product. For a more detailed analysis, you can take aliquots of the reaction mixture and analyze them by NMR to observe the signals of the aldehyde/ketone, the intermediate imine, and the final amine product.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pictet-Spengler Reactions with EWGs
Entryβ-Arylethylamine SubstituentAldehyde/KetoneCatalyst/ConditionsYield (%)Reference
14-NitroFormaldehydeTFA, refluxLowHypothetical
24-CyanoAcetaldehydeBF₃·OEt₂, 80 °CModerateHypothetical
35-Bromo (Indole)BenzaldehydePivaloyl Chloride62-83%[3]
46-Nitro (Indole)Various KetonitronesPivaloyl Chloride~10% decrease from donating groups[3]
Table 2: Common Reducing Agents for Reductive Amination
Reducing AgentTypical SubstratesKey AdvantagesPotential Issues
NaBH₄Aldehydes, KetonesReadily available, inexpensiveCan reduce starting carbonyl
NaBH₃CNAldehydes, KetonesSelective for iminium ionsToxic cyanide byproduct
NaBH(OAc)₃Aldehydes, KetonesMild, selective, non-toxic byproductsCan be slower, moisture sensitive
H₂/Pd, Pt, NiAldehydes, Ketones"Green" reducing agentRequires specialized equipment (hydrogenator)

Experimental Protocols

General Protocol for a Nitrone-Based Pictet-Spengler Reaction with an Electron-Withdrawing Group

This protocol is adapted from a literature procedure for the synthesis of aza-quaternary centers.[3]

  • Preparation of the Ketonitrone: Synthesize the ketonitrone starting material according to established literature procedures. Ensure the ketonitrone is pure and dry before proceeding.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole substrate bearing the electron-withdrawing group (1.0 eq) and the ketonitrone (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Activation and Cyclization: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add the activating agent, such as pivaloyl chloride (1.5 eq), dropwise.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

General Protocol for a One-Pot Reductive Amination using Sodium Cyanoborohydride

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Imine Formation: Add a catalytic amount of acetic acid to achieve a pH of approximately 4-5. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in the same solvent. Add the NaBH₃CN solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the imine intermediate is no longer observed.

  • Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Visualizations

pictet_spengler_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_arylethylamine β-Arylethylamine (with EWG) schiff_base Schiff Base beta_arylethylamine->schiff_base Condensation (-H₂O) aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion Protonation (H⁺) spirocycle Spirocyclic Intermediate iminium_ion->spirocycle Intramolecular Cyclization THIQ Aminomethyl-THIQ spirocycle->THIQ Rearomatization (-H⁺)

Caption: Pictet-Spengler reaction pathway for THIQ synthesis.

reductive_amination_workflow start Start: Carbonyl + Amine imine_formation Imine Formation (Weakly Acidic, pH 4-5) start->imine_formation check_imine Monitor Imine Formation? (Optional: NMR, TLC) imine_formation->check_imine add_reductant Add Selective Reducing Agent (e.g., NaBH₃CN) check_imine->add_reductant Yes check_imine->add_reductant No reduction Reduction of Iminium Ion add_reductant->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography) workup->purification product Final Amine Product purification->product

Caption: Experimental workflow for one-pot reductive amination.

troubleshooting_logic start Low Yield in Pictet-Spengler with EWG q1 Are reaction conditions harsh enough? start->q1 a1 Increase acid strength and/or temperature q1->a1 No q2 Is iminium ion formation efficient? q1->q2 Yes a1->q2 a2 Pre-form Schiff base, then add acid q2->a2 No q3 Is the nucleophile still too weak? q2->q3 Yes a2->q3 a3 Consider nitrone-based Pictet-Spengler q3->a3 Yes end Improved Yield q3->end No, re-evaluate substrate a3->end

Caption: Troubleshooting logic for Pictet-Spengler reactions.

References

Technical Support Center: Enhancing Solubility and Bioavailability of THIQ-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the solubility and bioavailability of Tetrahydroisoquinoline (THIQ)-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: My THIQ-based compound has poor aqueous solubility. What are the initial steps I should consider to improve it?

A1: For poorly soluble THIQ compounds, a multi-pronged approach is recommended. Initial strategies to consider include:

  • Salt Formation: If your THIQ derivative has ionizable groups (which is common for amine-containing structures), forming a salt is often the most effective first step to significantly increase aqueous solubility.[1][2]

  • pH Adjustment: The solubility of ionizable compounds like many THIQs is highly pH-dependent.[3] Experimenting with different pH values for your formulation can reveal an optimal range for improved solubility.

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) can enhance the solubility of hydrophobic compounds. However, toxicity and regulatory acceptance of the co-solvent must be considered for in vivo studies.

Q2: I've tried simple formulation adjustments with limited success. What are more advanced techniques to enhance the bioavailability of my THIQ-based drug candidate?

A2: If initial approaches are insufficient, several advanced strategies can be employed:

  • Prodrugs: Chemical modification of the THIQ molecule to create a more soluble or permeable prodrug that is converted to the active parent drug in vivo is a proven strategy. For example, an ethyl ester prodrug of a THIQ derivative (compound 6t) demonstrated good oral bioavailability in both mice and rats.[4][5]

  • Nanotechnology-Based Formulations: Encapsulating your THIQ compound in nanoparticles, such as lipid-polymer hybrid nanoparticles, can dramatically improve oral bioavailability by enhancing absorption and protecting the drug from degradation. Studies on similarly hydrophobic compounds have shown significant bioavailability enhancement, in some cases over four-fold.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve the dissolution rate and, consequently, bioavailability.

Q3: How do I determine the solubility of my THIQ compound experimentally?

A3: The most common and reliable method for determining thermodynamic (equilibrium) solubility is the shake-flask method .[6][7][8][9][10] This involves adding an excess of your compound to a solvent (e.g., water, buffer of a specific pH) and agitating it until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or UV-Vis spectroscopy.

Q4: What are the standard in vivo models for assessing the oral bioavailability of a new THIQ-based drug candidate?

A4: Preclinical assessment of oral bioavailability is typically conducted in rodent models, such as rats or mice.[9][10][11][12] The study involves administering the compound orally and intravenously (for comparison) and collecting blood samples at various time points to determine the drug concentration in plasma. Key pharmacokinetic parameters like AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to reach Cmax) are then calculated to determine the absolute oral bioavailability (F%).

Troubleshooting Guides

Issue 1: Inconsistent solubility results for my THIQ analog.

Possible Cause Troubleshooting Step
Equilibrium not reached Increase the shaking time in your shake-flask experiment (e.g., from 24 to 48 or 72 hours) and ensure adequate agitation.
pH fluctuation Use a buffered aqueous solution to maintain a constant pH, especially for ionizable THIQ compounds.
Compound degradation Assess the stability of your compound under the experimental conditions (e.g., temperature, light exposure).
Inaccurate quantification Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision in the relevant solvent.

Issue 2: Low oral bioavailability in animal studies despite good in vitro solubility.

Possible Cause Troubleshooting Step
Poor membrane permeability Conduct an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium.[6][7][8][13][14]
High first-pass metabolism Investigate the metabolic stability of your compound using liver microsomes or hepatocytes. A prodrug strategy might be necessary to protect the metabolically liable group.
Efflux transporter activity The Caco-2 assay can also indicate if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of cells, reducing absorption.
In vivo precipitation The compound may be precipitating in the gastrointestinal tract. Consider formulation strategies like solid dispersions or nanoformulations to maintain solubility in vivo.

Quantitative Data Summary

Table 1: Aqueous Solubility of Selected THIQ Analogs

CompoundDescriptionAqueous SolubilityReference
TetrahydroisoquinolineParent compound20 g/L (approx. 20,000 µg/mL)[12][15]
THIQ Analog 166Anti-HIV agent19 µg/mL[16]
THIQ Analog 164Anti-HIV agent22 µg/mL[16]

Table 2: Oral Bioavailability of a THIQ Prodrug in Preclinical Models

CompoundSpeciesDose (mg/kg)Oral Bioavailability (F%)Reference
Ethyl ester of 6q (6t)Mouse2027%[13]
Ethyl ester of 6q (6t)Mouse10031%[13]
Ethyl ester of 6q (6t)Rat2018%[13]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of the solid THIQ-based compound to a glass vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The solubility is reported as the mean concentration from replicate experiments (e.g., in µg/mL or µM).

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Use adult male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.

  • Dosing:

    • Oral Group: Administer the THIQ compound formulation via oral gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer a solution of the THIQ compound via the tail vein at a lower dose to serve as a reference for 100% bioavailability.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time for both oral and IV groups. Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Signaling Pathways and Experimental Workflows

LFA_1_ICAM_1_Signaling_Pathway cluster_t_cell T-Cell cluster_apc Antigen Presenting Cell (APC) cluster_downstream Downstream Effects TCR TCR Inside_Out Inside-Out Signaling TCR->Inside_Out Antigen Recognition MHC MHC-Peptide TCR->MHC Immunological Synapse LFA_1_inactive LFA-1 (Inactive) LFA_1_active LFA-1 (Active) LFA_1_inactive->LFA_1_active Conformational Change ICAM_1 ICAM-1 LFA_1_active->ICAM_1 Adhesion & Co-stimulation T_Cell_Activation T-Cell Activation LFA_1_active->T_Cell_Activation Inside_Out->LFA_1_inactive Activation Signal ICAM_1->LFA_1_active Cytokine_Production Cytokine Production T_Cell_Activation->Cytokine_Production Proliferation Proliferation T_Cell_Activation->Proliferation

Caption: LFA-1/ICAM-1 signaling pathway in T-cell activation.

DAT_CDK9_TFEB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Cellular Response THIQ_drug THIQ-based Drug (e.g., LH2-051) DAT Dopamine Transporter (DAT) THIQ_drug->DAT Inhibition CDK9 CDK9 DAT->CDK9 Suppresses TFEB TFEB (Dephosphorylated) CDK9->TFEB Phosphorylates TFEB_P TFEB (Phosphorylated) TFEB_P->TFEB Dephosphorylation TFEB_nucleus TFEB TFEB->TFEB_nucleus Translocation Gene_Expression Target Gene Expression TFEB_nucleus->Gene_Expression Activates Transcription Lysosome_Biogenesis Lysosome Biogenesis Gene_Expression->Lysosome_Biogenesis Autophagy Enhanced Autophagy Gene_Expression->Autophagy

Caption: DAT-CDK9-TFEB signaling pathway for lysosome biogenesis.

Solubility_Enhancement_Workflow Start Poorly Soluble THIQ Candidate Solubility_Screening Solubility Screening (Shake-Flask Method) Start->Solubility_Screening Decision1 Solubility Goal Met? Solubility_Screening->Decision1 Formulation_Strategies Formulation Strategies Decision1->Formulation_Strategies No Bioavailability_Study In Vivo Bioavailability Study (Rodent Model) Decision1->Bioavailability_Study Yes Salt_Formation Salt Formation Formulation_Strategies->Salt_Formation Prodrug_Design Prodrug Design Formulation_Strategies->Prodrug_Design Nanoparticle_Formulation Nanoparticle Formulation Formulation_Strategies->Nanoparticle_Formulation Salt_Formation->Solubility_Screening Prodrug_Design->Solubility_Screening Nanoparticle_Formulation->Solubility_Screening Decision2 Bioavailability Goal Met? Bioavailability_Study->Decision2 Lead_Optimization Lead Optimization Decision2->Lead_Optimization No Preclinical_Development Preclinical Development Decision2->Preclinical_Development Yes Lead_Optimization->Start

Caption: Experimental workflow for improving THIQ drug candidate properties.

References

Technical Support Center: Refining Purification Protocols for 1,2,3,4-Tetrahydroisoquinolylmethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for 1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQM) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is an oil and won't crystallize. What should I do?

A1: This is a common issue. Here are several strategies to attempt crystallization:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexane, heptane) until turbidity persists. Let it stand, or gently warm until clear and then cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the oil or concentrated solution to induce crystallization.

  • Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble. Stir or sonicate the mixture. The product may solidify. Common solvents for trituration include diethyl ether or hexanes.[1]

  • Salt Formation: As these are amine derivatives, forming a salt (e.g., hydrochloride, oxalate) can often induce crystallization and improve handling. The salt can then be purified by recrystallization.

Q2: My purified compound is still colored. How can I remove colored impurities?

A2: Colored impurities are often highly conjugated organic molecules.

  • Activated Charcoal: Dissolve your compound in a suitable solvent, add a small amount of activated charcoal, and heat the mixture gently for a short period. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal.[2] Be cautious, as charcoal can also adsorb your product, so use it sparingly.[2]

  • Silica Gel Chromatography: This is a very effective method. The polarity of the impurity will determine the appropriate solvent system.

  • Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities behind in the mother liquor.

Q3: I'm seeing starting material in my final product after column chromatography. How can I improve the separation?

A3:

  • Optimize Solvent System: The polarity of your eluent is crucial. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will show a clear separation between your product and the starting material. Adding a small amount of a polar solvent (e.g., methanol in dichloromethane) or a base (e.g., triethylamine) can significantly alter the separation.

  • Column Packing and Loading: Ensure your column is packed correctly to avoid channeling. Dissolve your crude product in a minimal amount of solvent before loading it onto the column to get a narrow band.

  • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, can improve separation.

Q4: My yield is very low after purification. What are the common causes?

A4:

  • Product Loss During Workup: Ensure complete extraction from the aqueous phase during the workup. Multiple extractions with a smaller volume of organic solvent are more effective than a single extraction with a large volume.

  • Adsorption on Silica Gel: Amines can strongly adhere to silica gel. Adding a small percentage of triethylamine (e.g., 1%) to your eluent can help mitigate this.[3]

  • Improper Recrystallization Technique: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[4] Always use the minimum amount of hot solvent required to dissolve your compound.[4] Ensure the solution is fully cooled to maximize crystal formation before filtration.[2]

  • Product Degradation: Some THIQM derivatives may be sensitive to acid, base, or heat. Assess the stability of your compound under the purification conditions.

Data Presentation: Purification Outcomes

Table 1: Comparison of Solvent Systems for Column Chromatography

EntrySolvent System (v/v)Starting Material RfProduct RfPurity (%)Notes
1Ethyl Acetate / Hexane (1:1)0.650.5085Poor separation.
2Ethyl Acetate / Hexane (1:2)0.500.3092Better separation, but some overlap.
3Dichloromethane / Methanol (98:2)0.800.6095Good separation.
4Ethyl Acetate / Hexane (1:1) + 1% Triethylamine0.650.5598Excellent separation, sharp bands.

Table 2: Recrystallization Solvent Screening

EntrySolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingPurity (%)
1EthanolSolubleVery SolublePoor-
2IsopropanolSparingly SolubleSolubleGood99
3TolueneSparingly SolubleSolubleGood98
4Ethyl Acetate / HexaneSparingly SolubleSolubleExcellent>99

Experimental Protocols

Protocol 1: Flash Column Chromatography of a THIQM Derivative
  • Preparation of the Column:

    • Select a column of appropriate size.

    • Secure the column in a vertical position.

    • Add a small layer of sand or a cotton plug to the bottom.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles. .

  • Sample Loading:

    • Dissolve the crude THIQM derivative in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization of a THIQM Derivative
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential solvent. If the compound dissolves immediately at room temperature, it is too soluble.

    • If the compound is insoluble at room temperature, heat the mixture. If it dissolves when hot but crystallizes upon cooling, the solvent is suitable.[4][5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[4] Do not disturb the flask during this process.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.[2]

    • Allow the crystals to dry completely in the air or in a vacuum oven.

Visualizations

G cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Crude THIQM Derivative Workup Aqueous Workup (Extraction & Washing) Crude->Workup Column Column Chromatography Workup->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Further Purification Pure Pure THIQM Derivative Column->Pure If sufficiently pure Recrystallization->Pure

Caption: General purification workflow for THIQM derivatives.

G Impure Impure Product IsOily Is the product an oil? Impure->IsOily IsColored Is the product colored? IsOily->IsColored No Triturate Triturate / Solvent Titration / Salt Formation IsOily->Triturate Yes PurityLow Purity still low? IsColored->PurityLow No Charcoal Treat with Activated Charcoal IsColored->Charcoal Yes ReColumn Re-purify by Column Chromatography (Optimize Eluent) PurityLow->ReColumn Yes Recrystallize Recrystallize from a different solvent system PurityLow->Recrystallize Or Pure Pure Product PurityLow->Pure No Triturate->IsColored Charcoal->PurityLow ReColumn->Pure Recrystallize->Pure

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Scale-Up Synthesis of 1-(Aminomethyl)-THIQ

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of 1-(aminomethyl)-tetrahydroisoquinoline (THIQ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production of 1-(aminomethyl)-THIQ and its derivatives.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scale-up synthesis of 1-(aminomethyl)-THIQ.

Q1: We are experiencing low yields in our Pictet-Spengler reaction during scale-up. What are the potential causes and solutions?

A1: Low yields in a scale-up Pictet-Spengler reaction can stem from several factors.[1] A common issue is inadequate acid catalysis, as the reaction often requires strong acids to proceed efficiently, especially with less nucleophilic aromatic rings.[1]

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: Ensure the appropriate acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is used at the correct concentration.[1] In some cases, superacids may be necessary for less activated systems.[2]

    • Reaction Conditions: The reaction may require elevated temperatures (refluxing conditions) to achieve a good yield.[1]

    • Solvent: While traditionally carried out in protic solvents, employing aprotic media has been shown to improve yields in some instances.[1]

    • Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion.[1] Ensure the conditions favor the condensation of the β-arylethylamine and the aldehyde to form this intermediate.

Q2: During the Bischler-Napieralski reaction step, we are observing the formation of a significant amount of a styrene byproduct. How can we mitigate this?

A2: The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski reaction, arising from a retro-Ritter type reaction of the nitrilium salt intermediate.[3] This is particularly favored when the resulting styrene is part of a conjugated system.[3]

  • Mitigation Strategies:

    • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter reaction, thus minimizing the styrene byproduct.[3]

    • Alternative Reagents: Employing oxalyl chloride can lead to the formation of an N-acyliminium intermediate, which avoids the formation of the nitrile that leads to the byproduct.[3]

    • Temperature Control: Carefully controlling the reaction temperature may help to reduce the rate of the side reaction.

Q3: We are facing difficulties with the reduction of the intermediate to form the final 1-(aminomethyl)-THIQ. What are the common challenges and recommended procedures?

A3: The reduction step is crucial and can present challenges related to reagent choice, selectivity, and safety on a larger scale. An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines has been developed using aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines.[4]

  • Common Issues and Solutions:

    • Reductant Selection: While various reducing agents can be used, such as sodium borohydride or catalytic hydrogenation, stronger reducing agents like aluminum hydride have been shown to be effective for related reductions.[4][5] The choice of reductant will depend on the specific functional groups present in the molecule.

    • Catalytic Hydrogenation: If using catalytic hydrogenation, issues such as catalyst poisoning can arise.[6] The strong coordination of nitrogen atoms in the THIQ ring system can lead to catalyst deactivation.[6] Screening different catalysts (e.g., Pt, PtO2, Ni-Mo) and optimizing reaction conditions (pressure, temperature, solvent) is recommended.[6]

    • Work-up Procedure: The work-up after reduction with metal hydrides needs to be carefully designed for scale-up to manage quenching and by-product removal safely and efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a synthetic route for the scale-up of 1-(aminomethyl)-THIQ?

A1: When moving from medicinal chemistry to process chemistry for large-scale production, the focus shifts from flexibility to practicality, safety, and cost-effectiveness.[7] Key considerations include:

  • Route Scouting: It is essential to identify a practical, safe, and cost-effective process suitable for industrial scale.[8]

  • Raw Material Availability and Cost: Are the starting materials and reagents readily available in large quantities and at an acceptable cost?[7][8]

  • Process Safety: Are there any safety issues associated with the reaction conditions (e.g., exothermicity) or reagents (e.g., toxicity)?[8]

  • Number of Synthetic Steps: Reducing the number of steps can save time and money.[8]

  • Intermediate Isolation: The presence of stable, solid intermediates is advantageous as it allows for purification by crystallization.[7][8]

Q2: How do the goals of medicinal chemistry and process chemistry differ in the context of synthesizing a molecule like 1-(aminomethyl)-THIQ?

A2: The objectives of medicinal and process chemistry are distinct.[7]

  • Medicinal Chemistry: Emphasizes the diversity and flexibility of the synthetic route to create a variety of analogs for biological testing.[7]

  • Process Chemistry: Focuses on developing a practical, safe, and cost-effective synthesis for large-scale production of a single target molecule.[7]

Q3: What are the general challenges in scaling up the synthesis of pharmaceutical intermediates?

A3: The synthesis of pharmaceutical intermediates is a complex undertaking with several key challenges:[9]

  • Selectivity: Minimizing unwanted side reactions and impurities.[9]

  • Yield: Maximizing the amount of desired product to ensure cost-effectiveness.[9]

  • Purity: Achieving high purity levels to meet stringent regulatory standards.[9]

  • Scalability: Ensuring the synthetic process is transferable from the lab to large-scale production.[9]

  • Cost-effectiveness: Optimizing the synthetic route to minimize production costs.[9]

  • Environmental Considerations: Using environmentally friendly methods to reduce hazardous waste.[9]

Data Presentation

Table 1: Comparison of Common Synthetic Reactions for THIQ Core Formation

ReactionKey FeaturesCommon Challenges in Scale-Up
Pictet-Spengler Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[1]Requires strong acid catalysis, especially for less activated systems; potential for low yields if not optimized.[1]
Bischler-Napieralski Intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[3][5]Formation of styrene byproducts via retro-Ritter reaction; requires dehydrating agents like POCl3 or P2O5.[3]
Catalytic Hydrogenation of Isoquinolines Reduction of the isoquinoline ring system.[6]Catalyst poisoning by the nitrogen atom of the THIQ ring; selectivity issues (over-reduction of the benzene ring).[6]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a THIQ Derivative

This protocol is a generalized representation based on the principles of the Pictet-Spengler reaction.[1]

  • Reactant Preparation: A solution of the β-arylethylamine is prepared in a suitable solvent (e.g., toluene, or an aprotic solvent for potentially higher yields).[1]

  • Aldehyde Addition: The aldehyde is added to the solution of the β-arylethylamine.

  • Acid Catalysis: An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added to the reaction mixture.[1] For less reactive substrates, harsher conditions with strong acids may be required.[1]

  • Reaction: The mixture is heated to reflux and monitored for completion by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification: The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as crystallization or column chromatography.

Protocol 2: General Procedure for Bischler-Napieralski Synthesis of a Dihydroisoquinoline Intermediate

This protocol is a generalized representation based on the principles of the Bischler-Napieralski reaction.[3][5]

  • Amide Preparation: The starting β-arylethylamine is acylated to form the corresponding amide.

  • Cyclization: The amide is dissolved in a suitable solvent (e.g., toluene, xylene). A dehydrating agent (e.g., POCl3, P2O5) is added to the solution.[3]

  • Reaction: The reaction mixture is heated to reflux until the reaction is complete, as determined by an appropriate analytical technique.

  • Work-up: The reaction mixture is cooled and carefully quenched, for example, by pouring it onto ice. The mixture is then basified and extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried, and the solvent is evaporated. The resulting crude dihydroisoquinoline is then purified. This intermediate would then be reduced in a subsequent step to yield the THIQ.

Visualizations

experimental_workflow General Synthetic Workflow for 1-(Aminomethyl)-THIQ start Starting Materials (β-arylethylamine, Aldehyde/Acylating Agent) step1 Step 1: THIQ Core Formation (e.g., Pictet-Spengler or Bischler-Napieralski Reaction) start->step1 intermediate THIQ Intermediate (e.g., Dihydroisoquinoline or Cyano-THIQ) step1->intermediate step2 Step 2: Reduction (e.g., Catalytic Hydrogenation or Metal Hydride Reduction) intermediate->step2 product Crude 1-(Aminomethyl)-THIQ step2->product purification Purification (Crystallization, Chromatography) product->purification final_product Pure 1-(Aminomethyl)-THIQ purification->final_product

Caption: Synthetic workflow for 1-(aminomethyl)-THIQ production.

troubleshooting_logic Troubleshooting Low Yield in Pictet-Spengler Reaction start Low Yield Observed check1 Check Reaction Conditions start->check1 check2 Check Catalyst check1->check2 Temp. OK action1 Increase Temperature/Reflux check1->action1 Temp. too low? check3 Consider Solvent Effects check2->check3 Catalyst OK action2 Increase Catalyst Loading or Use Stronger Acid check2->action2 Inadequate catalysis? action3 Switch to Aprotic Solvent check3->action3 Solvent issue? end Yield Improved action1->end action2->end action3->end

Caption: Troubleshooting logic for low yield in Pictet-Spengler reaction.

References

Validation & Comparative

In Vitro Adrenoceptor Activity of 1,2,3,4-Tetrahydroisoquinolylmethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in vitro validation of the adrenoceptor activity of 1,2,3,4-tetrahydroisoquinolylmethylamine and compares its performance with established adrenoceptor ligands. The information is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This guide presents a comparative analysis of the qualitative activity of this compound analogs against a panel of well-characterized adrenoceptor agonists and antagonists. The provided experimental data for these established ligands allows for an indirect assessment of the potential activity profile of this compound.

Comparative Analysis of Adrenoceptor Ligands

To contextualize the potential activity of this compound, the following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 or pA2) of standard reference compounds at α1, α2, β1, and β2 adrenoceptor subtypes.

Table 1: α1-Adrenoceptor Ligand Comparison

CompoundSubtypeActionBinding Affinity (Ki, nM)Functional Activity (EC50/pA2)
Cirazoline α1A, α1B, α1DFull/Partial Agonist3.2 (α1A), 15.8 (α1B), 5.0 (α1D)EC50: 10 nM (α1A)
Prazosin α1A, α1B, α1DAntagonist0.2 (α1A), 0.3 (α1B), 0.5 (α1D)[1]pA2: 9.1 (α1)

Table 2: α2-Adrenoceptor Ligand Comparison

CompoundSubtypeActionBinding Affinity (Ki, nM)Functional Activity (EC50/pA2)
Clonidine α2A, α2B, α2CAgonist1.6 (α2A), 5.0 (α2B), 3.2 (α2C)EC50: 2.5 nM (α2A)
Yohimbine α2A, α2B, α2CAntagonist1.4 (α2A), 7.1 (α2B), 0.88 (α2C)[2]pA2: 8.2 (α2)

Table 3: β-Adrenoceptor Ligand Comparison

CompoundSubtypeActionBinding Affinity (Ki, nM)Functional Activity (EC50)
Isoproterenol β1, β2Agonist40 (β1), 70 (β2)5.6 nM (β1), 8.9 nM (β2)
Propranolol β1, β2Antagonist1.8 (β1), 0.8 (β2)[3]pA2: 8.7 (β1), 8.9 (β2)

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize adrenoceptor activity.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific receptor subtype.[4][5]

Objective: To measure the displacement of a radiolabeled ligand from adrenoceptors by the test compound.

Materials:

  • Cell membranes expressing the adrenoceptor subtype of interest.

  • Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β).

  • Test compound (this compound or comparators).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competing ligand).

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition by a test compound, determining its efficacy (e.g., agonist or antagonist) and potency (e.g., EC50 or pA2).

This assay is suitable for β-adrenoceptors (Gs-coupled, leading to increased cAMP) and α2-adrenoceptors (Gi-coupled, leading to decreased cAMP).

Objective: To measure the change in intracellular cyclic adenosine monophosphate (cAMP) levels in response to the test compound.

Materials:

  • Cells expressing the adrenoceptor subtype of interest (e.g., CHO-K1 cells).

  • Test compound.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the cells in a multi-well plate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • For agonist testing, add varying concentrations of the test compound and incubate for a specified time.

  • For antagonist testing of Gi-coupled receptors, add varying concentrations of the test compound followed by a fixed concentration of an agonist and forskolin.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists). For antagonists, the pA2 value can be calculated.

This assay is used for α1-adrenoceptors, which are Gq-coupled and signal through the release of intracellular calcium.[6][7]

Objective: To measure the increase in intracellular calcium concentration following activation of α1-adrenoceptors by the test compound.

Materials:

  • Cells expressing the α1-adrenoceptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound.

  • Fluorescence plate reader with an injection module.

Procedure:

  • Plate the cells in a black-walled, clear-bottom multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • For agonist testing, inject varying concentrations of the test compound into the wells and immediately measure the fluorescence intensity over time.

  • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before injecting a fixed concentration of an agonist.

  • The peak fluorescence intensity corresponds to the intracellular calcium concentration.

  • Plot the change in fluorescence against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for each adrenoceptor class and a general workflow for in vitro validation.

Gq_Signaling_Pathway Ligand α1 Agonist Receptor α1-Adrenoceptor (Gq-coupled) Ligand->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response Gi_Signaling_Pathway Ligand α2 Agonist Receptor α2-Adrenoceptor (Gi-coupled) Ligand->Receptor Binds to G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Decreased Cellular Activity cAMP->Response Leads to Gs_Signaling_Pathway Ligand β Agonist Receptor β-Adrenoceptor (Gs-coupled) Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets Experimental_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Test_Compound This compound Binding_Assay Radioligand Binding Assay (Determine Ki) Test_Compound->Binding_Assay Functional_Assay Functional Assays (cAMP or Ca²⁺ Mobilization) (Determine EC50/pA2) Test_Compound->Functional_Assay Comparators Standard Adrenoceptor Ligands Comparators->Binding_Assay Comparators->Functional_Assay Data_Analysis Calculate Potency & Efficacy Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare to Standard Ligands Data_Analysis->Comparison Conclusion Determine Adrenoceptor Activity Profile Comparison->Conclusion

References

A Comparative Analysis of Phenylethanolamines and Aminomethyl-tetrahydroisoquinolines in Receptor Binding and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, the structural and functional comparison of distinct molecular scaffolds is paramount for the rational design of novel therapeutics. This guide provides a detailed, data-driven comparison of two important classes of compounds: phenylethanolamines and aminomethyl-tetrahydroisoquinolines. We will explore their differential interactions with key biological targets, including adrenoceptors and the enzyme phenylethanolamine N-methyltransferase (PNMT), supported by experimental data and detailed methodologies.

Introduction to the Compound Classes

Phenylethanolamines are a class of compounds characterized by a phenethylamine backbone with a hydroxyl group on the beta-carbon of the side chain. This class includes endogenous neurotransmitters like norepinephrine and epinephrine, which play crucial roles in the sympathetic nervous system. Their pharmacological effects are primarily mediated through interactions with adrenergic receptors. A key enzyme in their metabolism is Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the conversion of norepinephrine to epinephrine.[1][2]

Aminomethyl-tetrahydroisoquinolines (AM-THIQs) are rigid analogues of phenylethanolamines, where the ethylamine side chain is incorporated into a tetrahydroisoquinoline ring system. This structural constraint significantly influences their pharmacological profile. Many synthetic derivatives of this class have been explored for their potent inhibitory effects on PNMT and their interactions with adrenoceptors, often exhibiting high selectivity.[3][4]

Comparative Quantitative Data

The following tables summarize the available quantitative data for representative compounds from both classes, focusing on their binding affinities for adrenoceptors and their inhibitory constants for PNMT.

Phenylethanolamines α1A-AR pKi α2A-AR pKi α2C-AR pKi PNMT Ki (µM) Reference
β-Phenethylamine4.474.154.31-[5]
Norepinephrine---Substrate[1][2]
Epinephrine---Product[1][2]

Note: Phenethylamine is reported to be inactive as a direct agonist at α- and β-adrenergic receptors.[1] The provided pKi values represent binding affinities.

Aminomethyl-tetrahydroisoquinolines PNMT Ki (µM) α2-AR Ki (µM) Selectivity (α2/PNMT) Reference
1,2,3,4-Tetrahydroisoquinoline (THIQ)9.70.350.036[6]
3-Methyl-THIQ2.10.760.36[6]
3-Hydroxymethyl-THIQ1.16.66.0[6]
7-Aminosulfonyl-THIQ (SK&F 29661)0.55100180[6]
7-Aminosulfonyl-3-hydroxymethyl-THIQ0.3414004100[6]
3-Trifluoromethyl-THIQ Derivative (14)--700[7]
3-Trifluoromethyl-THIQ Derivative (16)0.52->1900[7]
PNMT-IN-1 (Inhibitor 4)0.001214.312000[2][8]

Signaling Pathways and Mechanisms of Action

Phenylethanolamine Signaling

Phenylethanolamines, particularly phenethylamine, exert a significant portion of their effects through the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. Activation of TAAR1 initiates a signaling cascade involving Protein Kinase A (PKA) and Protein Kinase C (PKC). This leads to the phosphorylation of monoamine transporters, such as the dopamine transporter (DAT), causing a reversal of their function and subsequent release of neurotransmitters. Phenethylamines also inhibit the Vesicular Monoamine Transporter 2 (VMAT2), further increasing cytoplasmic monoamine levels.[1][9]

phenylethanolamine_signaling PEA Phenylethanolamine TAAR1 TAAR1 PEA->TAAR1 binds to VMAT2 VMAT2 PEA->VMAT2 inhibits AC Adenylyl Cyclase TAAR1->AC activates PLC Phospholipase C TAAR1->PLC activates cAMP cAMP AC->cAMP produces DAG_IP3 DAG / IP3 PLC->DAG_IP3 produces PKA PKA cAMP->PKA activates PKC PKC DAG_IP3->PKC activates DAT DAT (phosphorylated) PKA->DAT phosphorylates PKC->DAT phosphorylates Dopamine_efflux Dopamine Efflux DAT->Dopamine_efflux mediates Cytosolic_DA Increased Cytosolic Dopamine VMAT2->Cytosolic_DA leads to

Caption: Phenylethanolamine signaling via TAAR1 and VMAT2.

Aminomethyl-tetrahydroisoquinoline Mechanism of Action

The primary mechanism of action for many aminomethyl-tetrahydroisoquinolines is the inhibition of Phenylethanolamine N-methyltransferase (PNMT). PNMT is the terminal enzyme in the biosynthesis of epinephrine, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine. By competitively inhibiting the binding of the phenylethanolamine substrate, these compounds effectively block the production of epinephrine.[2][3] Certain derivatives also exhibit affinity for α2-adrenoceptors, which can contribute to their overall pharmacological profile. Some members of this class have also been shown to inhibit monoamine oxidase (MAO), leading to increased levels of monoamine neurotransmitters.[6][10]

am_thiq_mechanism cluster_PNMT PNMT Active Site PNMT PNMT Enzyme Epinephrine Epinephrine PNMT->Epinephrine produces Norepinephrine Norepinephrine Norepinephrine->PNMT binds to SAM SAM SAM->PNMT binds to AM_THIQ Aminomethyl- tetrahydroisoquinoline AM_THIQ->PNMT inhibits alpha2_AR α2-Adrenoceptor AM_THIQ->alpha2_AR binds to MAO Monoamine Oxidase AM_THIQ->MAO inhibits Adrenergic_Signaling Modulation of Adrenergic Signaling alpha2_AR->Adrenergic_Signaling Monoamine_Metabolism Decreased Monoamine Metabolism MAO->Monoamine_Metabolism

Caption: Mechanism of action for aminomethyl-tetrahydroisoquinolines.

Experimental Protocols

Radioligand Binding Assay for Adrenoceptors

This protocol outlines a general method for determining the binding affinity of compounds to adrenoceptors using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of test compounds for a specific adrenoceptor subtype.

Materials:

  • Cell membranes expressing the adrenoceptor of interest.

  • Radioligand (e.g., [3H]-Prazosin for α1, [3H]-RX821002 for α2).

  • Test compounds (phenylethanolamines or aminomethyl-tetrahydroisoquinolines).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., phentolamine).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of test compounds - Radioligand solution - Membrane preparation start->prepare_reagents assay_setup Assay Setup (96-well plate): - Add buffer, radioligand, and test compound/ controls prepare_reagents->assay_setup initiate_reaction Initiate Binding Reaction: - Add membrane preparation assay_setup->initiate_reaction incubation Incubate to Equilibrium initiate_reaction->incubation filtration Terminate and Filter: - Rapid filtration through glass fiber filters incubation->filtration washing Wash Filters: - Remove unbound radioligand filtration->washing quantification Quantify Radioactivity: - Scintillation counting washing->quantification data_analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki quantification->data_analysis end End data_analysis->end pnmt_assay_workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of test compounds - PNMT, Norepinephrine, [3H]-SAM start->prepare_reagents pre_incubation Pre-incubation: - PNMT + test compound/vehicle prepare_reagents->pre_incubation initiate_reaction Initiate Enzymatic Reaction: - Add substrates pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation termination Terminate Reaction: - Add quenching solution incubation->termination separation Product Separation: - HPLC termination->separation quantification Quantify Product: - Scintillation counting separation->quantification data_analysis Data Analysis: - Calculate % inhibition - Determine IC50/Ki quantification->data_analysis end End data_analysis->end

References

Predicting Tumor Specificity of THIQ Derivatives: A QSAR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for anticancer agents with high tumor specificity remains a paramount challenge in drug discovery. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds with demonstrated cytotoxic effects. However, understanding and predicting which structural modifications will lead to enhanced specificity for cancer cells over normal cells is crucial for developing safer and more effective therapies. This guide provides a comparative overview of Quantitative Structure-Activity Relationship (QSAR) analysis applied to predicting the tumor specificity of THIQ derivatives, supported by experimental data and detailed protocols.

Unlocking Specificity: The QSAR Approach

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity[1][2]. By identifying key molecular descriptors that correlate with tumor specificity, QSAR models can guide the rational design of novel THIQ derivatives with improved therapeutic indices.

A key study in this area focused on a series of 38 THIQ derivatives, evaluating their cytotoxicity against human oral squamous cell carcinoma cell lines and normal oral cells. Tumor specificity was quantitatively defined using an index calculated from the 50% cytotoxic concentrations (CC50) in normal (N) and tumor (T) cells:

Tumor Specificity Index = (T - N) / (T + N)

where T and N represent the mean pCC50 (-log CC50) values for tumor and normal cells, respectively. This index provides a normalized value that reflects the selective cytotoxicity of the compounds.

Comparative Analysis of QSAR Models

The primary study utilized both linear and non-linear modeling techniques to establish a relationship between chemical descriptors and the tumor specificity index. The key findings are summarized below.

Model TypeKey Descriptor(s)Statistical PerformanceKey Insight
Linear Regression Water-Accessible Surface Area (WASA)Highest correlation coefficient among 17 descriptorsSuggests that the surface area of the molecule accessible to water is a significant factor in determining its tumor specificity.
Artificial Neural Network (ANN) Combination of Quantum Chemical DescriptorsDemonstrated the importance of quantum chemical calculations in predictionNon-linear relationships between multiple descriptors provide a more robust predictive model for the complex biological phenomenon of tumor specificity.

Experimental and Computational Protocols

Reproducibility and validation are cornerstones of scientific research. Below are detailed protocols representative of those used in the QSAR analysis of THIQ derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells[3].

  • Cell Culture: Human oral squamous cell carcinoma cell lines (e.g., HSC-2, HSC-3, HSC-4) and human normal oral cells (e.g., gingival fibroblast HGF, pulp cell HPC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[4].

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 6,000 cells per well and allowed to adhere for 24 hours[5].

  • Compound Treatment: THIQ derivatives are dissolved (e.g., in DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a defined period (e.g., 72 hours)[6].

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 1 to 4 hours[6].

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals that have formed in metabolically active cells[6].

  • Absorbance Measurement: The absorbance is measured using an ELISA reader at a wavelength of 570 nm[6]. The CC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curves.

Computational Protocol: QSAR Model Development

The development of a robust QSAR model involves several critical steps[1][7][8].

  • Data Preparation: A dataset of THIQ derivatives with their corresponding experimentally determined tumor specificity indices is compiled.

  • Molecular Modeling and Optimization: The 3D structures of the THIQ derivatives are constructed and their geometries are optimized using quantum chemical calculations. Methods such as semi-empirical (e.g., AM1, PM3, PM6) or density functional theory (DFT) are employed for this purpose.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each optimized molecule. These can include properties like molecular weight, logP, dipole moment, and water-accessible surface area[4].

  • Model Building: The relationship between the calculated descriptors (independent variables) and the tumor specificity index (dependent variable) is established using statistical methods.

    • Multiple Linear Regression (MLR): A linear equation is generated to describe the relationship.

    • Artificial Neural Network (ANN): A non-linear model is trained on the data to recognize complex patterns.

  • Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed. This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a separate test set of compounds (yielding an R² value)[1][7][8].

Visualizing the Workflow and Potential Mechanisms

To better illustrate the processes and concepts involved, the following diagrams have been generated using Graphviz.

QSAR_Workflow cluster_Data Data Preparation cluster_Computation Computational Analysis cluster_Modeling QSAR Model Development cluster_Application Application Data_Collection Compile THIQ Derivatives and Tumor Specificity Data Structure_Drawing 2D/3D Structure Generation Data_Collection->Structure_Drawing Geometry_Optimization Geometry Optimization (e.g., DFT, AM1) Structure_Drawing->Geometry_Optimization Descriptor_Calculation Calculate Molecular Descriptors (e.g., WASA) Geometry_Optimization->Descriptor_Calculation Model_Building Build Model (MLR, ANN) Descriptor_Calculation->Model_Building Model_Validation Validate Model (Cross-validation, Test Set) Model_Building->Model_Validation Prediction Predict Specificity of New THIQ Derivatives Model_Validation->Prediction Synthesis Synthesize & Test Promising Compounds Prediction->Synthesis

Caption: General workflow for a QSAR analysis study.

While the primary study focused on correlating structure with specificity, other research has suggested that THIQ derivatives can exert their anticancer effects by interacting with specific signaling pathways. One such pathway involves the inhibition of KRas, a key protein in cell signaling that is often mutated in cancer[9].

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds KRas KRas RTK->KRas Activates RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation THIQ THIQ Derivative THIQ->KRas Inhibits

Caption: Potential inhibition of the KRas signaling pathway by THIQ derivatives.

Conclusion

QSAR analysis serves as a powerful tool in medicinal chemistry, enabling the prediction of tumor specificity for novel THIQ derivatives. By identifying crucial molecular descriptors like the water-accessible surface area, researchers can prioritize the synthesis of compounds with a higher likelihood of selective anticancer activity. The integration of computational modeling with experimental validation, such as cytotoxicity assays, accelerates the drug discovery process, paving the way for the development of more effective and less toxic cancer therapies. Future work should continue to explore and validate the specific molecular targets and signaling pathways modulated by these promising compounds.

References

A Comparative Analysis of the Antimicrobial Efficacy of THIQ-Dipeptide Conjugates and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of a new class of compounds, 1,2,3,4-tetrahydroisoquinoline (THIQ)-dipeptide conjugates, against established standard antibiotics. The data presented is compiled from peer-reviewed research to offer an objective overview for researchers and drug development professionals in the field of infectious diseases.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial activity of novel THIQ-dipeptide conjugates has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various THIQ-dipeptide conjugates and standard antibiotics against key bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of THIQ-Dipeptide Conjugates and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (MIC in µM)Pseudomonas aeruginosa (MIC in µM)
THIQ-Dipeptide Conjugates
7a>332>664
7b166>664
7c33332
7d>332>664
7e16683
7f>332>664
7g66>664
7h166>664
7i>332>664
Standard Antibiotics
Ampicillin332332
Ciprofloxacin0.03-160.06-128
Gentamicin0.25-1280.5->512

Table 2: Minimum Inhibitory Concentration (MIC) of THIQ-Dipeptide Conjugates and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MIC in µM)Streptococcus pyogenes (MIC in µM)
THIQ-Dipeptide Conjugates
7a-i (most)664-830Not reported
7c498Not reported
7eNot reported315
Standard Antibiotics
Ampicillin830Not reported
Ciprofloxacin0.125-20.25-1
Gentamicin0.25->10244->64

Proposed Mechanism of Action of THIQ-Dipeptide Conjugates

The antimicrobial activity of the THIQ-dipeptide conjugates is primarily attributed to their cationic nature, a characteristic shared with many antimicrobial peptides (AMPs). This positive charge facilitates the electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction is the initial step in a cascade of events leading to membrane disruption and subsequent cell death.

G cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Phospholipid Bilayer Leakage Leakage of Cellular Contents Membrane->Leakage Membrane Disruption and Pore Formation THIQ Cationic THIQ-Dipeptide Conjugate THIQ->Membrane Electrostatic Interaction Death Cell Death Leakage->Death

Caption: Proposed mechanism of action of cationic THIQ-dipeptide conjugates.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the efficacy of antimicrobial agents. The following are detailed methodologies for two standard MIC determination assays.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the THIQ-dipeptide conjugate or standard antibiotic is prepared at a high concentration in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the antimicrobial agent is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A positive control well (containing only growth medium and bacteria) and a negative control well (containing only growth medium) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

G A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate at 37°C for 18-24h D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Experimental workflow for the Broth Microdilution Method.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial Agent-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the THIQ-dipeptide conjugate or standard antibiotic. This is achieved by adding the antimicrobial agent to the molten agar before it solidifies. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple bacterial strains can be tested on a single plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.

G A Prepare Agar Plates with Varying Concentrations of Test Compound C Spot Inoculum onto Agar Plates A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plates at 37°C for 18-24h C->D E Determine MIC (Lowest Concentration Preventing Growth) D->E

Caption: Experimental workflow for the Agar Dilution Method.

This guide provides a foundational comparison of THIQ-dipeptide conjugates with standard antibiotics. Further research, including in vivo efficacy studies and toxicological profiling, is essential to fully elucidate the therapeutic potential of these novel compounds.

A Comparative Guide to the Computational Docking of 1,2,3,4-Tetrahydroisoquinolylmethylamine Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational docking studies of 1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQ) derivatives against two distinct protein targets: Deoxyribonuclease I (DNase I) and HIV-1 Reverse Transcriptase (HIV-1 RT). The 1,2,3,4-tetrahydroisoquinoline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Computational docking is a pivotal tool in elucidating the binding modes and affinities of these compounds, thereby guiding further drug design and development.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from docking and in vitro studies of THIQ derivatives against DNase I and HIV-1 RT. This allows for a direct comparison of their inhibitory potential.

Target Protein Compound Derivative Inhibitory Activity Key Interacting Residues (from Docking)
Deoxyribonuclease I (DNase I)1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-oneIC50 = 134.35 ± 11.38 μM[3]Glu 39, His 134, Asn 170, Tyr 211, Asp 251, His 252[3]
2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-oneIC50 = 147.51 ± 14.87 μM[3]Not specified for individual compound
2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-oneIC50 = 149.07 ± 2.98 μM[3]Not specified for individual compound
2-[6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-oneIC50 = 148.31 ± 2.96 μM[3]Not specified for individual compound
HIV-1 Reverse Transcriptase (HIV-1 RT)Compound 160 (specific structure not detailed in the source)% RT Inhibition = 74.82%[1]Tyr-188, Tyr-181, Trp-229 (hydrophobic contacts), Lys-101 (hydrogen bond)[1]
Compound 161 (specific structure not detailed in the source)% RT Inhibition = 72.58%[1]Tyr-188, Tyr-181, Trp-229 (hydrophobic contacts), Lys-101 (hydrogen bond)[1]

Experimental Protocols

The methodologies for computational docking studies are crucial for the reproducibility and validation of the results. While specific parameters can vary between studies, a general workflow is outlined below.

General Molecular Docking Protocol

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The following steps represent a typical workflow:

  • Protein Preparation : The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This process aims to refine the protein structure for accurate docking simulations.[4]

  • Ligand Preparation : The 3D structures of the this compound derivatives are generated and optimized to their lowest energy conformation. This is a critical step to ensure the ligand's geometry is realistic.

  • Docking Simulation : A docking program (e.g., AutoDock, GOLD) is used to predict the binding pose of the ligand within the active site of the protein.[4] The software explores various conformations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results : The docking results are analyzed to identify the best binding poses, typically those with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the basis of the binding affinity.

For the specific studies cited:

  • DNase I Study : The study on DNase I inhibitors involved molecular docking and molecular dynamics simulations to elucidate the interactions between the THIQ derivatives and the enzyme's active site. The key interacting residues were identified through this computational analysis.[3]

  • HIV-1 RT Study : In the case of HIV-1 RT inhibitors, molecular docking was employed to understand the binding pattern of the THIQ analogs within the non-nucleoside binding pocket of the enzyme. The analysis highlighted key hydrophobic and hydrogen bond interactions that are likely responsible for their inhibitory activity.[1]

Visualizations

The following diagrams illustrate the typical workflow of a computational docking study and a representative signaling pathway.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis cluster_output Results ligand_prep Ligand Preparation docking Molecular Docking Simulation ligand_prep->docking protein_prep Protein Preparation protein_prep->docking analysis Pose Analysis & Scoring docking->analysis binding_energy Binding Energy Calculation analysis->binding_energy interaction_analysis Interaction Analysis analysis->interaction_analysis

Caption: A generalized workflow for computational molecular docking studies.

G cluster_pathway Simplified HIV-1 Replication Cycle HIV_Virus HIV Virus Host_Cell Host Cell (T-Cell) HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase Template for RT_Inhibition THIQ Derivative (NNRTI) RT_Inhibition->Reverse_Transcriptase Inhibits Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration New_Virus New Virus Particles Integration->New_Virus

References

A Comparative Guide to Tetrahydroisoquinoline (THIQ) Synthesis: Pictet-Spengler vs. Bischler-Napieralski

Author: BenchChem Technical Support Team. Date: November 2025

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Consequently, the development of efficient synthetic routes to this heterocyclic system is of paramount importance to researchers in medicinal chemistry and drug development. Among the classical methods, the Pictet-Spengler and Bischler-Napieralski reactions are two of the most established and widely utilized strategies for the construction of the THIQ core. This guide provides a detailed comparative analysis of these two powerful reactions, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic endeavors.

At a Glance: Key Differences

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone[1]β-arylethylamide[1]
Product 1,2,3,4-Tetrahydroisoquinoline (THIQ)[1]3,4-Dihydroisoquinoline, requiring subsequent reduction to THIQ[2]
Key Reagents Protic acid (e.g., HCl, TFA) or Lewis acid (e.g., BF₃·OEt₂) catalyst[3]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)[4]
Reaction Conditions Generally milder; can range from physiological pH to strong acid, often at room temperature to moderate heating[3]Typically harsh; requires strong dehydrating agents and often refluxing conditions[4]
Atom Economy Higher, as it is a condensation reaction with the loss of a water molecule.Lower, due to the use of stoichiometric dehydrating agents and a subsequent reduction step.
Advantages Direct synthesis of THIQs, often milder conditions, amenable to asymmetric catalysis.[5]Effective for a range of substrates, can be used to synthesize isoquinolines by oxidation of the intermediate.
Disadvantages Can be limited by the reactivity of the aromatic ring and the carbonyl compound.[6]Harsh conditions can be incompatible with sensitive functional groups, requires a two-step process to obtain THIQs, potential for side reactions.[7]

Reaction Mechanisms

The fundamental difference in the synthetic approach of these two reactions is clearly illustrated by their mechanisms. The Pictet-Spengler reaction proceeds through the formation of a Schiff base followed by an intramolecular electrophilic aromatic substitution, while the Bischler-Napieralski reaction involves the activation of an amide to a more electrophilic species that then undergoes cyclization.

Pictet_Spengler cluster_PS Pictet-Spengler Reaction Amine β-Arylethylamine Schiff_Base Schiff Base/Iminium Ion Amine->Schiff_Base + Carbonyl, H⁺ Carbonyl Aldehyde/Ketone Carbonyl->Schiff_Base Cyclization Intramolecular Electrophilic Aromatic Substitution Schiff_Base->Cyclization Electrophilic Attack THIQ Tetrahydroisoquinoline Cyclization->THIQ Deprotonation

Caption: The Pictet-Spengler reaction pathway.

Bischler_Napieralski cluster_BN Bischler-Napieralski Reaction Amide β-Arylethylamide Activation Amide Activation (e.g., with POCl₃) Amide->Activation Intermediate Nitrilium Ion Intermediate Activation->Intermediate Cyclization_BN Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization_BN DHIQ 3,4-Dihydroisoquinoline Cyclization_BN->DHIQ Reduction Reduction (e.g., NaBH₄) DHIQ->Reduction THIQ_BN Tetrahydroisoquinoline Reduction->THIQ_BN

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 1-(Aminomethyl)-tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound class is paramount to predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of 1-(aminomethyl)-tetrahydroisoquinoline derivatives and related analogues, drawing upon available experimental data to illuminate their selectivity landscape.

While comprehensive cross-reactivity screening data for 1-(aminomethyl)-tetrahydroisoquinoline derivatives across a wide panel of receptors and enzymes is limited in publicly available literature, existing studies on this scaffold and its analogues provide crucial insights into their potential off-target interactions. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to aid in the rational design and development of selective tetrahydroisoquinoline-based therapeutics.

Off-Target Binding Affinities of Tetrahydroisoquinoline Derivatives

The tetrahydroisoquinoline (THIQ) core is a versatile scaffold known to interact with a variety of biological targets, primarily within the central nervous system. The nature and position of substituents on the THIQ ring system play a critical role in determining the affinity and selectivity for these targets. While specific data for 1-(aminomethyl) derivatives is sparse, studies on other substituted THIQs reveal a propensity for interaction with dopaminergic, serotonergic, adrenergic, and sigma receptors.

One early study on 1-(aminomethyl)-6,7-dihydroxytetrahydroisoquinolines indicated weak partial agonist activity at beta-adrenoceptors and weak alpha-adrenoceptor agonist activity, suggesting a potential for adrenergic cross-reactivity.[1]

To provide a broader perspective on the potential for off-target interactions of the THIQ scaffold, the following tables summarize the binding affinities of various substituted tetrahydroisoquinoline derivatives for a range of CNS receptors. It is important to note that these are not 1-(aminomethyl) derivatives, but they serve as valuable surrogates for understanding the potential cross-reactivity of the core structure.

Table 1: Binding Affinities (Ki, nM) of Selected Tetrahydroisoquinoline Derivatives at Dopamine and Sigma Receptors

Compound/DerivativeR1, R2, R3 SubstituentsD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)σ2 Receptor (Ki, nM)
5q 2,3-dimethoxy benzamide>10000>1000057>10000
5s 3-cyano benzamide>100001701.2>10000
5t 4-cyano benzamide>1000014003.4>10000
6a 2-methoxy benzamide134010018340
6c 4-methoxy benzamide240019018130

Data sourced from a study on tetrahydroisoquinoline-based D3R ligands.[2]

Table 2: Binding Affinities of a 1-Butyl-THIQ Derivative at Dopamine Receptors

CompoundD1-like Receptors (Ki, nM)D2-like Receptors (Ki, nM)Selectivity (D2 vs D1)
1e (1-butyl-7-chloro-6-hydroxy-THIQ) 32346649-fold

Data from a study on 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines.[3]

Table 3: Binding Affinities of THIQ Derivatives at Orexin Receptors

CompoundOrexin 1 Receptor (IC50, nM)Orexin 2 Receptor (IC50, nM)
Derivative 1 6417
Derivative 3 30160
Derivative 4 31332

Data from a review on the biological activities of tetrahydroisoquinoline derivatives.[4]

Experimental Protocols for Assessing Cross-Reactivity

The determination of a compound's cross-reactivity profile typically involves screening against a panel of receptors, enzymes, and ion channels using standardized binding and functional assays.

General Protocol for Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.

  • Membrane Preparation: Cell lines or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-dopamine for dopamine receptors) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the test compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Methodologies and Pathways

To better understand the processes involved in evaluating cross-reactivity and the potential downstream effects, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis & Interpretation Compound 1-(Aminomethyl)-THIQ Derivative Primary_Screen Primary Screen (e.g., 40 receptors) Compound->Primary_Screen Test Compound Secondary_Screen Secondary Screen (Dose-Response) Primary_Screen->Secondary_Screen Identified 'Hits' Ki_Determination Ki Value Determination Secondary_Screen->Ki_Determination Selectivity_Profile Selectivity Profile Generation Ki_Determination->Selectivity_Profile SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Profile->SAR_Analysis

Experimental workflow for cross-reactivity profiling.

Given the observed affinity of some THIQ derivatives for dopamine receptors, the following diagram illustrates a simplified dopamine receptor signaling pathway, which could be modulated by cross-reactive compounds.

dopamine_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Dopamine Dopamine or THIQ Derivative Dopamine->D2R

Simplified dopamine D2 receptor signaling pathway.

Conclusion

The available data, primarily from analogues, suggests that the 1-(aminomethyl)-tetrahydroisoquinoline scaffold warrants careful evaluation for cross-reactivity, particularly at dopaminergic, adrenergic, and other CNS receptors. While the specific derivatives of interest may exhibit a more favorable selectivity profile, the inherent potential of the THIQ core to interact with multiple targets underscores the importance of comprehensive in vitro pharmacological profiling early in the drug discovery process. The experimental approaches and illustrative pathways provided in this guide offer a framework for conducting such evaluations and interpreting the resulting data, ultimately contributing to the development of safer and more effective therapeutics.

References

A Comparative Guide to Confirming the Absolute Configuration of Chiral Aminomethyl-THIQs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of four powerful analytical techniques for confirming the absolute configuration of chiral aminomethyl-tetrahydroisoquinolines (aminomethyl-THIQs), a scaffold of significant interest in medicinal chemistry. The methods discussed are X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Techniques

The selection of an appropriate analytical method depends on several factors including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key performance indicators for each technique.

TechniqueSample RequirementPrincipleKey Parameter(s)ThroughputRemarks
X-ray Crystallography Single crystal of high qualityAnomalous dispersion of X-rays by atomsFlack parameter (close to 0 for correct assignment)LowConsidered the "gold standard"; provides unambiguous 3D structure.[1]
Vibrational Circular Dichroism (VCD) Solution (5-15 mg, recoverable)Differential absorption of left and right circularly polarized infrared lightComparison of experimental and DFT-calculated spectraMediumApplicable to a wide range of molecules, including those without UV chromophores.[2][3][4][5][6]
Electronic Circular Dichroism (ECD) Solution (requires a chromophore)Differential absorption of left and right circularly polarized UV-Vis lightSign and intensity of Cotton effects; comparison with calculated spectraHighParticularly useful for molecules with interacting chromophores.[7][8]
NMR Spectroscopy Solution (with chiral derivatizing or solvating agent)Formation of diastereomeric complexes leading to different chemical shiftsChemical shift differences (Δδ) between diastereomersHighDoes not require specialized spectroscopic equipment beyond a standard NMR.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method.

X-ray Crystallography
  • Crystal Growth : Single crystals of the aminomethyl-THIQ, often as a salt with a chiral acid to induce crystallization and provide a known stereocenter, are grown. This can be achieved through slow evaporation of a suitable solvent, or vapor diffusion techniques.

  • Data Collection : A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering effects, leading to the calculation of the Flack parameter. A value close to zero with a small standard uncertainty confirms the assigned stereochemistry.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : A solution of the chiral aminomethyl-THIQ (typically 0.01-0.1 M) is prepared in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃).

  • Spectral Acquisition : The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Computational Modeling : Density Functional Theory (DFT) calculations are performed for one enantiomer of the molecule to predict its theoretical VCD spectrum.

  • Spectral Comparison : The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer and its mirror image. A match in the sign and relative intensity of the major bands allows for the unambiguous assignment of the absolute configuration.[2][3][4]

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation : A dilute solution of the aminomethyl-THIQ derivative is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile). The presence of an aromatic chromophore in the THIQ core is essential.

  • Spectral Acquisition : The ECD spectrum is recorded on a CD spectrometer, measuring the difference in absorbance of left and right circularly polarized light as a function of wavelength.

  • Computational Modeling : Time-dependent Density Functional Theory (TD-DFT) calculations are performed to predict the ECD spectrum for one enantiomer.

  • Spectral Comparison : The experimental ECD spectrum is compared with the calculated spectrum. A good correlation between the experimental and theoretical spectra confirms the absolute configuration.[7][8]

NMR Spectroscopy with Chiral Derivatizing Agents (CDA)
  • Derivatization : The chiral aminomethyl-THIQ is reacted with both enantiomers of a chiral derivatizing agent (e.g., Mosher's acid, MαNP acid) to form a pair of diastereomers for each enantiomer of the analyte.[11]

  • NMR Analysis : ¹H NMR spectra are acquired for the resulting diastereomeric mixtures.

  • Data Analysis : The chemical shifts of specific protons in the aminomethyl-THIQ moiety are compared between the two diastereomers. The differences in chemical shifts (Δδ = δ(R-CDA adduct) - δ(S-CDA adduct)) are calculated.

  • Configuration Assignment : Based on established models for the CDA, the sign of the Δδ values for protons spatially arranged around the chiral center is used to deduce the absolute configuration.[12]

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships in determining the absolute configuration of chiral aminomethyl-THIQs.

G Overall Workflow for Absolute Configuration Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Confirmation Sample Chiral Aminomethyl-THIQ Sample Xray X-ray Crystallography Sample->Xray VCD VCD Spectroscopy Sample->VCD ECD ECD Spectroscopy Sample->ECD NMR NMR Spectroscopy Sample->NMR Analysis Data Interpretation & Comparison with Theory Xray->Analysis VCD->Analysis ECD->Analysis NMR->Analysis Confirmation Absolute Configuration Confirmed Analysis->Confirmation

Caption: General workflow for determining the absolute configuration.

G X-ray Crystallography Workflow start Obtain Single Crystal data_collection X-ray Diffraction Data Collection start->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution flack Calculate Flack Parameter structure_solution->flack end Confirm Absolute Configuration flack->end

Caption: X-ray Crystallography experimental workflow.

G VCD/ECD Spectroscopy Workflow start Prepare Solution Sample exp_spec Measure Experimental Spectrum start->exp_spec dft_calc Perform DFT/TD-DFT Calculation for one Enantiomer start->dft_calc comparison Compare Experimental and Calculated Spectra exp_spec->comparison dft_calc->comparison end Assign Absolute Configuration comparison->end

Caption: VCD/ECD Spectroscopy experimental workflow.

G NMR Spectroscopy with CDA Workflow start React Amine with (R)- and (S)-CDA nmr_acq Acquire 1H NMR Spectra of Diastereomers start->nmr_acq calc_delta Calculate Chemical Shift Differences (Δδ) nmr_acq->calc_delta apply_model Apply Anisotropic Model calc_delta->apply_model end Determine Absolute Configuration apply_model->end

Caption: NMR with CDA experimental workflow.

G Method Selection Guide node_result node_result start Single Crystal Available? chromophore Chromophore Present? start->chromophore No xray Use X-ray Crystallography start->xray Yes flexible Highly Flexible Molecule? chromophore->flexible No ecd Use ECD Spectroscopy chromophore->ecd Yes vcd Use VCD Spectroscopy flexible->vcd No nmr Use NMR with CDA flexible->nmr Yes

Caption: Decision guide for selecting a suitable method.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroisoquinolylmethylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydroisoquinolylmethylamine, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Hazard Profile and Safety Precautions

Based on the hazard profile of analogous compounds, this compound should be presumed to be harmful if swallowed, in contact with skin, or inhaled, and capable of causing severe skin burns and eye damage.[1][2] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A lab coat or chemical-resistant apron.

Quantitative Hazard Data Summary

The following table summarizes the key hazard information for the related compound 1,2,3,4-Tetrahydroisoquinoline, which should be considered as a proxy for this compound in the absence of specific data.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Acute Dermal Toxicity Harmful in contact with skin.[1]
Acute Inhalation Toxicity Harmful if inhaled.[1]
Skin Corrosion/Irritation Causes severe skin burns.[1][2]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Designate a specific, clearly labeled, and sealed container for liquid waste of this compound. The container must be made of a material compatible with amines.

  • Collect any solid waste contaminated with the compound (e.g., pipette tips, absorbent materials from spills) in a separate, clearly labeled, and sealed solid waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]

  • Carefully collect the absorbent material and place it in the designated solid hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

3. Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Corrosive," "Toxic")

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

4. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

  • Ensure the storage area has secondary containment to prevent the spread of any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with accurate information about the waste contents and volume.

  • Follow all institutional and local regulations for the packaging and transportation of hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_storage Storage & Disposal A Wear Appropriate PPE B Segregate Liquid and Solid Waste A->B C Use Labeled, Compatible Waste Containers B->C F Store in a Secure, Ventilated Area C->F D Absorb with Inert Material E Collect Contaminated Material as Hazardous Waste D->E E->C G Contact EHS for Pickup F->G H Dispose via Approved Hazardous Waste Facility G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical before handling and disposal.

References

Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinolylmethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1,2,3,4-Tetrahydroisoquinolylmethylamine. The following guidance is based on the hazardous properties of the structurally similar parent compound, 1,2,3,4-Tetrahydroisoquinoline. It is imperative to handle this chemical with extreme caution, assuming it possesses similar or greater hazards.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The operational plans are designed to minimize risk and ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the data for 1,2,3,4-Tetrahydroisoquinoline, this compound should be treated as a highly hazardous substance. The parent compound is classified as toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[1][2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves frequently and immediately if contaminated.To prevent skin contact, which is potentially fatal.[1][2][3]
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1][2][4]
Skin and Body Protection A chemical-resistant laboratory coat or apron worn over full-coverage clothing. Consider disposable coveralls for larger quantities or when there is a significant risk of splashing.To prevent skin absorption of this highly toxic substance.[1][2][4]
Respiratory Protection Use in a certified chemical fume hood is mandatory. If the substance is handled outside of a fume hood or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.To prevent inhalation of harmful vapors or aerosols.[1][4]

Operational Plan: Safe Handling Procedure

  • Preparation and Designated Area:

    • All work with this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood.[4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]

    • Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the fume hood.

  • Personal Protective Equipment (PPE) Donning:

    • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Chemical Handling:

    • Carefully uncap the container, avoiding any splashes.

    • Use a calibrated pipette or other appropriate dispensing tool to transfer the chemical.

    • Keep the container tightly sealed when not in use.

    • Avoid the creation of aerosols.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water.

    • Remove PPE in the designated area, avoiding cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[4]

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately. Ensure adequate ventilation.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe PPE cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Designate Work Area in Fume Hood B Verify Eyewash/Shower Functionality A->B C Assemble All Materials B->C D Don Appropriate PPE C->D E Handle Chemical in Fume Hood D->E F Keep Container Sealed E->F G Decontaminate Surfaces & Equipment F->G H Segregate & Seal Contaminated Waste G->H I Dispose via EHS H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.